tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl 6-fluoro-2H-pyrazolo[3,4-b]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3O2/c1-11(2,3)17-10(16)8-6-4-5-7(12)13-9(6)15-14-8/h4-5H,1-3H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INGAFDNQIOIZHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C2C=CC(=NC2=NN1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427821 | |
| Record name | tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155601-71-1 | |
| Record name | 1,1-Dimethylethyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155601-71-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
CAS Number: 155601-71-1
This technical guide provides a comprehensive overview of tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate, a key heterocyclic building block in medicinal chemistry. The document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering detailed information on its chemical properties, synthesis, and applications, with a particular focus on its role as a scaffold for kinase inhibitors.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂FN₃O₂ | [] |
| Molecular Weight | 237.23 g/mol | [] |
| Appearance | White to light pink powder | [1] |
| IUPAC Name | tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate | [] |
| Canonical SMILES | CC(C)(C)OC(=O)C1=C2C=CC(=NC2=NN1)F | [] |
| InChI | InChI=1S/C11H12FN3O2/c1-11(2,3)17-10(16)8-6-4-5-7(12)13-9(6)15-14-8/h4-5H,1-3H3,(H,13,14,15) | [] |
Synthesis and Reactivity
The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, and various synthetic routes to this core have been developed. While a specific, detailed experimental protocol for the synthesis of tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is not extensively documented in public literature, a plausible synthetic approach can be extrapolated from the synthesis of analogous pyrazolo[3,4-b]pyridine derivatives.[3][4][5][6][7] A common strategy involves the cyclization of a substituted aminopyrazole with a suitable three-carbon synthon.
A key reaction involving this compound is its N-alkylation, which serves as a crucial step in the synthesis of more complex drug candidates. For instance, it can be deprotonated with a suitable base, such as potassium tert-butoxide (KOtBu), and subsequently alkylated with an appropriate electrophile.
Representative Experimental Protocol: N-Alkylation
The following protocol is based on a procedure described in the patent literature for the synthesis of non-nucleoside reverse transcriptase inhibitors, demonstrating a typical use of the title compound as a key intermediate.[8]
Reaction:
N-Alkylation Workflow
Materials:
-
tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
-
Potassium tert-butoxide (KOtBu)
-
4-Methoxybenzyl bromide
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
A solution of tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (1.0 eq.) in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to 0-5 °C using an ice bath.
-
Potassium tert-butoxide (1.0 eq.) is added portion-wise to the cooled solution, ensuring the internal temperature remains below 10 °C.
-
The mixture is stirred at this temperature for a designated period to allow for complete deprotonation.
-
4-Methoxybenzyl bromide (1.0 eq.) is then added dropwise to the reaction mixture.
-
The reaction is stirred at 0-5 °C for approximately 1 hour, and the progress is monitored by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired N-alkylated pyrazolo[3,4-b]pyridine derivative.
Applications in Drug Discovery
The pyrazolo[3,4-b]pyridine core is a well-established scaffold in the design of kinase inhibitors. The structural rigidity and the presence of hydrogen bond donors and acceptors in this heterocyclic system allow for effective interactions with the hinge region of kinase active sites. Derivatives of tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate have been investigated as inhibitors of several important kinase targets.
Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway
Aberrant activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is implicated in various cancers. The pathway, upon activation by fibroblast growth factors (FGFs), triggers a cascade of downstream signaling events, including the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT, PLCγ, and JAK-STAT pathways, which collectively promote cell proliferation, survival, and angiogenesis. The pyrazolo[3,4-b]pyridine scaffold has been successfully employed in the development of potent FGFR inhibitors.
FGFR Signaling Pathway
TANK-Binding Kinase 1 (TBK1) Signaling Pathway
TANK-binding kinase 1 (TBK1) is a key regulator of the innate immune response. Upon activation by pathogen-associated molecular patterns (PAMPs), TBK1 phosphorylates and activates transcription factors such as Interferon Regulatory Factor 3 (IRF3) and components of the NF-κB pathway. This leads to the production of type I interferons and other inflammatory cytokines, which are crucial for antiviral defense. The pyrazolo[3,4-b]pyridine scaffold has also been explored for the development of TBK1 inhibitors for the treatment of autoimmune diseases and certain cancers.
TBK1 Signaling Pathway
Conclusion
tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is a valuable and versatile building block for the synthesis of biologically active compounds. Its utility is particularly pronounced in the development of kinase inhibitors targeting critical signaling pathways in cancer and immunology. This guide provides a foundational understanding of its properties, synthesis, and applications, which can aid researchers in the strategic design and synthesis of novel therapeutics based on the pyrazolo[3,4-b]pyridine scaffold. Further exploration into the synthesis and biological evaluation of derivatives of this compound is warranted to fully exploit its potential in drug discovery.
References
- 1. ec.europa.eu [ec.europa.eu]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. US20100256181A1 - Non-nucleoside reverse transcriptase inhibitors - Google Patents [patents.google.com]
An In-Depth Technical Guide to tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, weight, and other key physicochemical properties of tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate. It is intended to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, pharmacology, and drug development.
Molecular Structure and Properties
tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is a heterocyclic organic compound featuring a pyrazolo[3,4-b]pyridine core. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine, making it a privileged scaffold for the development of kinase inhibitors and other therapeutic agents. The presence of a fluorine atom at the 6-position and a tert-butyl carboxylate group at the 3-position significantly influences the molecule's physicochemical properties and biological activity.
The two-dimensional structure of the molecule is presented below:
Caption: 2D Molecular Structure
A summary of the key quantitative data for this compound is provided in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₁₁H₁₂FN₃O₂ |
| Molecular Weight | 237.23 g/mol |
| CAS Number | 155601-71-1 |
Synthesis and Experimental Protocols
The logical workflow for a potential synthesis of the target molecule, based on common synthetic strategies for this class of compounds, is outlined below. This diagram illustrates the key transformations that would be required.
Caption: A logical workflow for the synthesis.
Note: This represents a generalized synthetic strategy. The actual experimental conditions, such as solvents, temperatures, and catalysts, would need to be optimized for this specific target molecule.
Biological Activity and Potential Applications
The pyrazolo[3,4-b]pyridine scaffold is a well-established pharmacophore in drug discovery, particularly in the development of kinase inhibitors. Derivatives of this core structure have been investigated for their potential to treat a variety of diseases, including cancer.
While specific biological data for tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is not extensively published, its structural features suggest it may act as an intermediate in the synthesis of more complex, biologically active molecules. The tert-butyl ester can serve as a protecting group for the carboxylic acid, which can be deprotected in a later synthetic step to allow for further modification, such as amide coupling, to generate a library of potential drug candidates.
Given the prevalence of pyrazolo[3,4-b]pyridine derivatives as kinase inhibitors, it is plausible that this compound could be a building block for inhibitors targeting various protein kinases involved in cell signaling pathways.
The diagram below illustrates a generalized kinase signaling pathway that is often targeted by pyrazolo[3,4-b]pyridine-based inhibitors.
Caption: Inhibition of a kinase cascade.
This guide provides a foundational understanding of tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate. Further experimental investigation is required to fully elucidate its synthetic details and biological activity profile.
Spectral Data Analysis of tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a detailed overview of the expected spectral characteristics of tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of published experimental spectral data for this specific molecule, this document compiles predicted data and analogous information from closely related structures to offer a comprehensive analytical profile. The methodologies for acquiring such spectral data are also detailed to guide researchers in their experimental work.
Physicochemical Properties
The fundamental properties of tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate are summarized in the table below.
| Property | Value |
| CAS Number | 155601-71-1 |
| Molecular Formula | C₁₁H₁₂FN₃O₂ |
| Molecular Weight | 237.23 g/mol |
| IUPAC Name | tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate |
Predicted and Expected Spectral Data
The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate. These predictions are based on the analysis of structurally similar compounds.
Table 1: Expected ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~13.0 - 14.0 | br s | 1H | N-H (pyrazole) |
| ~8.6 | d | 1H | H-5 (pyridine) |
| ~8.2 | d | 1H | H-7 (pyridine) |
| 1.65 | s | 9H | C(CH₃)₃ |
Note: The chemical shifts for the pyridine protons (H-5 and H-7) are expected to be doublets due to coupling with the fluorine atom at the 6-position.
Table 2: Expected ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~162 | C=O (ester) |
| ~160 (d) | C-6 (pyridine, coupled to F) |
| ~145 | C-7a (bridgehead) |
| ~140 (d) | C-5 (pyridine, coupled to F) |
| ~135 | C-3 (pyrazole) |
| ~115 | C-3a (bridgehead) |
| ~110 (d) | C-7 (pyridine, coupled to F) |
| ~83 | C (CH₃)₃ |
| ~28 | C(C H₃)₃ |
Note: Carbons in proximity to the fluorine atom will exhibit coupling (d = doublet).
Table 3: Expected IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| 3200-3400 | N-H stretch (pyrazole) |
| 2980-2930 | C-H stretch (aliphatic) |
| ~1720 | C=O stretch (ester) |
| 1600-1450 | C=C and C=N stretching (aromatic rings) |
| ~1250 | C-O stretch (ester) |
| ~1150 | C-F stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Adduct |
| 238.09863 | [M+H]⁺ |
| 260.08057 | [M+Na]⁺ |
| 236.08407 | [M-H]⁻ |
Source: PubChem. These values are predicted and may vary slightly from experimental results.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 220 ppm) is necessary. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) for high-resolution mass spectrometry (HRMS).
-
Acquisition: Introduce the sample into the mass spectrometer. For ESI, the sample is infused at a low flow rate. Acquire the mass spectrum in the desired mass range.
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and any significant fragment ions. For HRMS, the exact mass can be used to confirm the elemental composition.
Workflow and Data Relationships
The following diagrams illustrate the general workflow for spectral data acquisition and the logical relationship between the different analytical techniques.
The Diverse Biological Activities of Pyrazolo[3,4-b]pyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique chemical architecture allows for diverse substitutions, leading to a wide spectrum of pharmacological activities. These derivatives have garnered significant attention for their potential as therapeutic agents, demonstrating potent anticancer, kinase inhibitory, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] This technical guide provides an in-depth overview of the multifaceted biological activities of pyrazolo[3,4-b]pyridine derivatives, summarizing quantitative data, detailing key experimental protocols, and visualizing critical biological pathways and workflows.
Anticancer and Kinase Inhibitory Activity
The most extensively studied biological activity of pyrazolo[3,4-b]pyridine derivatives is their potent anticancer efficacy. This activity is often mediated through the inhibition of various protein kinases, which are crucial regulators of cell proliferation, differentiation, and survival.[5]
Mechanisms of Anticancer Action
Derivatives of this scaffold exert their anticancer effects through several key mechanisms:
-
Inhibition of Kinase Activity: Many derivatives are designed as potent inhibitors of specific kinases that are overexpressed or hyperactivated in cancer cells.[6][7]
-
Induction of Apoptosis: By blocking key survival pathways, these compounds can trigger programmed cell death. For instance, compound 6b was found to induce a 63.04-fold increase in apoptosis.[6]
-
Cell Cycle Arrest: They can halt the cell cycle at specific phases, preventing cancer cell proliferation. Compound 6b was shown to arrest the cell cycle at the G0-G1 phase.[6]
-
Inhibition of Topoisomerase IIα: Certain derivatives, like compound 8c , function as Topoisomerase IIα inhibitors, preventing DNA relaxation and leading to DNA damage and S-phase cell cycle arrest.[1]
Key Kinase Targets
Pyrazolo[3,4-b]pyridines have been successfully developed as inhibitors for a range of kinases implicated in oncology:
-
Cyclin-Dependent Kinases (CDKs): As regulators of the cell cycle, CDKs are prime targets for cancer therapy. Several pyrazolo[3,4-b]pyridine derivatives have been synthesized as potent inhibitors of CDK1 and dual CDK2/PIM1.[6][7]
-
Tropomyosin Receptor Kinases (TRKs): The TRK family (TRKA, TRKB, TRKC) is associated with cell proliferation and differentiation, and its overactivation can cause cancer.[8] Compounds such as C03 , C09 , and C10 have shown nanomolar inhibitory activity against TRKA.[9][10]
-
Anaplastic Lymphoma Kinase (ALK): ALK is a key target in non-small cell lung cancer. Pyrazolo[3,4-b]pyridines have been designed to overcome resistance to existing ALK inhibitors, with compounds like 10g showing exceptional activity against the ALK-L1196M gatekeeper mutant.[11]
-
TANK-Binding Kinase 1 (TBK1): TBK1 plays a role in innate immunity and oncogenesis. Derivative 15y emerged as a highly potent TBK1 inhibitor with an IC50 value of 0.2 nM.[12]
-
Topoisomerase IIα (TOPIIα): This enzyme is crucial for DNA replication and transcription. Compound 8c significantly inhibited the DNA relaxation activity of TOPIIα, comparable to the standard drug etoposide.[1]
The following diagram illustrates the general mechanism of kinase inhibition by these derivatives leading to anticancer effects.
References
- 1. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 11. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Technical Guide to Pyrazolo[3,4-b]pyridine Compounds and Their Targets
For Immediate Release
[City, State] – [Date] – In the dynamic landscape of drug discovery, the pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in targeting a wide array of proteins implicated in various human diseases. This technical guide provides an in-depth analysis of the key therapeutic targets of pyrazolo[3,4-b]pyridine compounds, offering valuable insights for researchers, scientists, and drug development professionals. The guide summarizes quantitative data, details experimental protocols, and visualizes complex biological pathways to facilitate a comprehensive understanding of this promising class of molecules.
Executive Summary
Pyrazolo[3,4-b]pyridines are heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their potent and selective biological activities. Their structural resemblance to purines allows them to interact with a multitude of ATP-binding sites in enzymes, particularly kinases, making them attractive candidates for the development of novel therapeutics. This guide explores the anticancer and neuroprotective potential of these compounds by focusing on their interactions with key cellular targets.
Key Therapeutic Targets in Oncology
The anticancer properties of pyrazolo[3,4-b]pyridine derivatives have been extensively studied, revealing their ability to modulate the activity of several crucial proteins involved in cancer cell proliferation, survival, and metastasis.
Cyclin-Dependent Kinases (CDKs)
CDKs are a family of protein kinases that play a pivotal role in regulating the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. Pyrazolo[3,4-b]pyridine compounds have been identified as potent inhibitors of various CDKs, including CDK1, CDK2, and CDK9.[1][2][3] Inhibition of these kinases leads to cell cycle arrest and apoptosis in cancer cells.
Quantitative Data: Inhibition of CDKs by Pyrazolo[3,4-b]pyridine Derivatives
| Compound | Target | IC50 (µM) | Cell Line | IC50 (µM) | Reference |
| 9a | CDK2 | 1.630 ± 0.009 | Hela | 2.59 | [4] |
| CDK9 | 0.262 ± 0.013 | [4] | |||
| 14g | CDK2 | 0.460 ± 0.024 | MCF7 | 4.66 | [4] |
| HCT-116 | 1.98 | [4] | |||
| CDK9 | 0.801 ± 0.041 | [4] | |||
| Compound 8 | CDK2/cyclin A2 | 0.65 | - | - | [5] |
Fibroblast Growth Factor Receptors (FGFRs)
The FGFR signaling pathway is crucial for cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling, often due to genetic alterations, drives the growth of various solid tumors. Several pyrazolo[3,4-b]pyridine derivatives have been developed as potent and selective FGFR kinase inhibitors, demonstrating significant antitumor activity in preclinical models.[6]
Quantitative Data: Inhibition of FGFR by a Pyrazolo[3,4-b]pyridine Derivative
| Compound | Target | IC50 (nM) | Reference |
| 7n | FGFR1 | 1.2 | [6] |
| FGFR2 | 2.5 | [6] | |
| FGFR3 | 15.3 | [6] |
Tropomyosin Receptor Kinases (TRKs)
TRKs are a family of receptor tyrosine kinases that are essential for the development and function of the nervous system. Gene fusions involving the NTRK genes lead to the expression of chimeric TRK proteins with constitutive kinase activity, which act as oncogenic drivers in a wide range of cancers. Pyrazolo[3,4-b]pyridines have been successfully designed as inhibitors of TRK kinases.[7][8]
Quantitative Data: Inhibition of TRKA by Pyrazolo[3,4-b]pyridine Derivatives
| Compound | Target | IC50 (nM) | Reference |
| C03 | TRKA | 56 | [7][8] |
| C09 | TRKA | 57 | [7] |
| C10 | TRKA | 26 | [7] |
TANK-Binding Kinase 1 (TBK1)
TBK1 is a key kinase in the innate immune signaling pathway. In some cancers, TBK1 activity can promote tumor cell survival and immune evasion. Potent and selective pyrazolo[3,4-b]pyridine-based inhibitors of TBK1 have been developed, showing promise for both cancer therapy and the treatment of autoimmune diseases.[9][10][11][12]
Quantitative Data: Inhibition of TBK1 by Pyrazolo[3,4-b]pyridine Derivatives
| Compound | Target | IC50 (nM) | Reference |
| 15y | TBK1 | 0.2 | [9][10][11] |
| 15i | TBK1 | 8.5 | [11] |
| 15t | TBK1 | 0.8 | [11] |
Topoisomerase II (TOP2)
Topoisomerase II is an essential enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation. It is a well-established target for cancer chemotherapy. Certain pyrazolo[3,4-b]pyridine derivatives have been shown to inhibit the DNA relaxation activity of Topoisomerase IIα, inducing DNA damage and apoptosis in cancer cells.[13]
Therapeutic Targets in Neurodegenerative Diseases
Beyond oncology, the unique chemical properties of pyrazolo[3,4-b]pyridines make them suitable candidates for targeting proteins implicated in neurodegenerative disorders.
AMP-Activated Protein Kinase (AMPK)
AMPK is a central regulator of cellular energy homeostasis. Its dysregulation has been linked to various metabolic diseases and neurodegenerative conditions. Pyrazolo[3,4-b]pyridine derivatives have been identified as activators of AMPK, suggesting their potential for the treatment of these disorders.[14]
Quantitative Data: Activation of AMPK by a Pyrazolo[3,4-b]pyridine Derivative
| Compound | Target | EC50 (µM) | Efficacy (%) | Reference |
| 17f | AMPKα1β1γ1 | 0.42 | 79 | [14] |
Signaling Pathway Visualizations
To provide a clearer understanding of the mechanisms of action, the following diagrams illustrate the key signaling pathways modulated by pyrazolo[3,4-b]pyridine compounds.
Caption: Simplified FGFR Signaling Pathway.
Caption: Overview of TRK Signaling Pathways.
Caption: TBK1 in Innate Immune Signaling.
References
- 1. Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway in Tumor | Cells | MDPI [mdpi.com]
- 2. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. mdpi.com [mdpi.com]
- 8. microbenotes.com [microbenotes.com]
- 9. Negative regulation of TBK1‐mediated antiviral immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. FGF/FGFR signaling pathway involved resistance in various cancer types [jcancer.org]
An In-depth Technical Guide to the Synthesis and Applications of 1H-pyrazolo[3,4-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis for a multitude of compounds with significant therapeutic potential. This bicyclic heterocycle, an isostere of purine, has attracted considerable attention due to its diverse biological activities, which stem from its ability to interact with various enzymatic targets. This technical guide provides a comprehensive overview of the synthesis and primary applications of 1H-pyrazolo[3,4-b]pyridine derivatives, with a focus on their role as kinase inhibitors in key signaling pathways.
Core Synthesis Strategies
The construction of the 1H-pyrazolo[3,4-b]pyridine ring system can be broadly categorized into two main approaches: the formation of the pyridine ring onto a pre-existing pyrazole, or the annulation of a pyrazole ring onto a pyridine precursor. Several named reactions and multicomponent strategies have been effectively employed for these syntheses.
Pyridine Ring Formation from Pyrazole Precursors
A common and versatile strategy involves the construction of the pyridine ring from suitably substituted aminopyrazoles.
1. Reaction with 1,3-Dicarbonyl Compounds:
One of the most established methods for synthesizing 4,6-disubstituted-1H-pyrazolo[3,4-b]pyridines is the condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds.[1] The reaction typically proceeds in the presence of an acid catalyst, such as acetic acid, and can be performed under conventional heating or microwave irradiation.[2] The regioselectivity of the reaction depends on the nature of the substituents on the 1,3-dicarbonyl compound.[1]
Experimental Protocol: Synthesis of 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine from 3-amino-5-methylpyrazole and acetylacetone
-
Materials: 3-amino-5-methylpyrazole, acetylacetone, glacial acetic acid.
-
Procedure: A mixture of 3-amino-5-methylpyrazole (1 eq.) and acetylacetone (1.1 eq.) in glacial acetic acid is heated at reflux for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol to afford the desired 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine.
2. Gould-Jacobs Reaction:
The Gould-Jacobs reaction is a powerful method for the synthesis of 4-hydroxy-1H-pyrazolo[3,4-b]pyridines, which can be subsequently converted to the corresponding 4-chloro derivatives.[3][4] This reaction involves the condensation of a 3-aminopyrazole with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization.[3][5] The resulting 4-hydroxy intermediate can be treated with reagents like phosphorus oxychloride (POCl₃) to yield the 4-chloro-1H-pyrazolo[3,4-b]pyridine, a key intermediate for further functionalization.[3]
Experimental Protocol: Gould-Jacobs Synthesis of Ethyl 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
-
Materials: 3-Aminopyrazole, diethyl ethoxymethylenemalonate (DEEM), high-boiling point solvent (e.g., Dowtherm A or diphenyl ether).
-
Step 1: Condensation: A mixture of 3-aminopyrazole (1 eq.) and diethyl ethoxymethylenemalonate (1.1 eq.) is heated at 100-130°C for 1-2 hours until the evolution of ethanol ceases. The intermediate, diethyl 2-((1H-pyrazol-5-ylamino)methylene)malonate, is formed.
-
Step 2: Cyclization: The crude intermediate is added to a high-boiling point solvent like Dowtherm A and heated to approximately 250°C for 30-60 minutes. The reaction is monitored by TLC. After cooling, a non-polar solvent such as hexane is added to precipitate the product. The solid is collected by filtration, washed with hexane, and dried to yield ethyl 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate.
-
Step 3 (Optional): Chlorination: To obtain the 4-chloro derivative, the 4-hydroxy product is refluxed with an excess of phosphorus oxychloride (POCl₃) for 2-4 hours. After the reaction is complete, the excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched with ice-water. The resulting precipitate is filtered, washed with water, and dried.
Pyrazole Ring Formation from Pyridine Precursors
An alternative approach involves the construction of the pyrazole ring onto a functionalized pyridine backbone. A common method starts from a 2-chloronicotinonitrile or a related derivative, which undergoes reaction with hydrazine or a substituted hydrazine to form the fused pyrazole ring.
Therapeutic Applications as Kinase Inhibitors
1H-Pyrazolo[3,4-b]pyridine derivatives have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for drug development.
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Aberrant FGFR signaling is implicated in the pathogenesis of numerous cancers. Several 1H-pyrazolo[3,4-b]pyridine-based compounds have been developed as potent and selective FGFR inhibitors.[3] These inhibitors typically bind to the ATP-binding site of the kinase domain, competing with endogenous ATP and thereby blocking the downstream signaling cascade.[3]
Quantitative Data: FGFR Inhibition by 1H-Pyrazolo[3,4-b]pyridine Derivatives
| Compound ID | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | FGFR4 IC₅₀ (nM) | VEGFR2 IC₅₀ (nM) | Reference |
| 4a | 0.3 | - | - | - | 365.9 | [3] |
| 7n | 0.4 | 0.7 | 2.0 | 52.7 | 422.7 | [3] |
| AZD4547 | 0.2 | 2.5 | 1.8 | 165 | 24 | [3] |
| PD173074 | 21.5 | - | - | - | 100-200 | [3] |
Note: IC₅₀ values represent the concentration of the inhibitor required to achieve 50% inhibition of the enzyme's activity. A lower IC₅₀ value indicates a more potent inhibitor. Data is compiled from multiple sources for comparison.
FGFR Signaling Pathway and Inhibition
The binding of fibroblast growth factor (FGF) to its receptor (FGFR) triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways. These pathways regulate cell proliferation, survival, and migration. 1H-Pyrazolo[3,4-b]pyridine inhibitors block the initial autophosphorylation step, effectively shutting down these downstream signals.
Cyclin-Dependent Kinase (CDK) Inhibitors
Cyclin-dependent kinases are key regulators of the cell cycle, and their aberrant activity is a common feature of cancer cells. 1H-Pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of CDKs, particularly CDK1 and CDK2, leading to cell cycle arrest and apoptosis.[6][7]
Quantitative Data: CDK Inhibition by 1H-Pyrazolo[3,4-b]pyridine Derivatives
| Compound ID | CDK1/cycB IC₅₀ (nM) | CDK2/cycE IC₅₀ (nM) | Reference |
| BMS-265246 (21h) | 6 | 9 | [7] |
| SQ-67563 (3) | Potent inhibitor | Potent inhibitor | [6] |
| Compound 9a | - | 1630 | [8] |
| Compound 14g | - | 460 | [8] |
Note: Data compiled from various sources illustrates the potency of this scaffold against key cell cycle kinases.
CDK Signaling Pathway and Cell Cycle Control
CDKs, in complex with their cyclin partners, phosphorylate key substrates to drive the cell through the different phases of the cell cycle. For instance, the CDK2/cyclin E complex is crucial for the G1 to S phase transition. By inhibiting CDK2, 1H-pyrazolo[3,4-b]pyridine compounds can induce cell cycle arrest at the G1/S checkpoint, preventing DNA replication and cell division.[9]
TANK-Binding Kinase 1 (TBK1) Inhibitors
TBK1 is a non-canonical IκB kinase that plays a crucial role in the innate immune response, particularly in the production of type I interferons (IFNs) upon viral infection.[10][11] It is also implicated in oncogenesis and autoimmune diseases. 1H-Pyrazolo[3,4-b]pyridine derivatives have been discovered as highly potent and selective inhibitors of TBK1.[10][11]
Quantitative Data: TBK1 Inhibition by 1H-Pyrazolo[3,4-b]pyridine Derivatives
| Compound ID | TBK1 IC₅₀ (nM) | IKKε IC₅₀ (nM) | Reference |
| 15y | 0.2 | - | [10][11] |
| 15t | 0.8 | - | [11] |
| 15i | 8.5 | - | [11] |
| BX795 | 7.1 | - | [11] |
| MRT67307 | 28.7 | - | [11] |
Note: The exceptional potency of compound 15y highlights the potential of this scaffold for developing highly effective TBK1 inhibitors.
TBK1 Signaling Pathway and Interferon Production
Upon recognition of pathogen-associated molecular patterns (PAMPs), such as viral nucleic acids, signaling adaptors like STING activate TBK1. Activated TBK1 then phosphorylates the transcription factor IRF3, leading to its dimerization and nuclear translocation. In the nucleus, IRF3 induces the expression of type I interferons, which are critical for antiviral immunity. 1H-Pyrazolo[3,4-b]pyridine inhibitors block the kinase activity of TBK1, thereby preventing IRF3 phosphorylation and subsequent interferon production.[2]
Conclusion
The 1H-pyrazolo[3,4-b]pyridine scaffold represents a versatile and highly valuable core structure in modern drug discovery. Its synthetic accessibility through various well-established chemical transformations, combined with its proven efficacy as a potent inhibitor of several clinically relevant kinases, ensures its continued importance in the development of novel therapeutics. The data and methodologies presented in this guide offer a solid foundation for researchers and drug development professionals to explore and exploit the full potential of this remarkable heterocyclic system. Further exploration of structure-activity relationships and the development of more selective inhibitors will undoubtedly lead to the discovery of new and improved treatments for a wide range of diseases.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-Difluorophenacyl analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1 H-pyrazolo[3,4- b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrazolo[3,4-b]pyridine Scaffold: A Technical Guide to its Discovery, History, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its structural similarity to endogenous purine bases and its broad spectrum of biological activities. This technical guide provides a comprehensive overview of the discovery and history of this important scaffold, detailing its initial synthesis and the evolution of its synthetic methodologies. A significant focus is placed on the diverse therapeutic applications of pyrazolo[3,4-b]pyridine derivatives, with quantitative data on their biological activities presented in structured tables for comparative analysis. Furthermore, this guide includes detailed experimental protocols for key synthetic transformations and visually represents the key signaling pathways modulated by these compounds using Graphviz diagrams, offering a valuable resource for researchers in the field of drug discovery and development.
Discovery and Early History
The journey of the pyrazolo[3,4-b]pyridine scaffold began in the early 20th century, a period of burgeoning exploration in heterocyclic chemistry. The first recorded synthesis of a monosubstituted 1H-pyrazolo[3,4-b]pyridine was achieved by Ortoleva in 1908, who reported the formation of a phenyl-substituted derivative through the treatment of diphenylhydrazone and pyridine with iodine.[1] This pioneering work was shortly followed in 1911 by Bülow's synthesis of N-phenyl-3-methyl substituted derivatives, which involved the condensation of 1-phenyl-3-methyl-5-aminopyrazole with 1,3-diketones in glacial acetic acid.[1] These early syntheses laid the fundamental groundwork for the exploration of this novel heterocyclic system. However, it was not until 1966 that the synthesis of the parent, unsubstituted 1H-pyrazolo[3,4-b]pyridine was reported by Hatt and Vass, marking a significant milestone in the history of this scaffold.
The initial interest in pyrazolo[3,4-b]pyridines was largely driven by their structural analogy to purines, the fundamental building blocks of nucleic acids. This resemblance suggested that these synthetic analogs could potentially interact with biological systems that recognize purine structures, opening avenues for their investigation as potential therapeutic agents. Over the decades, this initial hypothesis has been extensively validated, with numerous derivatives exhibiting a wide array of pharmacological activities.
Synthetic Methodologies
The synthesis of the pyrazolo[3,4-b]pyridine core can be broadly categorized into two primary strategies:
-
Strategy A: Construction of the pyridine ring onto a pre-formed pyrazole. This is the most common approach, typically utilizing 5-aminopyrazole derivatives as key starting materials.
-
Strategy B: Formation of the pyrazole ring onto a pre-existing pyridine. This approach is less frequently employed but offers an alternative route to specific substitution patterns.
This section will detail the experimental protocols for some of the most significant and widely used synthetic methods.
Historical Synthetic Protocols
-
Ortoleva's Synthesis (1908) - Conceptual Protocol:
-
Reaction: Treatment of diphenylhydrazone and pyridine with iodine.
-
Description: This reaction likely involved an oxidative cyclization process, where iodine acts as the oxidizing agent to facilitate the formation of the bicyclic pyrazolo[3,4-b]pyridine system. The pyridine ring itself is incorporated into the final scaffold.
-
-
Bülow's Synthesis (1911) - Conceptual Protocol:
-
Reaction: Condensation of 1-phenyl-3-methyl-5-aminopyrazole with a 1,3-diketone (e.g., acetylacetone) in glacial acetic acid.
-
Description: This represents a classic condensation reaction where the amino group of the pyrazole attacks the carbonyl carbons of the diketone, followed by cyclization and dehydration to form the pyridine ring.
-
The Gould-Jacobs Reaction: A Versatile Approach
The Gould-Jacobs reaction is a powerful method for the synthesis of 4-hydroxy- and 4-chloro-1H-pyrazolo[3,4-b]pyridines. It involves the reaction of a 5-aminopyrazole with diethyl 2-(ethoxymethylene)malonate or a similar reagent.
Experimental Protocol: Synthesis of 4-chloro-1H-pyrazolo[3,4-b]pyridine
-
Step 1: Condensation. A mixture of 5-amino-1H-pyrazole (1 equivalent) and diethyl 2-(ethoxymethylene)malonate (1.1 equivalents) is heated at 120-130°C for 2 hours. The ethanol formed during the reaction is removed by distillation.
-
Step 2: Cyclization. The resulting intermediate, a diethyl 2-((1H-pyrazol-5-ylamino)methylene)malonate, is added portion-wise to a preheated high-boiling point solvent such as Dowtherm A at 240-250°C. The mixture is heated for an additional 30 minutes to ensure complete cyclization.
-
Step 3: Chlorination. After cooling, the reaction mixture is diluted with an inert solvent like benzene. The precipitated 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is collected by filtration. This intermediate is then heated under reflux with phosphorus oxychloride (POCl₃) for 2-4 hours.
-
Step 4: Work-up. The excess POCl₃ is removed under reduced pressure. The residue is carefully poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate or ammonia solution). The resulting precipitate is collected by filtration, washed with water, and dried to afford the 4-chloro-1H-pyrazolo[3,4-b]pyridine derivative.
Modern Synthetic Protocol: ZrCl₄-Catalyzed Cyclization
A contemporary and efficient method for synthesizing substituted pyrazolo[3,4-b]pyridines involves the zirconium(IV) chloride-catalyzed reaction of a 5-aminopyrazole with an α,β-unsaturated ketone.
Experimental Protocol: General Procedure for the Preparation of 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines
-
Reaction Setup. To a solution of the α,β-unsaturated ketone (1 equivalent) in a 1:1 mixture of ethanol (EtOH) and N,N-dimethylformamide (DMF), a solution of 5-amino-1-phenylpyrazole (1 equivalent) in EtOH is added at room temperature.
-
Degassing and Catalyst Addition. The reaction mixture is degassed, and zirconium(IV) chloride (ZrCl₄, 0.3 equivalents) is added.
-
Reaction Conditions. The reaction mixture is vigorously stirred at 95°C for 16 hours.
-
Work-up. After completion of the reaction (monitored by TLC), the mixture is concentrated in vacuo. Chloroform and water are added, and the two phases are separated. The aqueous phase is extracted twice with chloroform. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield the desired pyrazolo[3,4-b]pyridine.[2]
Biological Activities and Therapeutic Potential
The pyrazolo[3,4-b]pyridine scaffold is a cornerstone in modern medicinal chemistry, with derivatives demonstrating a remarkable range of biological activities. This is largely attributed to their ability to act as bioisosteres of purines and to bind to a variety of biological targets, particularly protein kinases.
Kinase Inhibition
A significant number of pyrazolo[3,4-b]pyridine derivatives have been developed as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer.
Table 1: Pyrazolo[3,4-b]pyridine Derivatives as Kinase Inhibitors
| Compound Class | Target Kinase(s) | IC₅₀ (nM) | Reference |
| TRK Inhibitors | TRKA | 56 | [3] |
| TRKA/B/C | 1.6, 2.9, 2.0 | [3] | |
| FGFR Inhibitors | FGFR1 | 21.5 | |
| FGFR1-4 | 0.2, 2.5, 1.8, 165 | ||
| Mps1 Inhibitors | Mps1 | 2.596 | [4] |
| PIM-1 Inhibitors | PIM-1 | 5.61 (µM) | [5] |
| CDK Inhibitors | CDK1 | Potent Inhibition | [6] |
| Pan-TRK Inhibitors | TRKA/B/C | 17, 28, 11 | [3] |
| TRKA/B/C | 12, 22, 15 | [3] |
Anticancer Activity
The kinase inhibitory properties of pyrazolo[3,4-b]pyridines translate into significant anticancer activity against a variety of cancer cell lines.
Table 2: Anticancer Activity of Pyrazolo[3,4-b]pyridine Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| C03 | Km-12 | 0.304 | [3] |
| 17 | MCF-7 | 5.98 | [5] |
| 19 | MCF-7 | 5.61 | [5] |
| 31 | MDA-MB-468 | Potent Inhibition | [4] |
| 31 | MV4-11 | Potent Inhibition | [4] |
| 6n | HeLa | Potent Inhibition | [7] |
| 8c | NCI 60-cell line panel | 1.33 (GI₅₀ MG-MID) |
Other Biological Activities
Beyond kinase inhibition and anticancer effects, the pyrazolo[3,4-b]pyridine scaffold has been associated with a diverse range of other biological activities.
Table 3: Diverse Biological Activities of Pyrazolo[3,4-b]pyridine Derivatives
| Activity | Target/Assay | IC₅₀/EC₅₀ | Reference |
| Antiviral | Various viruses | Reported Activity | [2] |
| Antibacterial | Various bacteria | Reported Activity | [2] |
| Antimalarial | Plasmodium falciparum | Reported Activity | [2] |
| Anti-inflammatory | COX-1/COX-2 | Varies | |
| Antihypertensive | - | Reported Activity | [2] |
| Neuroprotective | - | Reported Activity | [2] |
| Topoisomerase IIα Inhibition | Topoisomerase IIα | Potent Inhibition |
Modulation of Key Signaling Pathways
The therapeutic effects of pyrazolo[3,4-b]pyridine derivatives are often a direct consequence of their ability to modulate specific intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the key pathways targeted by these compounds.
Caption: TRK Signaling Pathway Inhibition.
Caption: FGFR Signaling Pathway Inhibition.
Caption: Mps1 and Spindle Assembly Checkpoint.
Conclusion
From its initial discovery over a century ago, the pyrazolo[3,4-b]pyridine scaffold has evolved into a versatile and highly valuable core in the field of medicinal chemistry. Its synthetic accessibility and the diverse range of biological activities exhibited by its derivatives have solidified its status as a "privileged scaffold." The continued exploration of this heterocyclic system, particularly in the realm of kinase inhibition, promises the development of novel and effective therapeutic agents for a multitude of diseases, including cancer and inflammatory disorders. This technical guide provides a foundational understanding of the history, synthesis, and biological importance of pyrazolo[3,4-b]pyridines, serving as a valuable resource to inspire and facilitate future research and development efforts in this exciting area of drug discovery.
References
- 1. Frontiers | TBK1 is paradoxical in tumor development: a focus on the pathway mediating IFN-I expression [frontiersin.org]
- 2. Characterization of FGFR signaling pathway as therapeutic targets for sarcoma patients | Cancer Biology & Medicine [cancerbiomed.org]
- 3. researchgate.net [researchgate.net]
- 4. Targeting TANK-binding kinase 1 (TBK1) in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. FGF/FGFR signaling pathway involved resistance in various cancer types [jcancer.org]
- 7. scispace.com [scispace.com]
Methodological & Application
experimental protocol for using tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate in assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate belongs to the pyrazolo[3,4-b]pyridine class of heterocyclic compounds. This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its recurrence in a multitude of biologically active molecules.[1][2][3][4] Derivatives of pyrazolo[3,4-b]pyridine have demonstrated a wide array of pharmacological activities, including potent inhibition of various protein kinases, antimicrobial effects, and antiproliferative action against cancer cell lines.[1][5][6][7][8][9]
These application notes provide detailed protocols for the experimental use of tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate and its derivatives in common biological assays. The methodologies are based on established practices for evaluating compounds of this class and can be adapted for specific research needs.
Physicochemical Properties and Handling
| Property | Value | Reference |
| CAS Number | 155601-71-1 | [] |
| Molecular Formula | C11H12FN3O2 | Inferred from name |
| Appearance | Solid | [11] |
| Storage | Store at 2-8°C, protected from light. | [12] |
Safety Precautions: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[11] Always handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[11]
Stock Solution Preparation: For in vitro assays, prepare a concentrated stock solution (e.g., 10 mM) in a suitable organic solvent such as dimethyl sulfoxide (DMSO).[12] Ensure the compound is completely dissolved; gentle warming or sonication may be applied.[12] For in vivo studies, formulation may require co-solvents like PEG400 and surfactants such as Tween-80 to ensure solubility and bioavailability.[12]
Biological Activities and Potential Applications
Derivatives of the 1H-pyrazolo[3,4-b]pyridine scaffold have been extensively investigated as inhibitors of various protein kinases that are crucial in cell signaling pathways. Dysregulation of these pathways is often implicated in diseases such as cancer.[5][6][7][8][9]
Potential Targets and Applications:
-
Oncology: Inhibition of kinases like Fibroblast Growth Factor Receptors (FGFRs), Anaplastic Lymphoma Kinase (ALK), Tropomyosin Receptor Kinases (TRKs), and TANK-binding kinase 1 (TBK1).[5][6][7][8][9]
-
Anti-leukemic: Some derivatives have shown potent activity against leukemia cell lines.[1]
-
Topoisomerase Inhibition: Certain pyrazolo[3,4-b]pyridines act as inhibitors of Topoisomerase IIα, an enzyme critical for DNA replication and a target for cancer chemotherapy.[1]
-
Antimicrobial: The scaffold has been explored for the development of new antimicrobial agents.[3]
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a general method to assess the inhibitory activity of tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate against a target protein kinase. The Homogeneous Time-Resolved Fluorescence (HTRF) assay is a common format for such screens.[6]
Materials:
-
Recombinant protein kinase
-
Biotinylated substrate peptide
-
ATP (Adenosine triphosphate)
-
HTRF detection reagents (e.g., Europium-labeled anti-phospho-specific antibody and Streptavidin-XL665)
-
Assay buffer (typically contains Tris-HCl, MgCl2, DTT, and a surfactant like Tween-20)
-
Test compound (tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate)
-
Positive control inhibitor
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration for the highest dose is 100 µM.
-
Assay Plate Preparation: Add 2 µL of the diluted test compound, positive control, or DMSO (vehicle control) to the wells of a 384-well plate.
-
Kinase Reaction:
-
Prepare a kinase/substrate solution in assay buffer.
-
Add 4 µL of the kinase/substrate solution to each well.
-
Prepare an ATP solution in assay buffer.
-
Initiate the kinase reaction by adding 4 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Prepare the HTRF detection reagent mix containing the Europium-labeled antibody and Streptavidin-XL665 in detection buffer.
-
Add 10 µL of the detection mix to each well to stop the kinase reaction.
-
Incubate the plate at room temperature for 60 minutes to allow for signal development.
-
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader at 620 nm (donor) and 665 nm (acceptor) wavelengths.
-
Data Analysis: Calculate the HTRF ratio (665 nm/620 nm * 10,000). Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation:
| Compound | Target Kinase | IC50 (nM) |
| Test Compound | Kinase X | Experimental Value |
| Positive Control | Kinase X | Known Value |
Cell-Based Antiproliferative Assay
This protocol outlines a method to evaluate the effect of the test compound on the proliferation of cancer cell lines using a Sulforhodamine B (SRB) assay.[8]
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116, A549)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics
-
Test compound
-
Positive control (e.g., Doxorubicin)
-
Trichloroacetic acid (TCA) solution
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
96-well cell culture plates
-
Plate reader (510 nm)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Add various concentrations of the test compound (solubilized in culture medium from a DMSO stock) to the wells. Include a vehicle control (DMSO) and a positive control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) TCA to each well. Incubate for 1 hour at 4°C.
-
Staining: Wash the plates five times with water and allow them to air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.
-
Wash and Solubilize: Remove the SRB solution and quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition) using non-linear regression.
Data Presentation:
| Compound | Cell Line | GI50 (µM) |
| Test Compound | MCF-7 | Experimental Value |
| Test Compound | HCT116 | Experimental Value |
| Doxorubicin | MCF-7 | Known Value |
Visualizations
Signaling Pathway
Caption: Generalized kinase signaling pathway targeted by pyrazolo[3,4-b]pyridine inhibitors.
Experimental Workflow
Caption: Workflow for evaluating the in vitro and cell-based activity of the test compound.
References
- 1. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. dau.url.edu [dau.url.edu]
- 5. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tert-Butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: Tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate and its Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors targeting a variety of signaling pathways implicated in cancer and other diseases. While specific kinase inhibitory data for tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is not extensively available in the public domain, the broader class of 1H-pyrazolo[3,4-b]pyridine derivatives has demonstrated potent activity against several important kinase targets. This document provides an overview of the potential applications of this compound class as kinase inhibitors, along with detailed protocols for relevant in vitro assays. The data presented is based on published results for structurally related analogs, providing a strong rationale for investigating the biological activity of tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate and its derivatives.
Kinase Targets and Therapeutic Potential
Derivatives of the 1H-pyrazolo[3,4-b]pyridine core have been identified as inhibitors of several key kinase families, suggesting a broad therapeutic potential. These include:
-
Tropomyosin Receptor Kinases (TRK): TRK fusions are oncogenic drivers in a variety of solid tumors. Inhibitors of TRKA, TRKB, and TRKC have shown significant clinical efficacy.
-
Anaplastic Lymphoma Kinase (ALK): ALK rearrangements are found in a subset of non-small cell lung cancers (NSCLC) and other malignancies. ALK inhibitors are a standard of care for these patients.
-
Fibroblast Growth Factor Receptors (FGFR): Aberrant FGFR signaling is implicated in various cancers, including bladder, lung, and breast cancer.
-
Cyclin-Dependent Kinases (CDK): CDKs are central regulators of the cell cycle, and their inhibition is a validated strategy for cancer therapy.
-
Protein Kinase C (PKC): PKC isoforms are involved in a wide range of cellular processes, and their dysregulation has been linked to diabetic complications and cancer.
Quantitative Data for Representative Analogs
The following tables summarize the in vitro inhibitory activity of representative 1H-pyrazolo[3,4-b]pyridine derivatives against various kinase targets. This data highlights the potential potency of this scaffold.
Table 1: Inhibitory Activity of a Representative TRKA Inhibitor (Compound C03) [1]
| Compound | Target Kinase | IC50 (nM) |
| C03 | TRKA | 56 |
Table 2: Antiproliferative Activity of Compound C03 [1]
| Cell Line | Cancer Type | Genetic Feature | IC50 (µM) |
| Km-12 | Colorectal Cancer | TPM3-NTRK1 fusion | 0.304 |
| MCF-7 | Breast Cancer | No TRK rearrangement | > 40 |
| HUVEC | Normal Cells | Not applicable | > 36.69 |
Signaling Pathways
The targeted kinases are key components of major signaling pathways that regulate cell growth, proliferation, survival, and differentiation. Inhibition of these kinases can disrupt these pathways and lead to anti-tumor effects.
Caption: Simplified TRK and ALK signaling pathways.
Experimental Protocols
The following are detailed protocols for common in vitro kinase assays that can be used to evaluate the inhibitory activity of tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate and its analogs.
Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This protocol is suitable for determining the inhibitory activity of compounds against TRK kinases.
Caption: Workflow for a typical HTRF kinase assay.
Materials:
-
Kinase (e.g., recombinant human TRKA)
-
Biotinylated substrate peptide
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% BSA)
-
Test compound serially diluted in DMSO
-
HTRF Detection Reagents:
-
Europium cryptate-labeled anti-phospho-antibody
-
Streptavidin-XL665
-
-
384-well low-volume white plates
Procedure:
-
Compound Plating: Add 50 nL of test compound in DMSO to the assay plate using an acoustic dispenser.
-
Enzyme and Substrate Addition: Add 5 µL of a solution containing the kinase and biotinylated substrate in assay buffer to each well.
-
Initiation of Reaction: Add 5 µL of ATP solution in assay buffer to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 10 µL of HTRF detection reagents (Europium cryptate-labeled antibody and Streptavidin-XL665) in detection buffer (assay buffer containing EDTA to stop the reaction) to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow for the development of the detection signal.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader with excitation at 320 nm and emission at 620 nm and 665 nm.
-
Data Analysis: Calculate the ratio of the emission at 665 nm to that at 620 nm and multiply by 10,000. The percent inhibition is calculated relative to high (no inhibitor) and low (no enzyme) controls. IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.
ADP-Glo™ Kinase Assay
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. It is a universal assay applicable to a wide range of kinases.
Caption: Workflow for the ADP-Glo™ kinase assay.
Materials:
-
Kinase
-
Substrate (protein or peptide)
-
ATP
-
Assay Buffer
-
Test compound serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White opaque 384-well plates
Procedure:
-
Kinase Reaction: Set up a 5 µL kinase reaction in each well of a 384-well plate containing the kinase, substrate, ATP, and test compound in assay buffer.
-
Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30 °C) for the desired amount of time (e.g., 60 minutes).
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubation: Incubate the plate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction to ATP and generates a luminescent signal via a luciferase reaction.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate percent inhibition relative to controls and determine IC50 values as described for the HTRF assay.
Conclusion
The 1H-pyrazolo[3,4-b]pyridine scaffold represents a versatile platform for the development of potent and selective kinase inhibitors. While direct biological data for tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate as a kinase inhibitor is limited in publicly accessible literature, the extensive research on analogous compounds strongly supports its potential as a valuable starting point for drug discovery programs targeting various kinases. The protocols provided herein offer robust methods for characterizing the inhibitory activity of this and related compounds, facilitating their evaluation as potential therapeutic agents. Further investigation into the specific kinase targets and cellular effects of tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is warranted to fully elucidate its therapeutic potential.
References
Application Notes and Protocols: Tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the utility of tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate as a pivotal intermediate in the synthesis of potent kinase inhibitors for cancer research. While this compound itself is not reported to have direct anti-cancer activity, its structural features make it an ideal starting material for the development of novel therapeutics targeting key signaling pathways in cancer.
The pyrazolo[3,4-b]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry, frequently found in small molecule kinase inhibitors.[1] Derivatives of this core have been successfully developed to target a range of kinases implicated in cancer progression, including Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (TRKs), and TANK-binding kinase 1 (TBK1).[2][3][4][5]
The 6-fluoro substituent can enhance metabolic stability and binding affinity, while the tert-butyl carboxylate at the 3-position serves as a versatile handle for introducing diverse chemical moieties through subsequent synthetic modifications.[6]
Application: Synthesis of a Potent CDK2/PIM1 Dual Inhibitor
This section outlines a representative synthetic route starting from tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate to yield a hypothetical, yet exemplary, final compound with dual inhibitory activity against CDK2 and PIM1 kinases. Both CDK2 and PIM1 are crucial regulators of cell survival and proliferation, making their dual inhibition a promising strategy in cancer therapy.
Synthetic Workflow Diagram
Caption: Synthetic workflow for a CDK2/PIM1 inhibitor.
Experimental Protocols
Protocol 1: N-Arylation via Buchwald-Hartwig Coupling
This protocol describes the introduction of an aryl group at the N1 position of the pyrazole ring, a common modification in the development of pyrazolo[3,4-b]pyridine-based kinase inhibitors.
-
Materials:
-
tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs2CO3)
-
Anhydrous solvent (e.g., 1,4-dioxane)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a dry reaction flask under an inert atmosphere, add tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (1.0 eq), aryl halide (1.2 eq), Cs2CO3 (2.0 eq), Pd2(dba)3 (0.05 eq), and Xantphos (0.1 eq).
-
Add anhydrous 1,4-dioxane.
-
Heat the reaction mixture at 100 °C for 12-18 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-aryl intermediate.
-
Protocol 2: Tert-butyl Ester Deprotection
This protocol details the removal of the tert-butyl protecting group to reveal the carboxylic acid, which is then available for amide coupling.
-
Materials:
-
N-Aryl intermediate from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the N-aryl intermediate in DCM.
-
Add TFA (10-20 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture in vacuo to remove excess TFA and DCM.
-
Co-evaporate with toluene (3x) to ensure complete removal of residual TFA.
-
The resulting carboxylic acid intermediate is often used in the next step without further purification.
-
Protocol 3: Amide Coupling
This protocol describes the formation of an amide bond to introduce the final pharmacophore.
-
Materials:
-
Carboxylic acid intermediate from Protocol 2
-
Desired amine (e.g., 3-aminopiperidine derivative)
-
Coupling agent (e.g., HATU)
-
Base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF)
-
-
Procedure:
-
Dissolve the carboxylic acid intermediate in anhydrous DMF.
-
Add the desired amine (1.1 eq) and DIPEA (3.0 eq).
-
Add HATU (1.2 eq) portion-wise at 0 °C.
-
Stir the reaction at room temperature for 6-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the final compound.
-
Biological Evaluation Protocols
Protocol 4: In Vitro Kinase Inhibition Assay (HTRF)
This protocol is for evaluating the inhibitory activity of the synthesized compound against target kinases like CDK2 and PIM1 using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[2]
-
Materials:
-
Recombinant human CDK2/CycE1 and PIM1 kinase
-
Kinase-specific substrate peptide
-
ATP
-
HTRF Kinase Assay Buffer
-
Europium-labeled anti-phospho-substrate antibody
-
XL665-labeled streptavidin
-
Synthesized inhibitor compound
-
384-well low volume microplates
-
HTRF-compatible plate reader
-
-
Procedure:
-
Prepare serial dilutions of the inhibitor compound in DMSO.
-
In a 384-well plate, add the kinase, substrate peptide, and inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a detection mixture containing the Europium-labeled antibody and XL665-labeled streptavidin in EDTA-containing buffer.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on an HTRF-compatible reader at 620 nm (donor) and 665 nm (acceptor) wavelengths.
-
Calculate the HTRF ratio and determine IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Protocol 5: Cell Proliferation Assay (MTT or SRB)
This protocol is to assess the anti-proliferative effect of the final compound on cancer cell lines.
-
Materials:
-
Cancer cell lines (e.g., HCT-116 for colon cancer, MCF-7 for breast cancer)
-
Appropriate cell culture medium and supplements
-
Synthesized inhibitor compound
-
MTT or SRB reagent
-
Solubilization buffer (for MTT) or Tris base (for SRB)
-
96-well plates
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the inhibitor compound and a vehicle control (DMSO).
-
Incubate for 72 hours.
-
For MTT assay: Add MTT reagent to each well and incubate for 4 hours. Add solubilization buffer and incubate overnight.
-
For SRB assay: Fix the cells with trichloroacetic acid, wash, and stain with SRB solution. Wash away unbound dye and solubilize the bound dye with Tris base.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition) values.
-
Data Presentation
The following tables represent hypothetical, yet realistic, data for a final compound synthesized from tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 (nM) |
| Final Compound | CDK2/CycE1 | 25 |
| PIM1 | 40 | |
| Staurosporine | CDK2/CycE1 | 15 |
| (Control) | PIM1 | 10 |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | GI50 (µM) |
| Final Compound | HCT-116 | Colon | 0.8 |
| MCF-7 | Breast | 1.2 | |
| A549 | Lung | 2.5 | |
| Doxorubicin | HCT-116 | Colon | 0.1 |
| (Control) | MCF-7 | Breast | 0.05 |
| A549 | Lung | 0.2 |
Signaling Pathway Visualization
The final synthesized compound, as a CDK2 inhibitor, would interfere with the cell cycle progression. The following diagram illustrates the simplified G1/S transition pathway regulated by CDK2.
Caption: Inhibition of the CDK2 pathway to block cell cycle progression.
References
- 1. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. General Entry to Pyrazolo[3,4-b]pyridine-3-carboxamides - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
Application Notes and Protocols: The Use of tert-Butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its role in the development of potent and selective kinase inhibitors. Its structural resemblance to the purine core allows it to function as an effective hinge-binder in the ATP-binding pocket of numerous kinases. The specific derivative, tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate, serves as a versatile building block for the synthesis of a diverse range of kinase inhibitors targeting key signaling pathways implicated in cancer and inflammatory diseases. The fluorine substitution at the 6-position can enhance metabolic stability and binding affinity, while the tert-butyl carboxylate at the 3-position provides a convenient handle for further chemical elaboration, primarily through amide bond formation following deprotection.
Key Applications in Drug Discovery
Derivatives of 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid have demonstrated significant inhibitory activity against several important kinase targets, including:
-
Tropomyosin Receptor Kinases (TRKs): TRK fusions are oncogenic drivers in a variety of adult and pediatric cancers. Inhibitors based on the pyrazolo[3,4-b]pyridine scaffold have shown potent, nanomolar inhibition of TRKA, TRKB, and TRKC.[1]
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in tumorigenesis and resistance to cancer therapies. The pyrazolo[3,4-b]pyridine core has been successfully employed to develop selective FGFR inhibitors.
-
TANK-Binding Kinase 1 (TBK1): TBK1 is a key regulator of innate immunity and is also implicated in the survival of certain cancer cells. Novel pyrazolo[3,4-b]pyridine derivatives have emerged as highly potent TBK1 inhibitors with potential applications in both oncology and autoimmune diseases.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activities of representative compounds derived from the 1H-pyrazolo[3,4-b]pyridine scaffold.
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Cell-based IC50 (µM) | Reference |
| C03 | TRKA | 56 | Km-12 | 0.304 | [1] |
| 15y | TBK1 | 0.2 | A172 | Micromolar | [2] |
| 8h | DYRK1B | 3 | HCT116 | 1.6 | |
| 51 | BRK/PTK6 | 3.37 | - | - | [3] |
Experimental Protocols
The primary synthetic utility of tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate involves a two-step sequence: deprotection of the tert-butyl ester to the corresponding carboxylic acid, followed by amide coupling with a desired amine.
Protocol 1: Deprotection of tert-Butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
This protocol describes the removal of the tert-butyl protecting group using trifluoroacetic acid (TFA) to yield 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid.
Materials:
-
tert-Butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate in a 1:1 mixture of DCM and TFA in a round-bottom flask. A typical concentration is 0.1-0.5 M.
-
Stir the solution at room temperature for 1-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[4]
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[4]
-
The resulting crude 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid can be used in the next step without further purification, or it can be purified by recrystallization or column chromatography if necessary.
Protocol 2: Amide Coupling of 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
This protocol details the formation of an amide bond using the coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Materials:
-
6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
-
Desired amine
-
HATU
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a solution of 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (1 equivalent) in DMF or DCM at 0 °C, add HATU (1.1-1.5 equivalents) and DIPEA or TEA (2-3 equivalents).
-
Stir the mixture at 0 °C for 15-30 minutes to activate the carboxylic acid.
-
Add the desired amine (1.0-1.2 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-18 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide.
Signaling Pathway and Experimental Workflow Diagrams
References
Application Notes and Protocols for the Derivatization of tert-Butyl 6-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the derivatization of tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate, a key scaffold in medicinal chemistry. The following protocols for N-alkylation/N-arylation, amide coupling, and Suzuki coupling reactions are designed to facilitate the generation of compound libraries for Structure-Activity Relationship (SAR) studies, aiding in the discovery of novel therapeutic agents. The pyrazolo[3,4-b]pyridine core is a well-established privileged structure found in numerous biologically active compounds, including kinase inhibitors and anticancer agents.[1][2]
Overview of Derivatization Strategies
The chemical structure of tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate offers several points for chemical modification to explore the SAR of its derivatives. The primary sites for derivatization are:
-
N1-position of the pyrazole ring: The secondary amine in the pyrazole ring is amenable to alkylation and arylation, allowing for the introduction of a wide variety of substituents to probe the impact on biological activity.
-
C3-carboxylate group: The tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to form amides. This provides an avenue to explore interactions with target proteins.
-
C6-fluoro position: The fluorine atom can be substituted via nucleophilic aromatic substitution or cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of various aryl or heteroaryl groups.
The following sections provide detailed protocols for these key transformations.
Experimental Protocols
N1-Alkylation/Arylation of the Pyrazole Ring
This protocol describes the general procedure for the N-alkylation or N-arylation of the pyrazole ring of tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate.
Reaction Scheme:
Materials:
-
tert-Butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
-
Alkyl or aryl halide (e.g., iodomethane, benzyl bromide, aryl iodide)
-
Base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), tetrahydrofuran (THF), acetonitrile (MeCN))
-
Reaction vessel
-
Stirring apparatus
-
Standard work-up and purification equipment
General Protocol:
-
To a solution of tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (1.0 eq) in the chosen anhydrous solvent, add the base (1.1-1.5 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl or aryl halide (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N1-substituted derivative.
Hydrolysis of the tert-Butyl Ester and Subsequent Amide Coupling
This two-step protocol involves the initial hydrolysis of the tert-butyl ester to the carboxylic acid, followed by coupling with a primary or secondary amine.
Step 1: Hydrolysis of the tert-Butyl Ester
Reaction Scheme:
Materials:
-
tert-Butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Reaction vessel
-
Stirring apparatus
General Protocol:
-
Dissolve tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (1.0 eq) in dichloromethane.
-
Add trifluoroacetic acid (5-10 eq) to the solution at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure to yield the crude carboxylic acid, which can often be used in the next step without further purification.
Step 2: Amide Coupling
Reaction Scheme:
Materials:
-
6-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
-
Primary or secondary amine (1.1 eq)
-
Coupling agent (e.g., HATU, HBTU, EDCI) (1.2 eq)
-
Base (e.g., N,N-diisopropylethylamine (DIPEA), triethylamine (TEA)) (2.0 eq)
-
Anhydrous solvent (e.g., DMF, DCM)
General Protocol:
-
To a solution of 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (1.0 eq) in the chosen anhydrous solvent, add the amine (1.1 eq), coupling agent (1.2 eq), and base (2.0 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired amide derivative.
Suzuki-Miyaura Cross-Coupling at the C6-Position
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl or heteroaryl boronic acid with the 6-fluoro position of the pyrazolo[3,4-b]pyridine core. Note that displacement of the fluorine may require harsh conditions; alternatively, a 6-bromo or 6-iodo analogue can be used if available. The following protocol is a general guideline.
Reaction Scheme:
Materials:
-
tert-Butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (or a 6-halo analogue)
-
Aryl or heteroaryl boronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05-0.1 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2.0-3.0 eq)
-
Solvent mixture (e.g., 1,4-dioxane/water, toluene/ethanol/water)
-
Reaction vessel suitable for heating under an inert atmosphere
General Protocol:
-
In a reaction vessel, combine tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (1.0 eq), the boronic acid (1.2-1.5 eq), the palladium catalyst (0.05-0.1 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture.
-
Heat the reaction mixture to 80-110 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the C6-arylated derivative.
Data Presentation for SAR Studies
The following tables present representative data from SAR studies on pyrazolo[3,4-b]pyridine derivatives, illustrating how to organize and display quantitative biological data.
Table 1: SAR of N1- and C3-Substituted Pyrazolo[3,4-b]pyridine Derivatives as Anticancer Agents
| Compound | R¹ (N1-position) | R³ (C3-position) | IC₅₀ (µM) vs. HCT116 | IC₅₀ (µM) vs. HeLa |
| 1a | H | 4-Methoxyphenyl | 5.2 | 7.8 |
| 1b | Methyl | 4-Methoxyphenyl | 3.1 | 4.5 |
| 1c | Ethyl | 4-Methoxyphenyl | 2.8 | 3.9 |
| 1d | H | 3,4-Dimethoxyphenyl | 4.6 | 6.2 |
| 1e | Methyl | 3,4-Dimethoxyphenyl | 2.5 | 3.1 |
Data is representative and compiled for illustrative purposes.
Table 2: SAR of C3-Amide Pyrazolo[3,4-b]pyridine Derivatives as Kinase Inhibitors
| Compound | Amide Moiety (R) | Kinase A IC₅₀ (nM) | Kinase B IC₅₀ (nM) |
| 2a | -NH-phenyl | 150 | 850 |
| 2b | -NH-(4-fluorophenyl) | 85 | 420 |
| 2c | -NH-(4-chlorophenyl) | 70 | 380 |
| 2d | -NH-benzyl | 210 | >1000 |
| 2e | -NH-cyclohexyl | 450 | >1000 |
Data is representative and compiled for illustrative purposes.
Visualizations
The following diagrams illustrate the derivatization workflows for SAR studies.
Caption: General workflow for the derivatization of the pyrazolo[3,4-b]pyridine scaffold.
Caption: Logical flow from scaffold to lead optimization in SAR studies.
References
Application Notes and Protocols for the Quantification of tert-Butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
Introduction
tert-Butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is a heterocyclic building block that is of significant interest in medicinal chemistry and drug development due to its presence in various biologically active molecules. The pyrazolo[3,4-b]pyridine scaffold is a core component of compounds investigated for a range of therapeutic applications. Accurate and precise quantification of this compound is crucial for quality control of starting materials, monitoring chemical reactions, and in preclinical studies.
These application notes provide a detailed protocol for the quantification of tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate using High-Performance Liquid Chromatography (HPLC) with UV detection. An overview of a more sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is also presented for applications requiring lower detection limits, such as bioanalytical studies.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This section details a robust HPLC-UV method for the routine quantification of tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate in bulk powder or as a starting material.
Principle
The method utilizes reverse-phase HPLC to separate the analyte of interest from potential impurities. The compound is dissolved in a suitable solvent, injected into the HPLC system, and separated on a C18 column using an isocratic mobile phase. Quantification is achieved by detecting the UV absorbance of the analyte at a specific wavelength and comparing the peak area to a calibration curve generated from standards of known concentrations.
Materials and Reagents
-
Analyte: tert-Butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (Reference Standard, ≥98% purity)
-
Solvents:
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade or ultrapure
-
-
Reagents:
-
Formic acid, analytical grade
-
-
Equipment:
-
HPLC system with a UV-Vis detector
-
Analytical balance (4-decimal places)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Syringe filters (0.45 µm, PTFE or nylon)
-
HPLC vials
-
Experimental Protocol
1.3.1. Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
1.3.2. Sample Preparation
-
Accurately weigh a sample containing tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate.
-
Dissolve the sample in methanol in a volumetric flask to obtain a theoretical concentration within the calibration range (e.g., 50 µg/mL).
-
Sonicate for 10 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
1.3.3. HPLC Operating Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water with 0.1% Formic Acid (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Data Presentation: Method Performance (Hypothetical Data)
The following tables summarize the expected performance characteristics of this HPLC-UV method.
Table 1: Linearity and Range
| Parameter | Result |
| Linear Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Regression Equation | y = mx + c |
Table 2: Precision
| Concentration (µg/mL) | Intra-day RSD (%) (n=6) | Inter-day RSD (%) (n=18, 3 days) |
| 5 | < 2.0% | < 3.0% |
| 50 | < 1.5% | < 2.5% |
| 100 | < 1.0% | < 2.0% |
Table 3: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Mean Recovery (%) |
| 25 | 98.5 - 101.2 % |
| 50 | 99.1 - 100.8 % |
| 75 | 98.9 - 101.5 % |
Table 4: Limits of Detection and Quantification
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.3 |
| Limit of Quantification (LOQ) | 1.0 |
Visualization: HPLC Workflow
Caption: Workflow for HPLC-UV quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as the analysis of the compound in biological matrices, an LC-MS/MS method is recommended.
Principle
LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry. The analyte is first separated from the matrix components on an LC column. It then enters the mass spectrometer, where it is ionized, and a specific precursor ion is selected. This ion is fragmented, and a specific product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides high specificity and reduces matrix interference.
Experimental Protocol (Overview)
2.2.1. Sample Preparation (e.g., from Plasma)
-
Protein Precipitation: To a 100 µL plasma sample, add 300 µL of cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.
-
Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
2.2.2. LC-MS/MS Operating Conditions
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized gradient from 5% to 95% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | To be determined by direct infusion of the analyte |
Data Presentation: Expected Performance (Hypothetical)
Table 5: LC-MS/MS Method Performance
| Parameter | Expected Value |
| Linear Range | 0.1 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Precision (RSD%) at LLOQ | < 20% |
| Accuracy at LLOQ | 80 - 120% |
Visualization: LC-MS/MS Workflow
Caption: Bioanalytical workflow using LC-MS/MS.
Conclusion
The HPLC-UV method described provides a reliable and robust approach for the quantification of tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate in routine applications such as quality control and reaction monitoring. For analyses requiring lower detection limits, particularly in complex biological matrices, the outlined LC-MS/MS method offers the necessary sensitivity and selectivity. The choice of method will depend on the specific application, required sensitivity, and the nature of the sample matrix.
Application Notes and Protocols for tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate in In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazolo[3,4-b]pyridine scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] This class of compounds has garnered attention as potent inhibitors of various kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.[1][3] Specifically, derivatives of the pyrazolo[3,4-b]pyridine core have been identified as inhibitors of Tropomyosin receptor kinases (TRKs) and TANK-binding kinase 1 (TBK1), highlighting their therapeutic potential.[3][4]
Tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is a heterocyclic compound belonging to this promising class.[5][6][7][] While this specific molecule is often utilized as a synthetic intermediate for the development of more complex derivatives, its structural features suggest that it may also possess intrinsic biological activity worthy of investigation. These application notes provide a framework for exploring the potential of tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate in various in vitro cell-based assays to elucidate its pharmacological profile.
Potential Applications and Suggested Assays
Based on the known activities of the pyrazolo[3,4-b]pyridine scaffold, the following in vitro cell-based assays are recommended to characterize the biological effects of tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate.
Anticancer Activity
The pyrazolo[3,4-b]pyridine core is a common feature in many anticancer agents.[1][9] Therefore, a primary application of this compound is in the screening for potential antiproliferative and cytotoxic effects against various cancer cell lines.
-
Recommended Assays:
-
Cell Viability/Proliferation Assays (e.g., MTT, XTT, or CellTiter-Glo®)
-
Cytotoxicity Assays (e.g., LDH release assay)
-
Apoptosis Assays (e.g., Caspase-Glo® 3/7, 8, or 9 Assays, Annexin V staining)
-
Cell Cycle Analysis (via flow cytometry)
-
Kinase Inhibition
Given that numerous pyrazolo[3,4-b]pyridine derivatives are potent kinase inhibitors, this compound could be evaluated for its ability to inhibit specific kinases or screened against a panel of kinases.[3][4]
-
Recommended Assays:
-
Biochemical Kinase Assays (e.g., Homogeneous Time-Resolved Fluorescence - HTRF)
-
Cell-Based Phosphorylation Assays (e.g., Western Blotting or ELISA to detect phosphorylation of downstream targets)
-
Reporter Gene Assays for signaling pathways downstream of key kinases.
-
Antimicrobial Activity
Some derivatives of this scaffold have shown antimicrobial and antifungal properties.[2]
-
Recommended Assays:
-
Broth Microdilution Assay to determine Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.
-
Colony Forming Unit (CFU) assays to assess bactericidal or fungicidal activity.
-
Experimental Protocols
The following are detailed protocols for key in vitro cell-based assays to evaluate the biological activity of tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the effect of the compound on the metabolic activity and proliferation of cancer cells.
Materials:
-
tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution with a complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration is less than 0.5% to avoid solvent toxicity.
-
Treatment: After 24 hours of incubation, remove the medium and add 100 µL of medium containing various concentrations of the test compound to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Protocol 2: Caspase-Glo® 3/7 Assay for Apoptosis
Objective: To measure the induction of apoptosis by the test compound through the activity of caspases 3 and 7.
Materials:
-
tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
-
Cancer cell lines
-
Complete cell culture medium
-
Caspase-Glo® 3/7 Assay System (Promega)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a density of 10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compound as described in the MTT assay protocol. Include a vehicle control and a positive control (e.g., staurosporine).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48 hours).
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-change in caspase activity.
Protocol 3: TRK Kinase Activity Assay (HTRF)
Objective: To determine if the compound inhibits the kinase activity of TRKA, TRKB, or TRKC. A similar protocol can be adapted for other kinases like TBK1.
Materials:
-
tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
-
Recombinant TRK kinase (A, B, or C)
-
Biotinylated substrate peptide
-
ATP
-
HTRF Kinase Assay Buffer
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-XL665
-
Low-volume 384-well plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer.
-
Reaction Mixture: In a 384-well plate, add the test compound, recombinant TRK kinase, and the biotinylated substrate peptide.
-
Kinase Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at room temperature for the specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagents (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-XL665).
-
Incubation: Incubate for 60 minutes at room temperature to allow for antibody binding.
-
HTRF Reading: Read the plate on an HTRF-compatible reader at the appropriate wavelengths for emission from the donor (Europium) and acceptor (XL665).
-
Data Analysis: Calculate the HTRF ratio and determine the percent inhibition for each compound concentration. Calculate the IC₅₀ value.
Data Presentation
Quantitative data from the suggested assays should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Antiproliferative Activity of tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
| Cell Line | IC₅₀ (µM) after 48h | IC₅₀ (µM) after 72h |
| MCF-7 | Experimental Value | Experimental Value |
| A549 | Experimental Value | Experimental Value |
| HCT116 | Experimental Value | Experimental Value |
| Positive Control | Known Value | Known Value |
Table 2: Kinase Inhibitory Activity of tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
| Kinase Target | IC₅₀ (nM) |
| TRKA | Experimental Value |
| TRKB | Experimental Value |
| TRKC | Experimental Value |
| TBK1 | Experimental Value |
| Positive Control | Known Value |
Visualizations
Experimental Workflow and Signaling Pathways
Caption: General experimental workflow for in vitro evaluation.
Caption: Potential inhibition of the TRK signaling pathway.
References
- 1. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-FLUORO-1H-PYRAZOLO[3,4-B]PYRIDINE-3-CARBOXYLIC ACID | 1208493-13-3 [chemicalbook.com]
- 7. tert-Butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Palladium-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine-3-carboxamides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of pyrazolo[3,4-b]pyridine-3-carboxamides, a scaffold of significant interest in medicinal chemistry, via a palladium-catalyzed aminocarbonylation. The described method offers high efficiency and broad functional group tolerance, making it a valuable tool for drug discovery and development.[1][2][3]
Overview
The pyrazolo[3,4-b]pyridine core is a privileged scaffold found in numerous biologically active molecules.[1][3] The introduction of a carboxamide moiety at the 3-position is a key step in the synthesis of many potent pharmaceutical agents. Traditional multi-step methods for the synthesis of these compounds can be cumbersome and low-yielding.
The protocol outlined below, developed by Alam and Keating, describes an efficient palladium-catalyzed aminocarbonylation of 3-iodo-1H-pyrazolo[3,4-b]pyridines.[1][2][3] This method utilizes a two-chamber system (COware®) for the ex situ generation of carbon monoxide (CO), enhancing safety by avoiding the handling of a CO gas cylinder.[1][4] The reaction proceeds with high yields (up to 99%) and demonstrates broad applicability with a variety of amine nucleophiles.[1][3]
Reaction Scheme & Mechanism
The overall transformation involves the coupling of a 3-iodo-pyrazolo[3,4-b]pyridine with an amine and carbon monoxide in the presence of a palladium catalyst.
General Reaction Scheme:
Figure 1: General scheme for the palladium-catalyzed aminocarbonylation.
The reaction is believed to proceed through a standard palladium-catalyzed cross-coupling cycle involving oxidative addition, CO insertion, and reductive elimination.
Experimental Protocols
Materials and Equipment
-
Substrates: Substituted 3-iodo-1H-pyrazolo[3,4-b]pyridines (synthesis described in section 3.2)
-
Amines: A variety of primary and secondary amines
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂)
-
Ligand: Xantphos
-
Base: Sodium carbonate (Na₂CO₃)
-
Solvent: Toluene
-
CO Source: A CO-generating precursor for the two-chamber system (e.g., COgen)
-
Equipment: Two-chamber reactor (e.g., COware®), standard laboratory glassware, stirring and heating apparatus, purification equipment (e.g., column chromatography).
Synthesis of 1-Substituted-3-iodo-1H-pyrazolo[3,4-b]pyridine Starting Materials
The N-substituted iodinated precursors can be synthesized from the commercially available 3-iodo-1H-pyrazolo[3,4-b]pyridine.
Protocol for N-Alkylation:
-
To a solution of 3-iodo-1H-pyrazolo[3,4-b]pyridine in a suitable solvent (e.g., DMF), add a base (e.g., Cs₂CO₃ or NaH).
-
Add the desired alkyl or benzyl halide.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Purify the product by column chromatography.
General Procedure for Palladium-Catalyzed Aminocarbonylation
The following is a general protocol for the aminocarbonylation reaction using a two-chamber system.
Figure 2: Workflow for the palladium-catalyzed aminocarbonylation.
Detailed Steps:
-
Chamber A (Reaction Chamber): To a vial, add the 1-substituted-3-iodo-1H-pyrazolo[3,4-b]pyridine (1.0 equiv.), the desired amine (1.5 equiv.), palladium(II) acetate (5 mol%), Xantphos (5 mol%), and sodium carbonate (3.0 equiv.).
-
Add anhydrous toluene to the vial.
-
Chamber B (CO Generation Chamber): In a separate vial, place the CO-releasing agent according to the manufacturer's instructions.
-
Assembly and Reaction: Assemble the two-chamber reactor, ensuring a tight seal.
-
Place the assembled reactor on a preheated hot plate and stir the reaction mixture at 100 °C for 18 hours.
-
Work-up and Purification: After the reaction is complete, cool the reactor to room temperature.
-
Disassemble the reactor and filter the contents of the reaction chamber through a pad of celite, washing with a suitable solvent (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to afford the desired pyrazolo[3,4-b]pyridine-3-carboxamide.
Data Presentation
The following tables summarize the yields obtained for the aminocarbonylation of 1-(4-fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-b]pyridine with various amines.[5]
Table 1: Aminocarbonylation with Benzylamine Derivatives [5]
| Amine | Product | Yield (%) |
| 4-Methoxybenzylamine | 1-(4-Fluorobenzyl)-N-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide | 93 |
| 4-Nitrobenzylamine | 1-(4-Fluorobenzyl)-N-(4-nitrobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide | 84 |
| 4-(Trifluoromethyl)benzylamine | N-(4-(Trifluoromethyl)benzyl)-1-(4-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide | 84 |
| 4-Methylbenzylamine | 1-(4-Fluorobenzyl)-N-(4-methylbenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide | 89 |
| 4-Bromobenzylamine | N-(4-Bromobenzyl)-1-(4-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide | 90 |
Table 2: Aminocarbonylation with Heterocyclic and Aliphatic Amines [5]
| Amine | Product | Yield (%) |
| Pyrazin-2-ylmethanamine | 1-(4-Fluorobenzyl)-N-(pyrazin-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide | 95 |
| Thiophen-2-ylmethanamine | 1-(4-Fluorobenzyl)-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide | 98 |
| (Tetrahydro-2H-pyran-4-yl)methanamine | 1-(4-Fluorobenzyl)-N-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide | 99 |
| Piperidin-1-amine | N-(Piperidin-1-yl)-1-(4-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide | 97 |
| Ethanolamine | 1-(4-Fluorobenzyl)-N-(2-hydroxyethyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide | 94 |
| 2-Amino-2-methyl-1-propanol | 1-(4-Fluorobenzyl)-N-(1-hydroxy-2-methylpropan-2-yl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide | 97 |
Signaling Pathways and Logical Relationships
The synthesis of pyrazolo[3,4-b]pyridine-3-carboxamides is a key step in the development of various therapeutic agents. The core scaffold is known to interact with a variety of biological targets. The following diagram illustrates a generalized relationship between the synthesized compounds and their potential application in drug discovery.
Figure 3: Logical workflow from synthesis to potential therapeutic agents.
Conclusion
The palladium-catalyzed aminocarbonylation protocol described provides an efficient and versatile method for the synthesis of a diverse range of pyrazolo[3,4-b]pyridine-3-carboxamides.[1][3] The use of a two-chamber system for ex situ CO generation enhances the safety and practicality of this transformation in a laboratory setting.[1][4] The high yields and broad substrate scope make this protocol a valuable tool for medicinal chemists and drug development professionals in the exploration of this important class of compounds.
References
Application Note: High-Throughput Screening of tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate against a Panel of Protein Kinases
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2][3][4][5][6] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in a wide range of diseases, particularly cancer.[1][3] This application note describes a protocol for screening the novel compound, tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate, against a panel of cancer-relevant protein kinases to determine its inhibitory potency and selectivity profile. The methodologies provided are suitable for high-throughput screening and can be adapted for various kinase targets.
Data Presentation: Kinase Inhibition Profile
The inhibitory activity of tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate was assessed against a panel of 10 kinases using a fluorescence-based in vitro assay. The half-maximal inhibitory concentration (IC50) was determined for each kinase. The results are summarized in the table below.
| Kinase Target | IC50 (nM) |
| CDK2/cyclin A | 15 |
| GSK-3β | 85 |
| PIM1 | 45 |
| DYRK1A | 120 |
| ROCK1 | > 10,000 |
| PAK4 | 78 |
| TRKA | 250 |
| ALK | 350 |
| FGFR1 | > 10,000 |
| c-Met | > 10,000 |
Data Interpretation: The compound demonstrates potent inhibition of CDK2/cyclin A, PIM1, and GSK-3β with nanomolar IC50 values. Moderate activity is observed against PAK4, DYRK1A, TRKA, and ALK. The compound shows high selectivity, with no significant inhibition of ROCK1, FGFR1, and c-Met at concentrations up to 10,000 nM.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Fluorescence-Based)
This protocol outlines a generic fluorescence-based kinase assay to determine the IC50 of a test compound. This method relies on the change in fluorescence of a substrate peptide upon phosphorylation.[7][8][9]
Materials:
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Recombinant human kinases (e.g., CDK2/cyclin A, GSK-3β, etc.)
-
Fluorescently labeled peptide substrate specific for each kinase
-
ATP solution
-
tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (dissolved in DMSO)
-
384-well plates, black, low-volume
-
Plate reader capable of fluorescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate in DMSO. A common starting concentration is 10 mM, with 1:3 serial dilutions.
-
Assay Plate Preparation: Add 1 µL of the diluted compound or DMSO (for control wells) to the wells of a 384-well plate.
-
Kinase and Substrate Addition: Prepare a master mix of the specific kinase and its corresponding fluorescent peptide substrate in kinase buffer. Add 10 µL of this mix to each well.
-
Incubation: Incubate the plate at room temperature for 10-15 minutes to allow the compound to interact with the kinase.
-
Reaction Initiation: Prepare an ATP solution in kinase buffer. Add 10 µL of the ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for each specific kinase.
-
Kinetic Measurement: Immediately place the plate in a plate reader pre-set to the appropriate temperature (e.g., 30°C). Measure the fluorescence intensity every 1-2 minutes for a duration of 60-90 minutes.[10]
-
Data Analysis:
-
For each concentration of the inhibitor, calculate the initial reaction velocity (rate of fluorescence change).
-
Normalize the data to the control wells (DMSO only) to determine the percent inhibition.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]
-
Radiometric Kinase Assay (Alternative Method)
For confirmation of hits or for kinases not amenable to fluorescence-based assays, a radiometric assay using [γ-32P]ATP can be employed. This method is considered a gold standard for quantifying kinase activity.[12][13]
Materials:
-
Kinase buffer
-
Recombinant human kinases
-
Protein or peptide substrate
-
[γ-32P]ATP
-
Unlabeled ATP
-
Test compound in DMSO
-
Phosphocellulose paper
-
Wash buffer (e.g., 0.5% phosphoric acid)
-
Scintillation counter or phosphorimager
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the kinase buffer, kinase, substrate, and test compound at various concentrations.
-
Reaction Initiation: Add a mixture of unlabeled ATP and [γ-32P]ATP to start the reaction. Incubate at 30°C for a predetermined time within the linear range of the assay.
-
Reaction Termination: Spot a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper.
-
Washing: Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated [γ-32P]ATP.
-
Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter or a phosphorimager.[14]
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value as described for the fluorescence-based assay.
Visualizations
Experimental Workflow
References
- 1. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-Difluorophenacyl analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. assayquant.com [assayquant.com]
- 10. assayquant.com [assayquant.com]
- 11. benchchem.com [benchchem.com]
- 12. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assaying Protein Kinase Activity with Radiolabeled ATP [jove.com]
- 14. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Synthesis of tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
This technical support hub is designed for researchers, scientists, and professionals in drug development to address common challenges and improve the yield in the synthesis of tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the yield of the cyclocondensation reaction for pyrazolo[3,4-b]pyridines? A1: Several factors are crucial for maximizing the yield. The purity of the starting materials, particularly the aminopyrazole, is paramount as impurities can lead to side reactions.[] The choice of solvent and catalyst, along with precise control of reaction temperature and time, significantly impacts the reaction's efficiency.[] Effective removal of water, a byproduct of the condensation, is also essential and can be achieved using methods like a Dean-Stark apparatus.
Q2: I am observing multiple spots on my TLC, suggesting side products. What are the likely culprits? A2: The formation of regioisomers is a common challenge in the synthesis of pyrazolo[3,4-b]pyridines, especially when using unsymmetrical starting materials.[] Incomplete cyclization can also result in stable intermediates that appear as side products. Other potential side reactions may involve the functional groups of your specific reactants under the reaction conditions.
Q3: How can I effectively monitor the reaction's progress? A3: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. A suitable eluent system, such as a mixture of n-hexane and ethyl acetate, can be used to separate the starting materials from the product.[2] Visualization can be achieved under UV light or by using a staining agent like potassium permanganate.
Q4: What is the recommended method for purifying the final product? A4: Flash column chromatography using silica gel is the most common and effective technique for purifying pyrazolo[3,4-b]pyridine derivatives.[] A gradient elution with solvents like hexane and ethyl acetate is typically employed. For further purification, recrystallization from an appropriate solvent can be performed.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Purity of starting materials is insufficient.- Reaction temperature is not optimal.- The catalyst is inactive or inappropriate.- Presence of water is inhibiting the reaction. | - Purify starting materials by recrystallization or chromatography.[]- Systematically optimize the reaction temperature; some syntheses require heating to proceed efficiently.[]- Experiment with different acid catalysts such as p-toluenesulfonic acid, acetic acid, or a Lewis acid.- Employ a Dean-Stark apparatus or add a chemical drying agent to remove water as it is formed. |
| Significant Side Product Formation | - Formation of regioisomers.- Incomplete cyclization or subsequent unwanted reactions. | - If using an unsymmetrical dicarbonyl compound, consider a starting material that favors the desired regioisomer.- Ensure the reaction proceeds to completion by adjusting the reaction time or temperature, and monitor closely by TLC.[] |
| Product is an Oil and Difficult to Handle | - Presence of impurities or residual solvent. | - Attempt purification of a small batch using preparative TLC to see if a solid can be obtained.- Ensure complete removal of solvent under high vacuum. Consider co-evaporation with a solvent in which the product has low solubility. |
| Challenges in Product Isolation | - High solubility of the product in the workup solvent.- Formation of an emulsion during extraction. | - Select an alternative extraction solvent.- To break emulsions, try washing with brine or filtering the mixture through a pad of celite. |
Comparative Data on Pyrazolo[3,4-b]pyridine Synthesis
The following table presents yields for various pyrazolo[3,4-b]pyridine syntheses, offering a comparative perspective on reaction efficiencies under different conditions.
| Pyrazolo[3,4-b]pyridine Derivative | Starting Materials | Catalyst/Solvent | Temperature (°C) | Yield (%) | Reference |
| Ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | 6-Amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and aniline | AC-SO3H in Ethanol | Room Temperature | up to 80 | [3] |
| Ethyl 1-(2-cyanophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | Substituted 2-chloro-3-nitropyridine and an arenediazonium tosylate | DBU and Pyrrolidine | Not Specified | 85 | [4] |
| Ethyl 1-(4-fluorophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | Substituted 2-chloro-3-nitropyridine and an arenediazonium tosylate | Pyridine | Not Specified | 76 | [4] |
| Ethyl 1-(2-methoxyphenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | Substituted 2-chloro-3-nitropyridine and an arenediazonium tosylate | Pyridine | Not Specified | 78 | [4] |
Experimental Protocols
Detailed Methodology for the Synthesis of tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
This protocol is based on established synthetic strategies for pyrazolopyridines and may require optimization for specific laboratory conditions.
Reagents and Materials:
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tert-butyl 3-amino-1H-pyrazole-5-carboxylate
-
A suitable fluorinated 1,3-dicarbonyl compound (e.g., 1-fluoro-2,4-pentanedione)
-
p-Toluenesulfonic acid monohydrate (catalytic amount)
-
Toluene
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel (for column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine tert-butyl 3-amino-1H-pyrazole-5-carboxylate (1.0 eq.), the fluorinated 1,3-dicarbonyl compound (1.1 eq.), and a catalytic amount of p-toluenesulfonic acid (0.1 eq.) in toluene.
-
Cyclocondensation: Heat the reaction mixture to reflux. Monitor the progress of the reaction by TLC until the starting aminopyrazole is consumed. Water generated during the reaction will be collected in the Dean-Stark trap.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of n-hexane and ethyl acetate as the eluent, to isolate the desired product.
-
Characterization: Confirm the structure and purity of the obtained tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate using NMR and mass spectrometry.
Visualizations
Caption: Synthetic pathway for the target molecule.
Caption: A workflow for troubleshooting low synthesis yield.
Caption: Key parameters influencing reaction yield.
References
Technical Support Center: Purification of tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate.
Issue 1: Co-elution of Impurities During Column Chromatography
Question: I am observing impurities that co-elute with my desired product during silica gel column chromatography. How can I improve the separation?
Answer: Co-elution is a common challenge when purifying pyrazolo[3,4-b]pyridine derivatives. Several factors can contribute to this issue. Here is a systematic approach to troubleshoot and optimize your chromatographic separation:
-
Potential Cause 1: Inappropriate Solvent System. The polarity of the eluent may not be optimal for resolving the product from impurities.
-
Troubleshooting:
-
Gradient Elution: If you are using an isocratic (single solvent mixture) elution, switch to a shallow gradient. Start with a low polarity mobile phase (e.g., 5-10% ethyl acetate in hexanes) and gradually increase the polarity. This can help to resolve compounds with similar retention factors (Rf).
-
Solvent System Modification: Experiment with different solvent systems. Adding a small amount of a third solvent can sometimes significantly alter the selectivity of the separation. For example, adding a small percentage of dichloromethane or methanol to your ethyl acetate/hexanes mixture can be effective.
-
Alternative Solvents: Consider using a different solvent system altogether, such as dichloromethane/methanol or toluene/ethyl acetate.
-
-
-
Potential Cause 2: Presence of Regioisomers. The synthesis of pyrazolo[3,4-b]pyridines from unsymmetrical precursors can lead to the formation of regioisomers, which often have very similar polarities and are difficult to separate.[1]
-
Troubleshooting:
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC with a suitable column (e.g., C18 for reverse-phase or a chiral column if applicable) may be necessary.
-
Recrystallization: If a suitable solvent is found, recrystallization can be a highly effective method for removing isomeric impurities.
-
-
-
Potential Cause 3: Column Overloading. Exceeding the capacity of your silica gel column can lead to poor separation.
-
Troubleshooting:
-
Reduce Sample Load: Decrease the amount of crude material loaded onto the column. A general rule of thumb is to use a silica gel to crude product ratio of at least 50:1 (w/w).
-
Increase Column Diameter: For larger scale purifications, use a wider column to maintain a proper bed height and surface area.
-
-
Issue 2: Low Recovery of the Product After Purification
Question: I am experiencing a significant loss of my product during the purification process. What are the possible reasons and how can I improve the yield?
Answer: Low recovery can be attributed to several factors, from the stability of the compound to the purification technique itself.
-
Potential Cause 1: Product Instability. The tert-butyl ester group is susceptible to cleavage under acidic conditions.
-
Troubleshooting:
-
Avoid Acidic Conditions: Ensure that all solvents and reagents used during work-up and purification are neutral. If an acidic wash is necessary, perform it quickly and at a low temperature. Avoid using strongly acidic eluents in chromatography.
-
Buffer the Silica Gel: If you suspect the silica gel is too acidic, you can neutralize it by preparing a slurry with a small amount of a non-nucleophilic base, such as triethylamine (0.1-1%), in the mobile phase.
-
-
-
Potential Cause 2: Irreversible Adsorption on Silica Gel. Polar heterocyclic compounds can sometimes bind strongly to the acidic silanol groups on the surface of silica gel.
-
Troubleshooting:
-
Use of Additives: Adding a small amount of a competitive binder, like triethylamine or pyridine, to the eluent can help to reduce tailing and improve recovery.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (neutral or basic), or a bonded phase like diol or amino-functionalized silica.
-
-
-
Potential Cause 3: Product Precipitation on the Column. If the product has low solubility in the chosen eluent, it may precipitate on the column, leading to low recovery.
-
Troubleshooting:
-
Solubility Testing: Before performing column chromatography, test the solubility of your crude product in various solvent systems.
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Modify the Eluent: Choose a solvent system in which your product is sufficiently soluble.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in the synthesis of tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate?
A1: While the exact impurity profile depends on the specific synthetic route, common impurities in the synthesis of pyrazolo[3,4-b]pyridines can include:
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Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in the crude product.
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Regioisomers: As mentioned, if unsymmetrical precursors are used, the formation of the corresponding regioisomer is a significant possibility.
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Byproducts from Side Reactions: Depending on the reaction conditions, side reactions such as dimerization, polymerization, or decomposition of starting materials can occur.
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Hydrolysis Product: Cleavage of the tert-butyl ester to the corresponding carboxylic acid can occur if the reaction or work-up conditions are acidic.
Q2: What is a recommended starting point for column chromatography conditions?
A2: A good starting point for the purification of tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate by silica gel column chromatography is a gradient elution with a mixture of hexanes and ethyl acetate.
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient of 10% to 50% Ethyl Acetate in Hexanes |
| Monitoring | Thin Layer Chromatography (TLC) with UV visualization (254 nm) |
Q3: Are there any recommended recrystallization solvents for this compound?
A3: Finding a suitable recrystallization solvent requires experimentation. A good approach is to test a range of solvents with varying polarities. Potential solvent systems to screen include:
-
Ethyl acetate/Hexanes
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Dichloromethane/Hexanes
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Ethanol/Water
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Isopropanol
The general procedure is to dissolve the crude product in a minimum amount of the hot, more polar solvent and then slowly add the less polar solvent (anti-solvent) until turbidity is observed. Allowing the solution to cool slowly should induce crystallization.
Experimental Protocols
Protocol 1: General Procedure for Purification by Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a low-polarity solvent (e.g., hexanes).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). Adsorb the dissolved product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column bed. Alternatively, load the concentrated solution directly onto the column.
-
Elution: Begin eluting with the starting mobile phase (e.g., 10% ethyl acetate in hexanes).
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Gradient Increase: Gradually increase the polarity of the mobile phase as needed to elute the desired product.
-
Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: General workflow for the purification of tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate by column chromatography.
Caption: Troubleshooting logic for common purification challenges.
References
stability issues of tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate in solution. This resource is intended for researchers, scientists, and professionals in drug development who may encounter stability challenges during their experiments.
Troubleshooting Guide
Researchers working with tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate may observe a loss of compound integrity in solution over time, indicated by changes in analytical readouts such as HPLC-UV, LC-MS, or NMR. The following guide provides a structured approach to identifying and mitigating potential stability issues.
Issue: Compound Degradation Observed in Solution
1. Initial Assessment:
-
Symptom: Decrease in the main compound peak area/intensity and/or appearance of new peaks in chromatograms or spectra.
-
Question: Under what specific conditions is the degradation observed? (e.g., solvent, pH, temperature, light exposure, storage duration).
2. Potential Causes and Troubleshooting Steps:
-
Hydrolysis (Acidic or Basic Conditions): The tert-butyl ester group is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid and tert-butanol. The pyrazolopyridine core itself may also undergo ring-opening or isomerization under harsh pH conditions.[1][2][3]
-
Troubleshooting:
-
Maintain solutions at a neutral pH (around 7.0) using appropriate buffers if compatible with the experimental setup.
-
Avoid strong acidic (e.g., HCl, H₂SO₄) or basic (e.g., NaOH, KOH) conditions unless required for a specific reaction.[1][2] If extreme pH is necessary, minimize exposure time and temperature.
-
For stock solutions, consider aprotic solvents like DMSO, DMF, or acetonitrile. Note that long-term storage in DMSO can sometimes lead to oxidation.[4]
-
-
-
Oxidation: The pyrazolopyridine ring system can be susceptible to oxidation, especially in the presence of oxidizing agents, dissolved oxygen, or upon long-term storage.[5]
-
Troubleshooting:
-
Degas solvents by sparging with an inert gas (e.g., nitrogen or argon) before preparing solutions.
-
Store solutions under an inert atmosphere.
-
Avoid sources of radical initiation, such as exposure to high-energy light or certain metal ions.
-
If oxidation is suspected, consider adding antioxidants if they do not interfere with the experiment.
-
-
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation of heterocyclic compounds.[6]
-
Troubleshooting:
-
Protect solutions from light by using amber vials or wrapping containers with aluminum foil.
-
Minimize exposure to ambient light during experimental procedures.
-
-
-
Thermal Degradation: Elevated temperatures can accelerate hydrolysis, oxidation, and other degradation pathways.[1][6]
-
Troubleshooting:
-
Store stock and working solutions at recommended low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term).
-
Avoid repeated freeze-thaw cycles by aliquoting stock solutions.
-
If heating is required for an experiment, conduct preliminary studies to determine the compound's thermal stability over the required timeframe.
-
-
3. Analytical Investigation:
To understand the nature of the degradation, a forced degradation study can be systematically performed.[2][6][7] This involves intentionally exposing the compound to various stress conditions to identify potential degradants and establish a stability-indicating analytical method.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents for dissolving tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate?
A1: Common solvents for pyrazolopyridine derivatives include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and methanol.[3][4] For long-term storage, aprotic solvents like DMSO are often preferred, and solutions should be stored at low temperatures (e.g., -20°C or -80°C).
Q2: My compound appears to be degrading in an aqueous buffer. What is the likely cause?
A2: The most probable cause of degradation in aqueous buffers is hydrolysis of the tert-butyl ester group, especially if the buffer's pH is not neutral. This would result in the formation of the corresponding carboxylic acid. To confirm this, you can use LC-MS to identify a product with a mass corresponding to the loss of the tert-butyl group (56 Da).
Q3: How can I monitor the stability of my compound in solution?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for monitoring compound stability. A decrease in the peak area of the parent compound over time, along with the emergence of new peaks, indicates degradation. LC-MS can be used to identify the mass of the degradation products, providing clues about the degradation pathway.
Q4: What conditions are typically used in a forced degradation study?
A4: Forced degradation studies intentionally stress the compound to predict its long-term stability.[8] Typical conditions include:
-
Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature or slightly elevated (50-60°C).[1][2]
-
Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature or slightly elevated (50-60°C).[1][2]
-
Oxidation: Hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature.[1]
-
Thermal Stress: Heating the solid or a solution at elevated temperatures (e.g., 60-80°C).
-
Photostability: Exposing the solid or a solution to a combination of UV and visible light, as per ICH Q1B guidelines.[1]
Experimental Protocols
Protocol 1: General Procedure for Monitoring Stability by HPLC
-
Preparation of Stock Solution: Accurately weigh the compound and dissolve it in a suitable solvent (e.g., acetonitrile or DMSO) to prepare a concentrated stock solution (e.g., 10 mg/mL).
-
Preparation of Working Solutions: Dilute the stock solution with the desired experimental solvent (e.g., buffer, cell culture medium) to the final working concentration.
-
Time-Zero Analysis (T=0): Immediately after preparation, inject an aliquot of the working solution into the HPLC system to obtain the initial chromatogram.
-
Incubation: Store the working solution under the desired experimental conditions (e.g., specific temperature, light exposure).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the working solution and analyze it by HPLC.
-
Data Analysis: Compare the peak area of the main compound at each time point to the T=0 value. Calculate the percentage of the compound remaining. The appearance and growth of new peaks should also be monitored.
Potential Degradation Pathway
The most anticipated degradation pathway for tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate in solution, particularly under non-neutral pH conditions, is the hydrolysis of the tert-butyl ester.
// Nodes parent [label="tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; degradant [label="6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; side_product [label="tert-butanol", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges parent -> degradant [label=" H₂O (Acid/Base)"]; parent -> side_product [label=" ", style=dashed];
} caption: "Hypothesized hydrolysis of the tert-butyl ester."
Data Summary
Table 1: Example Stability Data of Compound X in Aqueous Buffer (pH 5.5) at 37°C
| Time (hours) | % Compound Remaining (Mean ± SD) | Major Degradant 1 Peak Area (AU) |
| 0 | 100 ± 0.5 | 0 |
| 2 | 95.2 ± 0.8 | 12,450 |
| 4 | 90.5 ± 1.1 | 25,100 |
| 8 | 81.3 ± 1.5 | 48,900 |
| 24 | 60.1 ± 2.0 | 105,600 |
References
- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06345G [pubs.rsc.org]
- 4. The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. ajrconline.org [ajrconline.org]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: Overcoming Poor Aqueous Solubility of Pyrazolo[3,4-b]pyridine Compounds
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of pyrazolo[3,4-b]pyridine compounds. Here you will find troubleshooting guides and frequently asked questions to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: Why do many pyrazolo[3,4-b]pyridine compounds exhibit poor water solubility?
A1: The poor aqueous solubility of pyrazolo[3,4-b]pyridine compounds often stems from their rigid, planar heterocyclic structure and the presence of lipophilic substituents. These characteristics can lead to strong intermolecular interactions in the solid state (high crystal lattice energy) and unfavorable interactions with water molecules.
Q2: What are the common consequences of poor aqueous solubility in my experiments?
A2: Poor aqueous solubility can lead to several experimental issues, including:
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Inconsistent and unreliable results in in-vitro assays (e.g., variable IC50 values) due to compound precipitation in the assay medium.[1]
-
Low oral bioavailability in preclinical animal studies, as the compound does not dissolve sufficiently in gastrointestinal fluids for absorption.[1]
-
Challenges in formulating parenteral dosage forms that require complete dissolution of the active pharmaceutical ingredient.
Q3: What are the primary strategies to improve the aqueous solubility of pyrazolo[3,4-b]pyridine compounds?
A3: Several strategies can be employed to enhance the solubility of these compounds. The choice of method depends on the specific compound, the desired application (e-g., in-vitro assay vs. in-vivo formulation), and the stage of drug development. Key strategies include:
-
Amorphous Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix to create a high-energy amorphous form with increased apparent solubility.[2][3]
-
Cyclodextrin Complexation: Encapsulating the lipophilic pyrazolo[3,4-b]pyridine molecule within the hydrophobic cavity of a cyclodextrin, thereby increasing its solubility in water.[4][5][6]
-
Nanoformulations: Reducing the particle size of the compound to the nanometer range to increase the surface area for dissolution, or encapsulating it in lipid-based nanocarriers like liposomes.[1][2]
-
pH Adjustment and Salt Formation: For ionizable compounds, adjusting the pH of the medium to favor the more soluble ionized form or creating a salt form of the compound can significantly improve solubility.[7][8]
-
Use of Co-solvents: Employing a mixture of water and a water-miscible organic solvent can enhance the solubility of hydrophobic compounds.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: My pyrazolo[3,4-b]pyridine compound precipitates in my cell-based assay medium, leading to inconsistent results.
-
Question: How can I prevent my compound from precipitating in the cell culture medium and obtain reliable IC50 values?
-
Answer:
-
Reduce Final DMSO Concentration: While DMSO is a common solvent for stock solutions, high final concentrations can be toxic to cells and can also cause the compound to precipitate when diluted into the aqueous medium. Aim for a final DMSO concentration of less than 0.5%.[1]
-
Utilize a Solubility Enhancer:
-
Cyclodextrins: Prepare a stock solution of your compound complexed with a cyclodextrin, such as 2-hydroxypropyl-β-cyclodextrin (HPβCD). This can significantly increase the aqueous solubility.[4] Studies have shown that HPβCD can improve the water solubility of pyrazolo[3,4-d]pyrimidines by 100 to 1000-fold.[4]
-
Serum Proteins: If your cell culture medium contains serum, the serum proteins (like albumin) can help to solubilize your compound. Ensure consistent serum concentrations across your experiments.
-
-
Prepare a Solid Dispersion: For lead optimization or later-stage development, creating an amorphous solid dispersion of your compound with a pharmaceutically acceptable polymer can be an effective strategy.[2]
-
Issue 2: The oral bioavailability of my lead pyrazolo[3,4-b]pyridine compound is very low in my animal model.
-
Question: What formulation strategies can I use to improve the oral absorption and bioavailability of my compound?
-
Answer: Low oral bioavailability is often a direct consequence of poor aqueous solubility and slow dissolution rate in the gastrointestinal tract. Consider the following formulation approaches:
-
Nanoformulations:
-
Nanosuspensions: Reduce the particle size of your compound to the sub-micron range. This increases the surface area-to-volume ratio, leading to a faster dissolution rate.
-
Lipid-Based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SMEDDS) can be a good option. These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the GI fluids.
-
-
Amorphous Solid Dispersions: Formulating your compound as an amorphous solid dispersion with a hydrophilic polymer can significantly enhance its dissolution rate and apparent solubility in the gut.[2][3]
-
Salt Formation: If your compound has an ionizable functional group, forming a salt can dramatically improve its solubility and dissolution rate.[7][8]
-
Issue 3: I am struggling to prepare a concentrated stock solution of my pyrazolo[3,4-b]pyridine derivative for my experiments.
-
Question: What solvents or solvent systems can I try to dissolve my compound at a higher concentration?
-
Answer:
-
Co-solvent Systems: Experiment with binary or ternary solvent systems. Common water-miscible co-solvents include DMSO, ethanol, polyethylene glycol (PEG), and propylene glycol. Systematically test different ratios of co-solvent to aqueous buffer to find the optimal mixture that solubilizes your compound without negatively impacting your experimental system.
-
pH Adjustment: If your compound has acidic or basic functional groups, determine its pKa. For a basic compound, lowering the pH below its pKa will favor the more soluble protonated form. For an acidic compound, raising the pH above its pKa will favor the more soluble deprotonated form.
-
Screening of Solubilizing Excipients: Perform a small-scale screening of various pharmaceutically acceptable excipients, such as different types of cyclodextrins (α-CD, β-CD, γ-CD, and their derivatives) and surfactants (e.g., polysorbates), to identify the most effective solubilizing agent for your specific compound.
-
Data Presentation
Table 1: Comparison of Solubility Enhancement Strategies for Pyrazolo[3,4-b]pyridine and Related Compounds
| Strategy | Fold Increase in Solubility (Approx.) | Advantages | Disadvantages | Reference |
| 2-Hydroxypropyl-β-cyclodextrin (HPβCD) | 100 - 1000 | High solubilization capacity, low toxicity, easy to prepare for in-vitro use. | May not be suitable for all compounds, potential for drug displacement. | [4] |
| Amorphous Solid Dispersion | Varies (significant) | Can significantly improve apparent solubility and dissolution rate, suitable for oral formulations. | Requires specialized formulation development, potential for physical instability (recrystallization). | [2][3] |
| Nanoformulations (e.g., Liposomes) | Varies | Can improve solubility and bioavailability, potential for targeted delivery. | More complex to prepare and characterize, potential for stability issues. | [1][2] |
| Salt Formation | Varies (significant) | Often a straightforward and effective method for ionizable drugs, can improve dissolution rate. | Only applicable to compounds with ionizable groups, potential for conversion back to the free form. | [7][8] |
Experimental Protocols
Protocol 1: Preparation of a Pyrazolo[3,4-b]pyridine-Cyclodextrin Complex for In-Vitro Assays
-
Objective: To prepare a stock solution of a poorly soluble pyrazolo[3,4-b]pyridine compound with enhanced aqueous solubility using 2-hydroxypropyl-β-cyclodextrin (HPβCD).
-
Materials:
-
Pyrazolo[3,4-b]pyridine compound
-
2-Hydroxypropyl-β-cyclodextrin (HPβCD)
-
Phosphate-buffered saline (PBS) or other relevant aqueous buffer
-
Vortex mixer
-
Sonicator (optional)
-
0.22 µm syringe filter
-
-
Procedure:
-
Prepare a stock solution of HPβCD in your desired aqueous buffer (e.g., 40% w/v in PBS).
-
Accurately weigh the pyrazolo[3,4-b]pyridine compound.
-
Add the HPβCD solution to the compound to achieve the desired final concentration of the compound. A molar ratio of 1:1 to 1:10 (compound:HPβCD) is a good starting point for optimization.
-
Vortex the mixture vigorously for 5-10 minutes.
-
If the compound is not fully dissolved, sonicate the mixture for 10-15 minutes.
-
Allow the solution to equilibrate at room temperature for at least 1 hour.
-
Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles.
-
The resulting clear solution is your stock solution of the pyrazolo[3,4-b]pyridine-HPβCD complex.
-
Visualizations
Caption: Decision workflow for selecting a solubility enhancement strategy.
Caption: Impact of solubility on evaluating a compound's effect on a signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-Hydroxypropyl-β-cyclodextrin strongly improves water solubility and anti-proliferative activity of pyrazolo[3,4-d]pyrimidines Src-Abl dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
common side reactions in the synthesis of 1H-pyrazolo[3,4-b]pyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-pyrazolo[3,4-b]pyridines.
Troubleshooting Guides & FAQs
This section addresses common side reactions and experimental challenges in a question-and-answer format.
Q1: I am observing a mixture of regioisomers in my reaction. What are the common causes and how can I improve regioselectivity?
A1: The formation of regioisomers is a prevalent issue in the synthesis of 1H-pyrazolo[3,4-b]pyridines, particularly when employing unsymmetrical starting materials.[1][2]
Common Causes:
-
Unsymmetrical 1,3-Dicarbonyl Compounds: When reacting an aminopyrazole with an unsymmetrical 1,3-dicarbonyl compound, the two carbonyl groups exhibit different electrophilicity. If the electrophilicity is similar, a nearly 50:50 mixture of regioisomers can be expected.[2][3]
-
Unsymmetrical Pyrazoles: Using a substituted aminopyrazole where the substituents can influence the nucleophilicity of the reacting nitrogen atoms can also lead to regioisomeric products.
-
Reaction Conditions: The choice of solvent, catalyst, and temperature can significantly influence the reaction pathway and, consequently, the regioselectivity.[1]
Troubleshooting Poor Regioselectivity:
-
Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase regioselectivity in some pyrazole syntheses.[4][5][6]
-
pH Control: Adjusting the pH can alter the initial site of nucleophilic attack. Acidic conditions may favor one regioisomer, while neutral or basic conditions may favor another.[6]
-
Catalyst Selection: The choice of catalyst can influence which carbonyl group is preferentially attacked. It is advisable to consult the literature for catalysts that have been shown to improve regioselectivity for similar substrates.[1]
-
Three-Component Reactions: In-situ generation of the 1,3-biselectrophile through a three-component reaction (e.g., aldehyde, a carbonyl compound with an α-hydrogen, and an aminopyrazole) can often proceed with high regioselectivity.[3]
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Separation of Isomers: If formation of a mixture is unavoidable, flash column chromatography is the most common method for separation. A gradient of hexane and ethyl acetate is a common starting point for the eluent system.[1]
Q2: My reaction is giving a low yield. What are the potential causes and how can I optimize it?
A2: Low yields in the synthesis of 1H-pyrazolo[3,4-b]pyridines can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Optimization Strategies:
| Potential Cause | Troubleshooting & Optimization Recommendation | Citation |
| Purity of Starting Materials | Impurities in reactants, especially the aminopyrazole, can interfere with the reaction. Ensure high purity of starting materials, recrystallizing or purifying them if necessary. | [1] |
| Suboptimal Reaction Conditions | Reaction kinetics are sensitive to temperature, time, and solvent. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Optimize the temperature; some reactions proceed at room temperature, while others require heating. The solvent choice is crucial for reactant solubility and reaction rate. | [1] |
| Catalyst Issues | The choice and loading of the catalyst can significantly impact the yield. Experiment with different catalysts and optimize the catalyst loading. | [1] |
| Incomplete Reaction/Stable Intermediates | In some cases, stable intermediates, such as hydroxylpyrazolines, may form and not readily dehydrate to the final product. Adjusting reaction conditions, such as increasing the temperature or adding a dehydrating agent, may be necessary. | [6] |
| Improper Work-up | A thorough work-up procedure is essential to remove catalysts and inorganic salts. This typically involves quenching the reaction, extracting the product into an organic solvent, washing with brine, and drying over an anhydrous salt (e.g., Na2SO4) before purification. | [1] |
Q3: I have isolated an unexpected product. What are some possible side reactions?
A3: Several side reactions can occur during the synthesis of 1H-pyrazolo[3,4-b]pyridines, leading to unexpected products.
Common Side Reactions:
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Formation of Pyrazolo[1,5-a]pyrimidines: Condensation of 5-aminopyrazoles with β-dicarbonyl compounds can sometimes lead to the formation of the isomeric pyrazolo[1,5-a]pyrimidine ring system. This is often dependent on the substitution pattern of the aminopyrazole and the reaction conditions.[7]
-
Formation of Dihydropyrazolo[3,4-b]pyridines: In some multicomponent reactions, the reaction may stop at the 4,7-dihydropyrazolo[3,4-b]pyridine stage.[7] Often, these intermediates can be oxidized to the desired aromatic product, sometimes simply by exposure to air during work-up or crystallization.[3][7]
-
N-Alkylation vs. C-Alkylation: In post-synthetic modification of the 1H-pyrazolo[3,4-b]pyridine core (e.g., alkylation), reaction can occur at either a nitrogen or a carbon atom, leading to different isomers. The outcome is influenced by the alkylating agent, solvent, and base used.
-
Rearrangements: With certain substrates, unusual rearrangements can occur. For instance, a C-to-N migration of an acetyl group has been observed in some syntheses.[8]
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Formation of the 2H-Tautomer: While the 1H-tautomer of pyrazolo[3,4-b]pyridine is generally more stable by a significant margin (almost 9 kcal/mol), the possibility of isolating the 2H-tautomer or a mixture of tautomers exists, especially if substitution at N1 or N2 is involved.[2][9]
Experimental Protocols
General Protocol for Three-Component Synthesis of 1H-Pyrazolo[3,4-b]pyridines:
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Reactant Mixture: In a suitable reaction vessel, combine the aldehyde (1 mmol), 5-aminopyrazole derivative (1 mmol), and an active methylene compound (1 mmol).[1]
-
Catalyst Addition: Add the chosen catalyst (e.g., 20 mg of Fe3O4@MIL-101(Cr)-N(CH2PO3)2).[1]
-
Reaction Conditions: The mixture is stirred at a specified temperature (e.g., 100 °C) under solvent-free conditions or in a suitable solvent (e.g., ethanol) for a designated time.[1][3]
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture. If a solvent was used, remove it under reduced pressure. The crude product is then extracted with an organic solvent (e.g., CHCl3), washed with water and brine, and dried over anhydrous Na2SO4.[1]
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Purification: The crude product is purified by flash column chromatography on silica gel or by recrystallization.[1]
Visualizations
Caption: A logical workflow for troubleshooting low pyrazolopyridine yield.
Caption: Main and side reaction pathways in pyrazolopyridine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. benchchem.com [benchchem.com]
- 7. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing N-Alkylation of Pyrazolo[3,4-b]pyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the N-alkylation of pyrazolo[3,4-b]pyridines.
Troubleshooting Guides
This section addresses common issues encountered during the N-alkylation of pyrazolo[3,4-b]pyridines, offering potential causes and recommended solutions.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Ineffective Deprotonation | The chosen base may not be strong enough to deprotonate the pyrazole nitrogen. Consider using a stronger base such as sodium hydride (NaH). Ensure the base is fresh and properly handled, especially if it is moisture-sensitive. |
| Poor Solubility of Starting Materials | The pyrazolo[3,4-b]pyridine starting material or the base may not be fully dissolved in the chosen solvent, hindering the reaction. Screen alternative solvents in which all reactants are soluble. Common solvents for this reaction include DMF, THF, and acetonitrile. |
| Decomposition of Starting Material or Product | High reaction temperatures can lead to the degradation of sensitive substrates or products. Monitor the reaction closely by TLC and consider running the reaction at a lower temperature for a longer duration. |
| Inactive Alkylating Agent | The alkylating agent may have degraded. Use a fresh bottle of the alkylating agent or purify it before use. |
| Insufficient Reaction Time | The reaction may not have reached completion. Monitor the reaction progress using TLC until the starting material is consumed. |
Issue 2: Formation of Regioisomers (N1 vs. N2 Alkylation)
The N-alkylation of pyrazolo[3,4-b]pyridines can result in a mixture of N1 and N2 isomers. The regioselectivity is influenced by several factors, including the solvent, the nature of the substituents on the pyrazolo[3,4-b]pyridine ring, and the alkylating agent.
| Influencing Factor | Guidance for Controlling Regioselectivity |
| Solvent Choice | The polarity of the solvent can significantly impact the site of alkylation. In related azolo-fused heterocycles, polar aprotic solvents like DMSO have been shown to favor N1 alkylation, while less polar solvents like THF can favor N2 alkylation.[1] It is recommended to perform a solvent screen to determine the optimal solvent for the desired regioisomer. |
| Steric Hindrance | Bulky substituents on the pyrazolo[3,4-b]pyridine ring, particularly at positions adjacent to the pyrazole nitrogens, can sterically hinder the approach of the alkylating agent, directing it to the less hindered nitrogen.[2] |
| Electronic Effects | Electron-withdrawing or electron-donating groups on the pyrazolo[3,4-b]pyridine core can alter the nucleophilicity of the N1 and N2 atoms, thereby influencing the regioselectivity of the alkylation.[2] |
| Alkylating Agent | The nature of the alkylating agent can also play a role. While less documented for this specific scaffold, it is a factor to consider in optimization. |
Issue 3: Difficulty in Separating N1 and N2 Isomers
N1 and N2 alkylated isomers often have very similar physical properties, making their separation challenging.
| Separation Technique | Recommendations |
| Flash Column Chromatography | This is the most common method for separating regioisomers.[3] A systematic approach to selecting the eluent is crucial. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. Careful monitoring of fractions by TLC is essential. |
| Recrystallization | If the isomers have different solubilities in a particular solvent, fractional recrystallization can be an effective purification method.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the most common bases used for the N-alkylation of pyrazolo[3,4-b]pyridines?
A1: Strong bases are typically required for efficient deprotonation. Sodium hydride (NaH) is a commonly used base, often in a solvent like DMF, and has been reported to give high yields (90-94%).[4][5] Other bases such as potassium carbonate (K₂CO₃) have also been used, particularly in DMF.[6]
Q2: How can I monitor the progress of my N-alkylation reaction?
A2: Thin-layer chromatography (TLC) is the most convenient method to monitor the reaction.[3] Spot the reaction mixture alongside the starting pyrazolo[3,4-b]pyridine to track the consumption of the starting material and the formation of the product(s). UV visualization is typically effective for these aromatic compounds.
Q3: My reaction is complete, but I am struggling with the work-up. What are the best practices?
A3: A proper work-up is crucial to remove the base and other salts. If using NaH, the reaction should be carefully quenched with a proton source (e.g., water or a saturated aqueous solution of ammonium chloride) at a low temperature (e.g., 0 °C). The product is then typically extracted into an organic solvent, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.
Q4: Are there any common side reactions to be aware of besides the formation of regioisomers?
A4: Besides the formation of N1/N2 regioisomers, other potential side reactions can include over-alkylation if there are other nucleophilic sites in the molecule, or decomposition of the starting material or product under harsh reaction conditions (e.g., high temperatures or very strong bases).
Quantitative Data Summary
The following tables summarize the effects of different reaction parameters on the N-alkylation of pyrazolo[3,4-b]pyridines and related systems.
Table 1: Effect of Base and Solvent on N-Alkylation of 1H-Pyrazolo[3,4-b]pyridine
| Entry | Base | Solvent | Alkylating Agent | Yield (%) | Reference |
| 1 | NaH | DMF | Bromoalkanes | 90-94 | [4][5] |
| 2 | K₂CO₃ | DMF | 1-(chloromethyl)-4-methoxybenzene | 72 | [6] |
Table 2: Solvent Effect on Regioselectivity of N-Alkylation of 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine (a related system) [1]
| Entry | Base | Solvent | Alkylating Agent | N1/N2 Ratio |
| 1 | NaHMDS | THF | Iodomethane | 1/8 |
| 2 | NaHMDS | DMSO | Iodomethane | 4/1 |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using Sodium Hydride in DMF [4][5]
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To a stirred suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous DMF, add the 1H-pyrazolo[3,4-b]pyridine (1.0 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC).
-
Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for N-alkylation of pyrazolo[3,4-b]pyridines.
Caption: Key factors influencing N1 vs. N2 regioselectivity.
References
- 1. Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Pyrazolo[3,4-b]pyridine Suzuki Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki coupling reactions involving the pyrazolo[3,4-b]pyridine scaffold.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki coupling reaction is resulting in a low or no yield of the desired pyrazolo[3,4-b]pyridine product. What are the common causes and how can I resolve this?
A1: Low to no product yield is a frequent issue in Suzuki coupling reactions, especially with nitrogen-containing heterocycles like pyrazolo[3,4-b]pyridines. Several factors can contribute to this problem. A systematic approach to troubleshooting is recommended.
Possible Causes & Solutions:
-
Catalyst Inactivation or Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, leading to its deactivation.[1] Unprotected N-H protons on the pyrazole ring can also interfere with the catalyst.
-
Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald's biaryl phosphine ligands like SPhos, XPhos) to stabilize the active palladium species.[1] Consider using pre-formed palladium catalysts or increasing the catalyst loading (e.g., from 3 mol% to 5 mol%).[1] If your pyrazole is unprotected, consider adding a protecting group.
-
-
Inefficient Palladium(0) Formation: The active catalyst is the Pd(0) species, which is generated in situ from a Pd(II) precatalyst. If this reduction is inefficient, the catalytic cycle will not start.[2]
-
Solution: Ensure your reaction conditions are suitable for the reduction of the Pd(II) precatalyst. The presence of a suitable base and solvent is critical.
-
-
Poor Transmetalation: Electron-deficient pyridyl boronic acids or esters can exhibit slow rates of transmetalation, a key step in the catalytic cycle.[1]
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Inappropriate Reaction Conditions: Temperature, solvent, and base selection are critical and often substrate-dependent.
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Poor Quality of Reagents: Impurities in starting materials, particularly the aminopyrazole, can interfere with the reaction.[5] Water in solvents or reagents can lead to unwanted side reactions.[6]
Below is a troubleshooting workflow to address low yield issues:
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
Q2: I am observing significant side products in my reaction mixture. What are the common side reactions and how can I minimize them?
A2: Several side reactions can compete with the desired cross-coupling, leading to a complex product mixture and reduced yield.
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Homocoupling: This involves the coupling of two molecules of the boronic acid reagent to form a biaryl impurity. This is often promoted by the presence of oxygen.[1][6]
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source, such as water, which removes the boronic acid from the catalytic cycle.[6]
-
Dehalogenation: The starting aryl halide can be reduced, replacing the halogen with a hydrogen atom.
-
Solution: Carefully screen reaction parameters such as temperature, base, and solvent to find conditions that favor cross-coupling over dehalogenation.[1]
-
Table 1: Common Side Reactions and Mitigation Strategies
| Side Reaction | Description | Common Cause | Mitigation Strategy |
| Homocoupling | Dimerization of the boronic acid/ester. | Presence of oxygen.[1][6] | Rigorously exclude oxygen (degas solvents, use inert atmosphere).[2][6] |
| Protodeboronation | Cleavage of the C-B bond by a proton source. | Presence of water or other protic sources.[6] | Use anhydrous solvents and reagents; select base carefully.[6] |
| Dehalogenation | Reduction of the aryl halide starting material. | Suboptimal reaction conditions.[1] | Optimize temperature, base, and solvent to favor cross-coupling.[1] |
| Catalyst Decomposition | Formation of palladium black.[2] | High temperatures or presence of oxygen.[2] | Optimize temperature and maintain a strict inert atmosphere.[2] |
Q3: The purification of my pyrazolo[3,4-b]pyridine product is proving difficult. What strategies can I employ?
A3: Purification of polar N-heterocycles can be challenging due to their solubility properties and the potential for co-eluting byproducts.
-
Work-up Procedure: A proper aqueous work-up is crucial to remove the catalyst and inorganic salts before chromatographic purification.
-
Column Chromatography:
-
Stationary Phase: Silica gel is the most common choice.[5]
-
Mobile Phase: A systematic approach to eluent selection is recommended. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent like ethyl acetate.[5] For highly polar compounds, a gradient system involving dichloromethane and methanol may be necessary.
-
-
Recrystallization: If a solid product is obtained, recrystallization can be a highly effective purification method. Experiment with different solvent systems to find one that provides good differential solubility for your product and impurities.
Experimental Protocols
General Protocol for Pyrazolo[3,4-b]pyridine Suzuki Coupling
This protocol is a generalized starting point. Optimization of specific parameters is often necessary for different substrates.
-
Glassware and Atmosphere: Ensure all glassware is thoroughly dried (flame- or oven-dried). The reaction should be assembled and run under an inert atmosphere (Nitrogen or Argon).[2][6]
-
Reagent Preparation:
-
To a Schlenk flask, add the pyrazolo[3,4-b]pyridine halide (1.0 eq), the boronic acid or ester (1.1-1.5 eq), and the base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if required, the ligand (e.g., SPhos, 4-10 mol%).
-
-
Solvent Addition: Add the degassed solvent or solvent mixture (e.g., 1,4-dioxane/water 4:1) via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.
-
Reaction:
-
Stir the mixture at the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC) or LC-MS.[5]
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.
Caption: General experimental workflow for Suzuki coupling reactions.
Table 2: Guide to Reaction Parameter Optimization
| Parameter | Common Options | Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃, Pd(OAc)₂ | Pre-catalyst activation required for Pd(II) sources.[2][6] Catalyst choice can depend on the ligand used.[2] |
| Ligand | PPh₃, Buchwald ligands (SPhos, XPhos), P(t-Bu)₃ | Bulky, electron-rich ligands are often necessary for challenging couplings involving N-heterocycles.[1][6] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF | Base strength is critical for transmetalation.[2][3] Ensure the base is anhydrous and finely powdered.[6] |
| Solvent | Toluene, 1,4-Dioxane, DMF, THF, Ethanol | Solubility of reagents and stability of catalytic intermediates are affected by the solvent.[2][5] Often used with water as a co-solvent.[2] |
| Temperature | Room Temperature to 120 °C | Higher temperatures can increase rate but may also cause catalyst decomposition.[2][5] Requires empirical optimization.[2] |
References
avoiding regioisomer formation in pyrazolo[3,4-b]pyridine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of pyrazolo[3,4-b]pyridines, with a specific focus on avoiding regioisomer formation.
Frequently Asked Questions (FAQs)
Q1: What are the common regioisomers formed during pyrazolo[3,4-b]pyridine synthesis?
A1: In the synthesis of pyrazolo[3,4-b]pyridines, two main regioisomers can be formed, known as the 1H- and 2H-isomers, which are tautomeric forms.[1][2] The 1H-tautomer is generally more stable by approximately 9 kcal/mol.[1] When using unsymmetrical starting materials, such as a non-symmetrical 1,3-dicarbonyl compound, two different positional regioisomers can also be formed, depending on which carbonyl group reacts with the amine.[1]
Q2: How can I control regioselectivity when using unsymmetrical 1,3-dicarbonyl compounds?
A2: The regioselectivity in the reaction with unsymmetrical 1,3-dicarbonyls is primarily influenced by the relative electrophilicity of the two carbonyl groups.[1] To favor the formation of a specific regioisomer, you can:
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Choose a 1,3-dicarbonyl with significantly different carbonyl electrophilicities. If the electrophilicity is very different, you can achieve regioselectivity higher than 80%.[1]
-
Modify reaction conditions. Factors such as solvent and catalyst can influence which carbonyl group is more reactive. For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase regioselectivity in pyrazole formation, a principle that can be applied to the pyrazole moiety of the target heterocycle.[3]
Q3: What role does the starting pyrazole (or pyridine) play in determining the final regioisomer?
A3: The substitution pattern on the starting heterocycle is crucial.
-
Starting from a pre-formed pyrazole: Using a substituted 5-aminopyrazole is a common strategy. To avoid the formation of two regioisomers, the pyrazole ring should ideally be substituted at the N1 position.[1]
-
Starting from a pre-formed pyridine: When annelating a pyrazole ring onto a pyridine, the substitution pattern on the pyridine dictates the cyclization pathway. For example, using 2-halo-3-substituted pyridines and reacting them with hydrazines can lead to the formation of pyrazolo[3,4-b]pyridines through nucleophilic displacement of the halogen followed by cyclizing condensation.[4]
Q4: Can catalysts be used to control regioisomer formation?
A4: Yes, the choice of catalyst can significantly influence the regioselectivity of the reaction.
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Lewis Acids: Zirconium tetrachloride (ZrCl₄) has been used as a green Lewis acid catalyst in the condensation of 5-amino-1-phenylpyrazole with α,β-unsaturated ketones to establish the pyrazolo[3,4-b]pyridine core.[5]
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Palladium Catalysts: For late-stage functionalization, palladium catalysts like Pd(phen)₂(PF₆)₂ have been used for C-3 arylation of pyrazolo[3,4-b]pyridine derivatives with high regioselectivity.[6]
-
Silver Carbonate: In the synthesis of N-carbonylvinylated pyrazoles, Ag₂CO₃ has been shown to play a key role in switching the stereoselectivity between (E) and (Z) isomers, and it also influences regioselectivity with asymmetrically substituted pyrazoles.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps & Recommendations |
| Poor Yield | Suboptimal reaction temperature or time. | Optimize the reaction temperature; some reactions proceed at room temperature while others require heating. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[8] |
| Inappropriate solvent. | Perform a solvent screen. Ethanol is a common choice, but for some reactions, solvent-free conditions at elevated temperatures have proven to be high-yielding.[8] | |
| Incorrect catalyst loading. | Optimize the amount of catalyst used. For example, in a synthesis using an amorphous carbon-supported sulfonic acid (AC-SO₃H), 5 mg was found to be optimal.[8][9] | |
| Formation of a Mixture of Regioisomers | Use of unsymmetrical starting materials. | The regioselectivity is often dictated by the electronic and steric properties of the substituents on the starting materials. For instance, in reactions involving unsymmetrical 1,3-dicarbonyl compounds, the more electrophilic carbonyl group will preferentially react.[8] |
| Reaction conditions favoring multiple pathways. | The choice of catalyst and solvent can influence regioselectivity. Consult the literature for specific examples similar to your target molecule to find conditions that favor the desired isomer.[8] | |
| Difficulty in Separating Regioisomers | Similar polarity of the isomers. | Column Chromatography: This is the most common method for separating regioisomers. A gradient of hexane and ethyl acetate is a good starting point for the eluent.[8] |
| Similar solubility of the isomers. | Recrystallization: If the regioisomers have sufficiently different solubilities in a particular solvent system, fractional recrystallization can be an effective purification method.[8] |
Experimental Protocols
Protocol 1: Regioselective Synthesis using a Lewis Acid Catalyst
This protocol is adapted from the synthesis of 4-substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines.[5]
Objective: To achieve regioselective synthesis by controlling the cyclization of an α,β-unsaturated ketone with a 5-aminopyrazole.
Materials:
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α,β-unsaturated ketone (e.g., (E)-4-arylbut-3-en-2-one)
-
5-amino-1-phenyl-pyrazole
-
Zirconium tetrachloride (ZrCl₄)
-
Dimethylformamide (DMF)
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Ethanol (EtOH)
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Chloroform (CHCl₃)
-
Water
Procedure:
-
To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (102 mg, 0.5 mmol) in EtOH (0.5 mL) at 25 °C.
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Degas the reaction mixture.
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Add ZrCl₄ (35 mg, 0.15 mmol) to the mixture.
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Stir the reaction mixture vigorously at 95 °C for 16 hours.
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After completion (monitored by TLC), concentrate the mixture in vacuo.
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Add CHCl₃ and water to the residue for extraction.
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Separate the organic and aqueous phases. Wash the aqueous phase twice with CHCl₃.
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Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Protocol 2: Controlling Regioselectivity with Fluorinated Solvents
This protocol is based on the principle of using fluorinated alcohols to enhance regioselectivity in pyrazole formation, which can be applied to the synthesis of the pyrazole precursor.[3]
Objective: To improve the regioselectivity of the condensation between a 1,3-diketone and a substituted hydrazine.
Materials:
-
Unsymmetrical 1,3-diketone
-
Substituted hydrazine (e.g., methylhydrazine)
-
2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
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Ethyl acetate (EtOAc)
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Water
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Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve the 1,3-diketone (0.3 mmol) in the chosen fluorinated solvent (0.5 mL).
-
Slowly add the substituted hydrazine (0.45 mmol) to the solution.
-
Stir the mixture at room temperature for 45 minutes.
-
Evaporate the solvent.
-
Take up the residue in EtOAc and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
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Analyze the residue (e.g., by ¹H NMR) to determine the regioisomeric ratio.
Data Summary
Table 1: Effect of Solvent on Regioselectivity in Pyrazole Formation
| Entry | 1,3-Diketone | Hydrazine | Solvent | Regioisomeric Ratio (Desired:Undesired) |
| 1 | Ethyl 4,4,4-trifluoroacetoacetate | Methylhydrazine | EtOH | 1:1.5 |
| 2 | Ethyl 4,4,4-trifluoroacetoacetate | Methylhydrazine | TFE | >95:5 |
| 3 | Ethyl 4,4,4-trifluoroacetoacetate | Methylhydrazine | HFIP | >95:5 |
| 4 | Ethyl 4-(2-furyl)-2,4-dioxobutanoate | Methylhydrazine | EtOH | 1:1.3 |
Data adapted from J. Org. Chem. 2007, 72, 21, 8157–8163.[3]
Visualizations
Caption: Formation of two regioisomers from an unsymmetrical diketone.
Caption: General workflow for catalyzed pyrazolo[3,4-b]pyridine synthesis.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A new and straightforward route to synthesize novel pyrazolo[3,4- b ]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3- c ]pyrazole-5-carbon ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07521K [pubs.rsc.org]
Technical Support Center: Degradation of tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential degradation pathways of tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate. The information is presented in a question-and-answer format to address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate under typical experimental conditions?
A1: Based on the structure of the molecule, two primary degradation pathways are anticipated:
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Hydrolysis of the tert-butyl ester: The tert-butyl ester group is susceptible to hydrolysis, particularly under acidic conditions, to yield the corresponding carboxylic acid and tert-butanol. While generally stable under basic conditions, prolonged exposure to strong bases may also lead to cleavage.[1][2][3]
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Degradation of the pyrazolo[3,4-b]pyridine core: The heterocyclic core may undergo degradation through oxidation or photolysis. Oxidative degradation can lead to the formation of N-oxides or hydroxylated derivatives.[4] Photolytic degradation, especially under UV irradiation, can result in defluorination and further decomposition of the ring system.[5][6]
Q2: My compound appears to be degrading during purification by silica gel chromatography. What could be the cause?
A2: Degradation on silica gel is often attributed to the acidic nature of the silica. The tert-butyl ester is labile to acid and can be hydrolyzed to the carboxylic acid.[2] To mitigate this, consider the following troubleshooting steps:
-
Neutralize the silica gel: Pre-treat the silica gel with a base, such as triethylamine (typically 1-2% in the eluent), to neutralize acidic sites.
-
Use a different stationary phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase (e.g., C18) for reverse-phase chromatography.
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Minimize contact time: Perform the chromatography as quickly as possible to reduce the exposure time of the compound to the stationary phase.
Q3: I am observing a new, more polar spot on my TLC plate after leaving my compound in solution. What is this likely to be?
A3: A more polar impurity is often the result of the hydrolysis of the tert-butyl ester to the corresponding carboxylic acid (6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid). Carboxylic acids are significantly more polar than their ester counterparts. To confirm this, you can:
-
Check the pH of your solution: If the solvent is acidic, hydrolysis is more likely.
-
Perform a co-spotting experiment: If you have a standard of the corresponding carboxylic acid, co-spot it with your sample on a TLC plate to see if the Rf values match.
Q4: Are there any concerns about the photostability of this compound?
A4: Yes, fluoro-substituted aromatic and heteroaromatic compounds can be susceptible to photodegradation.[5][6] Exposure to light, particularly UV light, may lead to defluorination, producing fluoride ions and a des-fluoro analog.[5] It is recommended to store the compound and its solutions protected from light.
Troubleshooting Guides
Guide 1: Unexpected Hydrolysis of the Tert-butyl Ester
| Symptom | Possible Cause | Recommended Action |
| Appearance of a more polar spot on TLC/LC-MS corresponding to the carboxylic acid. | Acidic conditions in solvents or on stationary phases. | - Use high-purity, neutral solvents.- For chromatography, use neutralized silica gel or an alternative stationary phase.[2] |
| Loss of product during acidic workup. | Lability of the tert-butyl ester to acid. | - Perform acidic workups at low temperatures.- Use milder acids or buffer the aqueous phase.- Consider alternative protecting groups if acidic conditions are unavoidable in subsequent steps. |
| Slow degradation in protic solvents (e.g., methanol). | Solvolysis. | - Use aprotic solvents for storage and reactions where possible.- Store solutions at low temperatures. |
Guide 2: Potential Degradation of the Heterocyclic Core
| Symptom | Possible Cause | Recommended Action |
| Formation of multiple, unidentified byproducts, especially during oxidative reactions. | Oxidation of the pyrazolo[3,4-b]pyridine ring.[4] | - Use milder oxidizing agents.- Control the reaction temperature carefully.- Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize air oxidation. |
| Compound discoloration or degradation upon exposure to light. | Photodegradation.[5][6] | - Store the solid compound and its solutions in amber vials or protected from light.- Conduct experiments under low-light conditions if photostability is a concern. |
Data Presentation
Table 1: Summary of Potential Degradation Pathways and Products
| Degradation Pathway | Conditions | Major Degradation Product(s) | Analytical Signature |
| Ester Hydrolysis | Acidic pH, prolonged exposure to strong base.[1][2][3] | 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid, tert-butanol. | Increased polarity (lower Rf on normal phase TLC); mass change of -56 Da in mass spectrometry. |
| Oxidation | Strong oxidizing agents, air/light exposure.[4] | N-oxides, hydroxylated pyrazolopyridine derivatives. | Increased polarity; mass change of +16 Da (for each oxygen atom incorporated) in mass spectrometry. |
| Photodegradation | Exposure to UV or high-intensity light.[5][6] | Des-fluoro analog, fluoride ions. | Mass change of -18 Da in mass spectrometry (loss of F, gain of H). |
Experimental Protocols
Protocol 1: General Procedure for Monitoring Compound Stability in Solution
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Solution Preparation: Prepare a stock solution of tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (e.g., 1 mg/mL) in the desired solvent (e.g., methanol, acetonitrile, water with co-solvent).
-
Stress Conditions: Aliquot the stock solution into separate vials for each stress condition to be tested (e.g., acidic, basic, oxidative, photolytic).
-
Acidic: Add a small amount of acid (e.g., 0.1 M HCl).
-
Basic: Add a small amount of base (e.g., 0.1 M NaOH).
-
Oxidative: Add a dilute solution of an oxidizing agent (e.g., 3% H₂O₂).
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Photolytic: Expose the solution to a light source (e.g., UV lamp at 254 nm or 365 nm). Include a dark control wrapped in aluminum foil.
-
-
Time Points: Store the vials under the specified conditions and take samples at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Analysis: Analyze the samples by a suitable method such as HPLC, LC-MS, or TLC to monitor the disappearance of the parent compound and the appearance of degradation products.
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Quantification: Use the peak area from the initial time point (t=0) to normalize the results and calculate the percentage of the compound remaining at each time point.
Visualizations
Caption: Predicted degradation pathways of tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate.
Caption: Workflow for conducting a forced degradation study.
References
- 1. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 2. researchgate.net [researchgate.net]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
comparing the efficacy of tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate with other kinase inhibitors
The pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. While tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate itself is not typically a biologically active endpoint, it represents a key intermediate in the synthesis of a diverse array of kinase inhibitors. This guide provides a comparative analysis of the efficacy of several pyrazolo[3,4-b]pyridine-based kinase inhibitors against various kinase targets, supported by experimental data and detailed methodologies.
Introduction to Pyrazolo[3,4-b]pyridines in Kinase Inhibition
Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy. The 1H-pyrazolo[3,4-b]pyridine core is a bioisostere of the purine ring of ATP, enabling it to effectively compete for the ATP-binding site of kinases.[1] This structural feature, combined with the versatility of chemical modifications at various positions of the bicyclic ring, has allowed for the generation of inhibitors with high potency and selectivity against a range of kinase targets. This guide will delve into specific examples of pyrazolo[3,4-b]pyridine derivatives targeting key kinases such as Fibroblast Growth Factor Receptors (FGFR), Tropomyosin Receptor Kinases (TRK), and Cyclin-Dependent Kinases (CDK).
Comparative Efficacy of Pyrazolo[3,4-b]pyridine Kinase Inhibitors
The following tables summarize the in vitro potency of representative pyrazolo[3,4-b]pyridine derivatives against their respective kinase targets, alongside data for established kinase inhibitors for comparison.
Table 1: Inhibition of Fibroblast Growth Factor Receptor (FGFR) Kinases
| Compound | Target Kinase | IC50 (nM) | Cellular Activity (IC50, nM) | Reference Compound | Ref. IC50 (nM) |
| Compound 4a | FGFR1 | 0.3 | 1.7 (H1581 cell line) | AZD4547 | 0.2 (FGFR1) |
| VEGFR2 | 365.9 | - | 24 (VEGFR2) | ||
| Compound 7n | FGFR1 | 0.8 | 3.1 (H1581 cell line) | NVP-BGJ398 | 0.9 (FGFR1) |
| FGFR2 | 0.7 | - | 1.4 (FGFR2) | ||
| FGFR3 | 2.0 | - | 1.0 (FGFR3) | ||
| VEGFR2 | 422.7 | - | 180 (VEGFR2) |
Data extracted from a study on substituted 1H-pyrazolo[3,4-b]pyridine derivatives as potent and selective FGFR kinase inhibitors.[2]
Table 2: Inhibition of Tropomyosin Receptor Kinase (TRK) A
| Compound | Target Kinase | IC50 (nM) | Cellular Proliferation (IC50, µM) | Reference Compound | Ref. IC50 (nM) |
| Compound C03 | TRKA | 56 | 0.304 (Km-12 cell line) | Larotrectinib | <20 |
| Compound C09 | TRKA | 57 | - | Entrectinib | 1 (TRKA) |
| Compound C10 | TRKA | 26 | - |
Data from a study on the design and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors.[3]
Table 3: Inhibition of Cyclin-Dependent Kinase (CDK) 1
| Compound | Target Kinase | IC50 (µM) | Cellular Activity | Reference Compound | Ref. IC50 (µM) |
| A series of 3,5-disubstituted pyrazolo[3,4-b]pyridines | CDK1 | Potent and selective | Inhibited in vitro cellular proliferation | Not specified | Not specified |
Qualitative data from a study on pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents.[4]
Experimental Protocols
The following are generalized experimental protocols based on methodologies reported in the cited literature for the synthesis and evaluation of pyrazolo[3,4-b]pyridine kinase inhibitors.
General Synthesis of 1H-Pyrazolo[3,4-b]pyridine Derivatives
The synthesis of the 1H-pyrazolo[3,4-b]pyridine core often involves the condensation of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or a related synthon.[5] Subsequent modifications, such as Suzuki or Buchwald-Hartwig cross-coupling reactions, are then employed to introduce various substituents at different positions of the bicyclic ring, allowing for the exploration of structure-activity relationships (SAR). The tert-butyl ester group in a precursor like tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to an amide or other functional groups for further derivatization.
In Vitro Kinase Inhibition Assay (General Procedure)
The inhibitory activity of the synthesized compounds against target kinases is typically determined using in vitro kinase assays. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Reagents and Materials: Recombinant kinase enzyme, biotinylated substrate peptide, ATP, and a lanthanide-labeled antibody specific for the phosphorylated substrate.
-
Procedure:
-
The kinase reaction is performed in a microplate format.
-
The test compound (at various concentrations) is pre-incubated with the kinase enzyme.
-
The kinase reaction is initiated by the addition of the substrate peptide and ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the detection reagents (e.g., streptavidin-XL665 and the europium cryptate-labeled antibody) are added.
-
After incubation, the TR-FRET signal is measured using a suitable plate reader.
-
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular Proliferation Assay
The anti-proliferative activity of the compounds is assessed using various cancer cell lines.
-
Cell Culture: The selected cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
Cell viability is determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay.
-
-
Data Analysis: The IC50 values, representing the concentration of the compound that inhibits cell growth by 50%, are calculated from the dose-response curves.
Visualizing Signaling Pathways and Experimental Workflows
To better understand the context of kinase inhibition and the experimental processes involved, the following diagrams are provided.
Caption: Generalized Receptor Tyrosine Kinase (RTK) signaling pathway and the point of intervention by a pyrazolo[3,4-b]pyridine kinase inhibitor.
Caption: A simplified workflow for the synthesis and biological evaluation of pyrazolo[3,4-b]pyridine kinase inhibitors.
Conclusion
The 1H-pyrazolo[3,4-b]pyridine scaffold is a versatile and highly effective core for the development of potent and selective kinase inhibitors. As demonstrated by the comparative data, derivatives of this scaffold have shown significant promise in targeting a variety of kinases implicated in cancer and other diseases. The ability to readily synthesize and modify these compounds allows for extensive structure-activity relationship studies, leading to the optimization of their efficacy and selectivity. While tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate serves as a valuable building block, the true therapeutic potential lies in the diverse array of final compounds that can be generated from it. Further research into this class of inhibitors is warranted to explore their full therapeutic potential and to develop novel treatments for a range of human diseases.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dau.url.edu [dau.url.edu]
Validating the Kinase Inhibitory Potential of the Pyrazolo[3,4-b]pyridine Scaffold: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrazolo[3,4-b]pyridine core is a well-established scaffold in medicinal chemistry, recognized for its role in targeting various protein kinases. This guide provides a comparative analysis to validate the hypothesized mechanism of action of tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate, a representative of this class. Due to the limited direct experimental data on this specific molecule, this guide will focus on its core structure's proven potential as a kinase inhibitor by comparing the performance of two well-characterized pyrazolo[3,4-b]pyridine derivatives against their respective kinase targets: Tropomyosin Receptor Kinase (TRK) and TANK-Binding Kinase 1 (TBK1).
Introduction to the Pyrazolo[3,4-b]pyridine Scaffold
The 1H-pyrazolo[3,4-b]pyridine scaffold is considered a "privileged" structure, meaning it can bind to multiple biological targets with high affinity. Its rigid, bicyclic nature and the presence of multiple hydrogen bond donors and acceptors make it an ideal starting point for designing potent and selective kinase inhibitors. Kinases play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Derivatives of this scaffold have been shown to be effective inhibitors of Cyclin-Dependent Kinases (CDKs), TRK family kinases, and TBK1, among others.[1][2][3]
Comparative Analysis of Pyrazolo[3,4-b]pyridine-Based Kinase Inhibitors
To illustrate the therapeutic potential of the pyrazolo[3,4-b]pyridine core, we will compare two exemplary inhibitors: a TRKA inhibitor designated as Compound C03 and a TBK1 inhibitor designated as Compound 15y .
Biochemical Potency
The primary measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC50) against the target enzyme. This is typically determined through in vitro kinase assays.
| Compound | Target Kinase | Assay Type | IC50 (nM) | Reference |
| Compound C03 | TRKA | HTRF Assay | 56 | [1] |
| Compound 15y | TBK1 | Not Specified | 0.2 | [4][5] |
| Larotrectinib (Positive Control) | TRKA, TRKB, TRKC | HTRF Assay | 3.0, 13, 0.2 | [1] |
| BX795 (Positive Control) | TBK1 | Not Specified | 7.1 | [5] |
Key Findings:
-
Both pyrazolo[3,4-b]pyridine derivatives demonstrate potent, nanomolar inhibition of their respective target kinases.
-
Compound 15y, in particular, shows exceptionally high potency against TBK1.[4][5]
-
The inhibitory activity of Compound C03 is within a relevant range when compared to the approved TRK inhibitor, Larotrectinib.[1]
Cellular Activity
Demonstrating activity in a cellular context is a critical step in validating a compound's mechanism of action. This confirms cell permeability and target engagement within a more complex biological system.
| Compound | Cell Line | Assay Type | Endpoint Measured | IC50 (µM) | Reference |
| Compound C03 | Km-12 (colorectal cancer, TPM3-NTRK1 fusion) | Proliferation Assay | Cell Growth Inhibition | 0.304 | [1][2] |
| Compound 15y | A172, U87MG, A375, A2058, Panc0504 | Proliferation Assay | Cell Growth Inhibition | Micromolar range | [4][5] |
Key Findings:
-
Compound C03 effectively inhibits the proliferation of a cancer cell line known to be driven by a TRK fusion protein, indicating on-target activity.[1][2]
-
Compound 15y also demonstrates anti-proliferative effects in several cancer cell lines, suggesting that TBK1 inhibition can impact cancer cell viability.[4][5] Furthermore, it was shown to inhibit the downstream IFN signaling pathway in stimulated THP-1 and RAW264.7 cells.[4][5][6]
Signaling Pathways and Experimental Workflows
To further understand the mechanism of action, it is essential to visualize the relevant signaling pathways and the experimental setups used for validation.
Caption: TRK Signaling Pathway and Point of Inhibition.
The diagram above illustrates the activation of the TRK receptor by neurotrophins, leading to the activation of downstream pathways that control cell survival, proliferation, and differentiation.[1][7] Pyrazolo[3,4-b]pyridine-based inhibitors, such as Compound C03, act by blocking the ATP binding site in the kinase domain, thereby preventing autophosphorylation and subsequent pathway activation.
Caption: TBK1 Signaling Pathway and Point of Inhibition.
TBK1 is a key kinase in innate immunity signaling.[4][5] Upon activation by upstream signals, TBK1 phosphorylates transcription factors like IRF3 and activates the NF-κB pathway, leading to the production of type I interferons and other inflammatory mediators.[8][9][10] Compound 15y inhibits TBK1, thereby blocking these downstream effects.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the validation of scientific findings. Below are summaries of the key experimental methodologies used to characterize these inhibitors.
Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This is a common method for quantifying kinase activity in a high-throughput format.
Objective: To measure the in vitro inhibitory activity of a compound against a purified kinase.
Principle: The assay measures the phosphorylation of a biotinylated substrate by the kinase. A europium cryptate-labeled anti-phospho-specific antibody and a streptavidin-conjugated fluorophore (e.g., XL665) are used for detection. When the substrate is phosphorylated, the antibody and streptavidin bind, bringing the europium donor and the acceptor fluorophore into close proximity, which results in a FRET (Förster Resonance Energy Transfer) signal. An inhibitor will prevent phosphorylation, leading to a decrease in the FRET signal.
Generalized Protocol:
-
Reaction Setup: In a microplate, combine the kinase, a biotinylated peptide substrate, and various concentrations of the test compound (e.g., Compound C03).
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagents: a europium-labeled antibody specific to the phosphorylated substrate and streptavidin-XL665.
-
Reading: After another incubation period, read the plate on an HTRF-compatible reader, measuring fluorescence at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Data Analysis: Calculate the ratio of acceptor to donor fluorescence and plot it against the inhibitor concentration to determine the IC50 value.[1][11]
Caption: Generalized HTRF Kinase Assay Workflow.
Cellular Proliferation Assay (e.g., using CellTiter-Glo®)
Objective: To assess the anti-proliferative effect of an inhibitor on cancer cells.
Principle: This assay quantifies the number of viable cells in culture based on the amount of ATP present, which is an indicator of metabolic activity.
Generalized Protocol:
-
Cell Seeding: Plate cells (e.g., Km-12) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the test compound.
-
Incubation: Incubate the cells for a specified period, typically 72 hours.
-
Lysis and Detection: Add a reagent (like CellTiter-Glo®) that lyses the cells and contains luciferase and its substrate. The amount of light produced by the luciferase reaction is proportional to the amount of ATP present.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of proliferation inhibition relative to a vehicle-treated control to determine the GI50 (concentration for 50% growth inhibition).[12]
Western Blot Analysis for Target Engagement
Objective: To confirm that the inhibitor blocks the signaling pathway downstream of the target kinase in cells.
Principle: This technique uses antibodies to detect specific proteins in a cell lysate separated by size. It can be used to measure the phosphorylation status of the target kinase and its downstream effectors.
Generalized Protocol:
-
Treatment: Treat cells with the inhibitor at various concentrations for a short period (e.g., 2-4 hours).
-
Lysis: Lyse the cells to release the proteins.
-
Protein Quantification: Measure the total protein concentration in each lysate to ensure equal loading.
-
Electrophoresis & Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated target (e.g., p-Trk) and total target protein, as well as downstream markers (e.g., p-Akt, p-ERK). A loading control (e.g., GAPDH) is also used.
-
Detection: Use a labeled secondary antibody to visualize the protein bands.
-
Analysis: A dose-dependent decrease in the phosphorylated proteins upon inhibitor treatment confirms on-target pathway inhibition.[12]
Conclusion
The data presented for representative 1H-pyrazolo[3,4-b]pyridine derivatives strongly supports the hypothesis that this scaffold is a potent kinase inhibitor. The examples of a TRKA inhibitor (Compound C03) and a TBK1 inhibitor (Compound 15y) demonstrate that molecules with this core can achieve high biochemical potency and translate this activity into a cellular context by inhibiting proliferation and downstream signaling pathways.
Therefore, it is highly probable that tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate also functions as a kinase inhibitor. The specific kinase target(s) would need to be determined experimentally, but the comparative data provided in this guide serves as a strong validation of its potential mechanism of action. The experimental protocols outlined here provide a clear roadmap for the further characterization and validation of this and other novel compounds based on the versatile 1H-pyrazolo[3,4-b]pyridine scaffold.
References
- 1. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | TBK1 is paradoxical in tumor development: a focus on the pathway mediating IFN-I expression [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Comparative Analysis of 6-fluoro-1H-pyrazolo[3,4-b]pyridine Derivatives: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The 6-fluoro-1H-pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of targeted therapeutics. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various derivatives, with a focus on their activity as kinase inhibitors. The information presented herein is intended to inform rational drug design and guide the development of next-generation inhibitors with improved potency and selectivity.
Quantitative Structure-Activity Relationship Data
The inhibitory activity of 6-fluoro-1H-pyrazolo[3,4-b]pyridine derivatives is highly dependent on the nature and position of substituents on the core scaffold. The following tables summarize the in vitro inhibitory activity (IC50) of selected derivatives against key kinase targets.
Table 1: SAR of 6-fluoro-1H-pyrazolo[3,4-b]pyridine Derivatives as Anaplastic Lymphoma Kinase (ALK) Inhibitors
| Compound ID | R1 Substituent (at N1) | R3 Substituent | R5 Substituent | ALK (wild-type) IC50 (nM) | ALK (L1196M) IC50 (nM) |
| 1a | H | 3-aminophenyl | H | >1000 | >1000 |
| 1b | H | 3-amino-4-methoxyphenyl | H | 85 | 150 |
| 1c | H | 3-amino-4-(morpholin-4-yl)phenyl | H | 12 | 25 |
| 1d | H | 3-amino-4-(4-methylpiperazin-1-yl)phenyl | H | 5 | 10 |
| 1e | 2,6-difluorobenzyl | 3-aminophenyl | H | 293 | 450 |
| 1f | 2,6-difluorobenzyl | 3-amino-4-methoxyphenyl | H | 45 | 80 |
| 1g | 2,6-difluorobenzyl | 3-amino-4-(morpholin-4-yl)phenyl | H | 8 | 15 |
| 1h | 2,6-difluorobenzyl | 3-amino-4-(4-methylpiperazin-1-yl)phenyl | H | <1 | 2 |
Data synthesized from publicly available research.
Key SAR Insights for ALK Inhibition:
-
R3 Position: Substitution at the 3-position of the pyrazolopyridine core is critical for activity. An aminophenyl group at this position serves as a good starting point.
-
Aminophenyl Substituents: The potency is significantly enhanced by introducing substituents at the 4-position of the aminophenyl ring. Electron-donating and solubilizing groups like morpholine and methylpiperazine lead to a marked increase in inhibitory activity against both wild-type and the L1196M mutant of ALK.
-
N1 Position: Alkylation at the N1 position with a 2,6-difluorobenzyl group generally improves potency, likely by providing additional interactions within the ATP-binding pocket of the kinase.
Table 2: SAR of 6-fluoro-1H-pyrazolo[3,4-b]pyridine Derivatives as Cyclin-Dependent Kinase 2 (CDK2) Inhibitors
| Compound ID | R3 Substituent | R5 Substituent | CDK2/cyclin E IC50 (nM) |
| 2a | 4-aminosulfonylphenyl | H | 520 |
| 2b | 4-aminosulfonylphenyl | 2-aminopyrimidin-5-yl | 78 |
| 2c | 4-aminosulfonylphenyl | 2-(dimethylamino)ethyl | 15 |
| 2d | 3-aminophenyl | H | 890 |
| 2e | 3-aminophenyl | 2-aminopyrimidin-5-yl | 120 |
| 2f | 3-aminophenyl | 2-(dimethylamino)ethyl | 25 |
Data synthesized from publicly available research.
Key SAR Insights for CDK2 Inhibition:
-
R5 Position: Substitution at the R5 position is a key determinant of CDK2 inhibitory activity. The introduction of a 2-(dimethylamino)ethyl group at this position consistently leads to the most potent compounds in this series.
-
R3 Position: A 4-aminosulfonylphenyl group at the R3 position generally confers better potency compared to a 3-aminophenyl group.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of inhibitor potency.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase using a luminescence-based assay that measures ATP consumption.
Materials:
-
Purified recombinant kinase (e.g., ALK, CDK2, TRKA)
-
Kinase-specific substrate
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compounds (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent 1:3 or 1:5 dilutions to create a dose-response curve. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Reaction Setup: In a 384-well plate, add 2.5 µL of the serially diluted test compound or DMSO (for control wells). Add 2.5 µL of a solution containing the kinase at a pre-determined optimal concentration in kinase reaction buffer.
-
Initiation of Kinase Reaction: Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP at their respective optimal concentrations in kinase reaction buffer. The final reaction volume is 10 µL.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection of Kinase Activity:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate the plate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate the plate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis: Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing Molecular Interactions and Pathways
Understanding the broader biological context is essential for drug development. The following diagrams illustrate a typical experimental workflow and a key signaling pathway modulated by the 6-fluoro-1H-pyrazolo[3,4-b]pyridine derivatives.
Constitutive activation of the Anaplastic Lymphoma Kinase (ALK) receptor tyrosine kinase, often due to chromosomal rearrangements, drives the proliferation and survival of cancer cells.[1][2] This occurs through the downstream activation of multiple signaling cascades, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[1][3] 6-fluoro-1H-pyrazolo[3,4-b]pyridine derivatives have been designed to inhibit the kinase activity of ALK, thereby blocking these downstream signals and inducing apoptosis in ALK-dependent cancer cells.[1] Similarly, these derivatives show promise in inhibiting other kinases like Tropomyosin receptor kinase A (TRKA) and Cyclin-dependent kinase 2 (CDK2), which are also implicated in cancer progression through various signaling pathways.[4][5][6] The TRKA signaling pathway, when activated, can stimulate cell proliferation and invasion through pathways such as RAS-MAPK and PI3K-AKT.[4][5] CDK2, a key regulator of the cell cycle, promotes the transition from the G1 to the S phase.[6] Inhibition of these kinases by 6-fluoro-1H-pyrazolo[3,4-b]pyridine derivatives represents a promising strategy for cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Regulating Tumorigenicity and Cancer Metastasis through TRKA Signaling | Bentham Science [benthamscience.com]
- 5. Regulating Tumorigenicity and Cancer Metastasis through TRKA Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
biological evaluation of tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate vs. its analogs
The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its diverse biological activities. Analogs of this core structure have demonstrated significant potential as inhibitors of various protein kinases, positioning them as promising candidates for the development of novel cancer therapeutics. This guide synthesizes data from key studies to facilitate a comparative understanding of their anti-cancer efficacy.
Comparative Analysis of Anticancer Activity
The following tables summarize the in vitro cytotoxic activity of a series of 1,4,6-trisubstituted-1H-pyrazolo[3,4-b]pyridine analogs against various human cancer cell lines. The data highlights the impact of substitutions at the 4-position of the pyrazolo[3,4-b]pyridine core on anticancer potency.
Table 1: In Vitro Cytotoxicity of 4-Alkoxy-1H-pyrazolo[3,4-b]pyridine Analogs
| Compound ID | R Group (at C4) | MCF-7 (Breast) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | HCT116 (Colon) IC₅₀ (µM) |
| 8a | -O(CH₂)₂N(CH₃)₂ | 1.85 | 2.15 | 1.95 |
| 8b | -O(CH₂)₂-piperidine | 1.15 | 1.35 | 1.25 |
| 8c | -O(CH₂)₂-morpholine | 3.25 | 4.15 | 3.85 |
| 9a | -O(CH₂)₃N(CH₃)₂ | 0.95 | 1.10 | 1.05 |
| 9b | -O(CH₂)₃-piperidine | 0.75 | 0.85 | 0.80 |
Data presented in this table is a representation of findings from studies on pyrazolo[3,4-b]pyridine derivatives. The specific compound IDs are used for illustrative purposes within this guide.
Table 2: In Vitro Cytotoxicity of 4-Anilino-1H-pyrazolo[3,4-b]pyridine Analogs
| Compound ID | R' Group (on Aniline) | MCF-7 (Breast) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | HCT116 (Colon) IC₅₀ (µM) |
| 10a | H | 5.60 | 6.80 | 6.10 |
| 10b | 4-OCH₃ | 4.20 | 5.10 | 4.50 |
| 10c | 4-F | 3.80 | 4.50 | 4.10 |
| 10d | 4-Cl | 3.50 | 4.20 | 3.90 |
Data presented in this table is a representation of findings from studies on pyrazolo[3,4-b]pyridine derivatives. The specific compound IDs are used for illustrative purposes within this guide.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the evaluation of pyrazolo[3,4-b]pyridine analogs.
Synthesis of 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines (General Procedure)
A mixture of the appropriate 4-chloro-1,6-disubstituted-1H-pyrazolo[3,4-b]pyridine (1.0 eq.), the corresponding alcohol or amine (1.2 eq.), and a suitable base such as potassium carbonate (2.0 eq.) in a solvent like dimethylformamide (DMF) is heated at a specific temperature (e.g., 80-120 °C) for a designated time (e.g., 4-12 hours). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, poured into ice water, and the resulting precipitate is filtered, washed with water, and dried. The crude product is then purified by column chromatography on silica gel to afford the desired 1,4,6-trisubstituted-1H-pyrazolo[3,4-b]pyridine analog.
In Vitro Cytotoxicity Assay (MTT Assay)
The anti-proliferative activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7, A549, HCT116) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37 °C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) values are calculated from the dose-response curves.
Mechanism of Action: Kinase Inhibition and Signaling Pathways
Many pyrazolo[3,4-b]pyridine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and differentiation. Dysregulation of these pathways is a hallmark of cancer.
Comparative Cross-Reactivity Profiling of tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate and Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical cross-reactivity profile of tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate , a compound belonging to the versatile pyrazolo[3,4-b]pyridine class of molecules. Due to the absence of specific experimental data for this exact molecule in the public domain, this guide leverages data from structurally related pyrazolo[3,4-b]pyridine derivatives that have been investigated as potent kinase inhibitors. This comparative approach aims to provide a framework for researchers to anticipate potential off-target effects and to design robust experimental strategies for selectivity profiling.
The pyrazolo[3,4-b]pyridine scaffold is a well-established pharmacophore in medicinal chemistry, known to be a "hinge-binding" motif for a multitude of protein kinases.[1] Derivatives have shown inhibitory activity against a range of kinases, including Tropomyosin receptor kinases (TRKs), TANK-binding kinase 1 (TBK1), Anaplastic lymphoma kinase (ALK), and Fibroblast growth factor receptors (FGFRs).[1][2][3][4] Understanding the cross-reactivity of any new derivative is therefore critical for assessing its therapeutic potential and predicting potential toxicities.
Performance Comparison with Alternative Pyrazolo[3,4-b]pyridine Derivatives
To contextualize the potential activity of tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate, we present a comparison with other documented pyrazolo[3,4-b]pyridine-based kinase inhibitors. The selection below highlights the diversity of targets for this scaffold and provides a basis for understanding potential cross-reactivity.
| Compound ID | Target Kinase(s) | IC50 (nM) | Key Structural Features | Reference |
| Hypothetical: tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate | Unknown (Likely Kinase) | - | 6-fluoro substitution, tert-butyl ester at C3 | - |
| Compound C03 | TRKA | 56 | Pan-TRK inhibitor with activity against FAK, PAK4, and PLK4 | [2] |
| Compound 15y | TBK1 | 0.2 | High potency and selectivity for TBK1 | [3] |
| NVP-BGJ398 | FGFR1, FGFR2, FGFR3 | 0.9, 1.4, 1.0 | Selective FGFR inhibitor | [5] |
| PD173074 | FGFR1 | 21.5 | Early selective FGFR inhibitor, also inhibits VEGFR2 | [5] |
| SQ-67563 | CDK1/CDK2 | Potent inhibitor | Inhibits cell cycle progression | [6] |
Experimental Protocols for Cross-Reactivity Profiling
A thorough assessment of a compound's selectivity is crucial. Below are detailed protocols for key experiments in cross-reactivity profiling.
In Vitro Kinase Inhibition Assay (Example: ADP-Glo™ Assay)
This assay biochemically measures the ability of a compound to inhibit the activity of a purified kinase by quantifying the amount of ADP produced.
Objective: To determine the IC50 value of the test compound against a panel of purified kinases.
Materials:
-
Test compound (e.g., tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate)
-
Purified recombinant kinases (a broad panel is recommended, such as the KINOMEscan® panel)[7][8][9][10]
-
Kinase-specific substrates
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Opaque-walled multi-well plates (e.g., 384-well)
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the appropriate solvent (e.g., DMSO) and then dilute further in kinase buffer.
-
Assay Plate Setup: Add the diluted compound or vehicle (for control) to the wells of the assay plate.
-
Enzyme Addition: Add the diluted kinase to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method to verify target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.
Objective: To confirm the binding of the test compound to its target kinase(s) within intact cells.
Materials:
-
Cultured cells expressing the target kinase(s)
-
Test compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
Protease and phosphatase inhibitors
-
Equipment for heating cells (e.g., thermal cycler)
-
Equipment for protein quantification (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents and equipment
-
Primary antibody specific to the target kinase
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagents
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle at various concentrations and incubate under normal cell culture conditions.
-
Heat Challenge:
-
Cell Lysis: Lyse the cells by methods such as freeze-thaw cycles or addition of lysis buffer.[3]
-
Separation of Soluble and Precipitated Proteins: Centrifuge the cell lysates at high speed to pellet the aggregated, denatured proteins.[3]
-
Protein Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Quantify the protein concentration in the supernatant.
-
Analyze the amount of the soluble target protein by Western blotting using a specific antibody.
-
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both compound-treated and vehicle-treated cells. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.[3]
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental process and the biological context, the following diagrams are provided.
Caption: Workflow for kinase inhibitor profiling.
Caption: Potential inhibition of the FGFR signaling pathway.
References
- 1. In vitro kinase assay [bio-protocol.org]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 5. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chayon.co.kr [chayon.co.kr]
- 8. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of Pyrazolo[3,4-b]pyridine Core Structures
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of pharmacological activities including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] Consequently, the development of efficient and versatile synthetic routes to this core structure is of significant interest to researchers in medicinal chemistry and drug development. This guide provides a comparative overview of three prominent synthetic strategies for the construction of the pyrazolo[3,4-b]pyridine core, offering a detailed analysis of their methodologies, performance, and underlying reaction pathways.
Comparative Analysis of Synthetic Routes
The synthesis of the pyrazolo[3,4-b]pyridine core can be broadly approached by constructing the pyridine ring onto a pre-existing pyrazole or by forming the pyrazole ring on a pyridine precursor.[4][5] This guide focuses on the more common strategy of annulating a pyridine ring onto a 5-aminopyrazole derivative. We will compare a classical two-component condensation, a one-pot three-component reaction under conventional heating, and a modern microwave-assisted three-component synthesis.
| Parameter | Route A: Two-Component Condensation | Route B: Three-Component (Conventional) | Route C: Three-Component (Microwave) |
| Reactants | 5-Aminopyrazole, 1,3-Dicarbonyl Compound | 5-Aminopyrazole, Aldehyde, Active Methylene Compound | 5-Aminopyrazole, Aldehyde, Active Methylene Compound |
| Catalyst/Solvent | Acetic Acid, Ethanol, or DMF | Sodium 1-dodecanesulfonate (SDS) in Water | Acetic Acid (catalytic), Solvent-free or Green Solvents (e.g., PEG-400) |
| Reaction Time | Several hours to 12+ hours | 10 - 25 hours | 10 - 20 minutes |
| Temperature | Reflux | 90 °C | Up to 200 °C (controlled) |
| Typical Yields | Moderate to Good (can be variable) | Good to Excellent (up to 90%+)[6][7] | High (up to 83%+)[8] |
| Key Advantages | Straightforward, well-established method. | High atom economy, operational simplicity (one-pot).[6][7] | Extremely rapid, high yields, environmentally friendly (often solvent-free).[8][9] |
| Key Disadvantages | Longer reaction times, potential for side products, may require harsher conditions. | Long reaction times compared to microwave methods. | Requires specialized microwave reactor equipment. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the three compared synthetic routes for the pyrazolo[3,4-b]pyridine core.
Caption: General workflow for the classical two-component synthesis.
Caption: Workflow for a one-pot, three-component synthesis.
Caption: Workflow for a microwave-assisted, three-component synthesis.
Detailed Experimental Protocols
The following are representative experimental protocols for each synthetic route, based on published literature.
Route A: Two-Component Condensation with a 1,3-Dicarbonyl Compound
This method involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound, such as a β-ketoester or acetylacetone, typically under acidic conditions. The reaction proceeds via an initial condensation to form an enamine intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazolo[3,4-b]pyridine core.[4]
Experimental Protocol:
-
To a solution of 5-amino-3-methyl-1-phenylpyrazole (10 mmol) in glacial acetic acid (20 mL), add ethyl acetoacetate (12 mmol).
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature, which may result in the precipitation of the product.
-
Pour the mixture into ice-cold water (100 mL) and stir for 30 minutes.
-
Collect the solid product by filtration, wash with cold water, and then a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to afford the pure 4,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one.
Route B: Three-Component Synthesis in Aqueous Media (Conventional Heating)
This one-pot synthesis demonstrates an environmentally conscious approach by utilizing water as the solvent and a surfactant catalyst. It combines an aromatic aldehyde, malononitrile, and a 5-aminopyrazole to efficiently construct the target molecule.[6][7]
Experimental Protocol: [6]
-
In a round-bottom flask, combine an aromatic aldehyde (4 mmol), malononitrile (4 mmol), 5-amino-3-methyl-1-phenylpyrazole (4 mmol), and sodium 1-dodecanesulfonate (SDS) (0.2 g) in water (10 mL).
-
Stir the mixture vigorously at 90 °C for 10-25 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the resulting crystalline powder by filtration.
-
Wash the solid with water to remove the catalyst and any water-soluble impurities.
-
Purify the crude product by recrystallization from ethanol to yield the pure 6-amino-4-aryl-5-cyano-3-methyl-1-phenylpyrazolo[3,4-b]pyridine.[6]
Route C: Microwave-Assisted Three-Component Synthesis
Leveraging the benefits of microwave irradiation, this protocol dramatically reduces reaction times while often improving yields. This solvent-free or green-solvent approach is a prime example of green chemistry principles applied to heterocyclic synthesis.[8]
Experimental Protocol:
-
In a microwave-safe reaction vessel, place 5-amino pyrazole (1 mmol), an aroyl acetonitrile (1 mmol), and an aryl/heteroaryl aldehyde (1 mmol).
-
If a catalyst is used, add a catalytic amount of acetic acid or another suitable catalyst. For solvent-free conditions, ensure the reactants are well-mixed.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a controlled temperature (e.g., 200 °C) for 10-20 minutes.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Treat the resulting solid with a suitable solvent, such as ethanol, and collect the product by filtration.
-
Wash the product with cold ethanol and dry under vacuum to obtain the pure pyrazolo[3,4-b]pyridine derivative.
Conclusion
The synthesis of the pyrazolo[3,4-b]pyridine core can be achieved through various effective routes. The classical two-component condensation remains a fundamental and reliable method. However, for improved efficiency, atom economy, and adherence to green chemistry principles, one-pot, three-component reactions are superior.[6][7] The incorporation of microwave-assisted synthesis further accelerates these reactions, offering a rapid and high-yielding pathway to these valuable heterocyclic compounds, making it a highly attractive option for modern synthetic and medicinal chemistry laboratories.[1][9] The choice of synthetic route will ultimately depend on the specific substitution patterns desired, available laboratory equipment, and the desired balance between reaction time, yield, and environmental impact.
References
- 1. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative In Vivo Efficacy of 1H-Pyrazolo[3,4-b]pyridine Derivatives in Animal Models of Cancer
A note on the requested compound: Direct in vivo efficacy data for tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate in animal models is not available in the public domain. This guide therefore provides a comparative overview of the in vivo efficacy of other derivatives of the core scaffold, 1H-pyrazolo[3,4-b]pyridine, which have been evaluated in preclinical cancer models. This information is intended to provide a valuable reference for researchers and drug development professionals interested in this chemical class.
The 1H-pyrazolo[3,4-b]pyridine scaffold has emerged as a versatile platform for the development of potent kinase inhibitors targeting various drivers of cancer progression. This guide compares the in vivo anti-tumor activity of two distinct sets of 1H-pyrazolo[3,4-b]pyridine derivatives: a series of 1,4,6-trisubstituted compounds investigated in a breast cancer model, and a representative CDK inhibitor from this class.
I. Comparison of In Vivo Efficacy
The following tables summarize the quantitative data from in vivo studies of selected 1H-pyrazolo[3,4-b]pyridine derivatives against relevant comparator drugs in mouse models of cancer.
Table 1: In Vivo Efficacy of 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines in an Orthotopic Breast Cancer Model
| Compound/Treatment | Dosing Regimen | Animal Model | Tumor Growth Inhibition (TGI) | Survival Benefit | Reference |
| Compound 8f | 15 mg/kg, i.p., daily | 4T1 Orthotopic Syngeneic Mouse Model | Significant reduction in tumor volume compared to control | Not reported | [1][2][3][4] |
| Compound 9b | 15 mg/kg, i.p., daily | 4T1 Orthotopic Syngeneic Mouse Model | Significant reduction in tumor volume compared to control | Not reported | [1][2][3][4] |
| Doxorubicin | 2 mg/kg, i.v., weekly | BALB/c mice with 4T1 tumors | ~60% inhibition of tumor growth | Not reported | [5][6] |
| Vehicle Control | Saline, i.p., daily | 4T1 Orthotopic Syngeneic Mouse Model | - | - | [1][2][3][4] |
Note: The referenced study on 1,4,6-trisubstituted-1H-pyrazolo[3,4-b]pyridines reported that the most potent compounds inhibited tumor growth in vivo but did not provide specific quantitative TGI values in the abstract. The comparison with Doxorubicin is based on its known efficacy in similar breast cancer models.
II. Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to allow for critical evaluation and replication of the studies.
A. Orthotopic Breast Cancer Mouse Model
This protocol describes the establishment of an orthotopic breast cancer model using the 4T1 murine breast cancer cell line, which is a widely used model for its ability to spontaneously metastasize.[7][8][9][10]
1. Cell Culture:
-
4T1-luc2 cells, which express luciferase for bioluminescent imaging, are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) in a humidified incubator at 37°C and 5% CO2.[9]
2. Animal Model:
-
Female BALB/c mice, typically 6-8 weeks old, are used for this model.[7]
3. Orthotopic Implantation:
-
Mice are anesthetized using isoflurane.[7]
-
The fur in the area of the fourth mammary fat pad is shaved and the skin is disinfected.
-
A small incision is made to expose the mammary fat pad.
-
A suspension of 1 x 10^4 4T1-luc2 cells in 25 µL of a suitable medium (e.g., PBS or a mixture with Matrigel) is injected into the fat pad.[7][8]
-
The incision is closed with surgical clips or sutures.
4. Treatment Administration:
-
Treatment with the investigational compounds (e.g., 1,4,6-trisubstituted-1H-pyrazolo[3,4-b]pyridines) or vehicle control is initiated at a predetermined time point after tumor cell implantation.
-
The route of administration (e.g., intraperitoneal, oral gavage) and dosing schedule are followed as specified in the study design.
5. Tumor Growth Monitoring and Efficacy Evaluation:
-
Tumor growth is monitored by measuring the tumor dimensions with calipers two to three times a week. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.[7]
-
For luciferase-expressing cells, tumor burden and metastasis can be monitored non-invasively using an in vivo imaging system after intraperitoneal injection of D-luciferin.[8]
-
At the end of the study, mice are euthanized, and primary tumors and major organs are collected for further analysis (e.g., histopathology, biomarker analysis).
-
The primary efficacy endpoint is typically tumor growth inhibition, calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.
B. Cell Line-Derived Xenograft (CDX) Model
This is a general protocol for establishing a subcutaneous xenograft model, which is commonly used to evaluate the anti-tumor efficacy of novel compounds.[11][12][13]
1. Cell Preparation:
-
Human cancer cells (e.g., NCI-H1581 for FGFR-driven models) are cultured in appropriate media.
-
On the day of implantation, cells are harvested, washed, and resuspended in a sterile, serum-free medium or a mixture of medium and Matrigel at a specific concentration (e.g., 5 x 10^7 cells/mL).[11]
2. Animal Model:
-
Immunodeficient mice (e.g., athymic nude or NSG mice) are used to prevent rejection of the human tumor cells.
3. Subcutaneous Implantation:
-
Mice are anesthetized.
-
A cell suspension (typically 100-200 µL) is injected subcutaneously into the flank of each mouse.[11]
4. Tumor Monitoring and Treatment:
-
Tumors are allowed to grow to a palpable size (e.g., 150-200 mm³).[11]
-
Mice are then randomized into treatment and control groups.
-
Treatment is administered as per the study design.
-
Tumor volume and body weight are measured regularly.
5. Efficacy Assessment:
-
The study is concluded when tumors in the control group reach a predetermined size.
-
Efficacy is determined by comparing the tumor growth in the treated groups to the control group.
III. Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the targeted signaling pathways and a typical experimental workflow for evaluating the in vivo efficacy of these compounds.
Caption: FGFR Signaling Pathway and Inhibition by 1H-pyrazolo[3,4-b]pyridine Derivatives.
Caption: CDK/Rb Signaling Pathway and Inhibition by 1H-pyrazolo[3,4-b]pyridine Derivatives.
Caption: General Experimental Workflow for In Vivo Efficacy Studies.
References
- 1. Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Can… [ouci.dntb.gov.ua]
- 3. virtualibiblioteka.lka.lt [virtualibiblioteka.lka.lt]
- 4. virtualibiblioteka.lka.lt [virtualibiblioteka.lka.lt]
- 5. mdpi.com [mdpi.com]
- 6. Improvement in the Anti-Tumor Efficacy of Doxorubicin Nanosponges in In Vitro and in Mice Bearing Breast Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 9. Generating a Murine Orthotopic Metastatic Breast Cancer Model and Performing Murine Radical Mastectomy [jove.com]
- 10. aboutthathealth.com [aboutthathealth.com]
- 11. benchchem.com [benchchem.com]
- 12. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 13. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
assessing the selectivity of tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate for specific kinases
Introduction
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of potent kinase inhibitors. This is due to its ability to mimic the purine ring of ATP and form key hydrogen bond interactions within the kinase hinge region. While specific kinase selectivity data for tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is not extensively available in public literature, it is understood to be a valuable synthetic intermediate for creating more complex and biologically active molecules.
This guide provides a comparative analysis of the kinase selectivity of representative inhibitors based on a similar pyrazole core that target the Fibroblast Growth Factor Receptor (FGFR) family. The FGFRs are a family of receptor tyrosine kinases whose aberrant signaling is implicated in various cancers. We will examine the selectivity profiles of prominent FGFR inhibitors, providing a framework for understanding how the pyrazolo[3,4-b]pyridine scaffold can be leveraged to achieve potent and selective kinase inhibition.
Comparative Kinase Selectivity of Representative FGFR Inhibitors
To illustrate the selectivity profiles of compounds targeting the FGFR family, we compare three well-characterized inhibitors: AZD4547, NVP-BGJ398, and PD173074. The following table summarizes their inhibitory activity (IC50 in nM) against a panel of selected kinases. Lower values indicate higher potency.
| Kinase Target | AZD4547 (IC50, nM) | NVP-BGJ398 (IC50, nM) | PD173074 (IC50, nM) |
| FGFR1 | 0.2[1] | 0.9[2][3] | 21.5[4] |
| FGFR2 | 2.5[1] | 1.4[2][3] | ~100[4] |
| FGFR3 | 1.8[1] | 1.0[2][3] | 5[4] |
| FGFR4 | 165[1] | 60[2][3] | - |
| VEGFR2 (KDR) | >10,000 | 180[5] | ~100-200[6] |
| PDGFR | - | - | 17,600[4] |
| c-Src | - | - | 19,800[4] |
| Abl | - | 2,300 | - |
| KIT | - | 750 | - |
| LCK | - | 2,500 | - |
| LYN | - | 300 | - |
| YES | - | 1,100 | - |
| EGFR | - | - | >50,000[4] |
| InsR | - | - | >50,000[4] |
| MEK | - | - | >50,000[4] |
| PKC | - | - | >50,000[4] |
Note: IC50 values can vary depending on the assay conditions. Data is aggregated from multiple sources for comparison.
Experimental Protocols
The determination of kinase inhibitor selectivity is crucial for drug development. A variety of biochemical assays are employed for this purpose, with radiometric and fluorescence-based methods being the most common.
Radiometric Kinase Assay (HotSpot™ Assay)
This assay is often considered the "gold standard" as it directly measures the transfer of a radiolabeled phosphate from ATP to a substrate.[7]
Principle: A kinase, a substrate (protein or peptide), and γ-³³P-ATP are incubated with the test compound. The reaction mixture is then spotted onto a phosphocellulose filter membrane, which captures the phosphorylated substrate. Unreacted γ-³³P-ATP is washed away, and the radioactivity remaining on the filter, corresponding to the phosphorylated substrate, is quantified using a scintillation counter.
Detailed Protocol:
-
Reaction Setup:
-
Prepare a reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 3 mM MnCl₂, 3 mM MgCl₂, 1 mM DTT, 250 µg/mL PEG 20000).[3]
-
In a 96-well plate, add 10 µL of the test compound at 3x the final desired concentration.
-
Add 10 µL of a substrate mixture containing the peptide substrate (e.g., poly(EY) 4:1 at 2 µg/mL) and ATP (e.g., 0.5 µM) with a tracer amount of γ-³³P-ATP.[3]
-
Initiate the reaction by adding 10 µL of the kinase solution (e.g., 10 ng of recombinant FGFR3) in the assay buffer.[3]
-
-
Incubation:
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes), allowing the kinase reaction to proceed.
-
-
Stopping the Reaction and Substrate Capture:
-
Spot a portion of the reaction mixture (e.g., 10 µL) onto a phosphocellulose filter mat.
-
Wash the filter mat multiple times (e.g., four times with 1% H₃PO₄ and once with ethanol) to remove unreacted γ-³³P-ATP.[3]
-
-
Quantification:
-
Dry the filter mat.
-
Add a scintillation cocktail to each spot.
-
Measure the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay
HTRF assays are a popular non-radioactive alternative that offers high throughput and sensitivity.
Principle: This assay uses a biotinylated substrate and a europium cryptate-labeled anti-phospho-specific antibody. The kinase phosphorylates the biotinylated substrate. Upon addition of streptavidin-XL665 and the europium-labeled antibody, a FRET (Fluorescence Resonance Energy Transfer) signal is generated when the donor (europium) and acceptor (XL665) are brought into close proximity through binding to the phosphorylated substrate.
Detailed Protocol:
-
Kinase Reaction:
-
In a 384-well plate, add the test compound.
-
Add the kinase and the biotinylated substrate in the enzymatic buffer.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 10-30 minutes).[8]
-
-
Detection:
-
Measurement:
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).[8]
-
-
Data Analysis:
-
Calculate the HTRF ratio (acceptor signal / donor signal).
-
Determine IC50 values from the dose-response curve of the HTRF ratio versus compound concentration.
-
Visualizations
Caption: Simplified FGFR signaling pathway.
Caption: Kinase selectivity screening workflow.
Caption: Synthetic route to an active inhibitor.
References
- 1. Phase II Study of AZD4547 in Patients With Tumors Harboring Aberrations in the FGFR Pathway: Results From the NCI-MATCH Trial (EAY131) Subprotocol W - PMC [pmc.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. PD 173074 | FGFR | Tocris Bioscience [tocris.com]
- 5. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Pyrazolo[3,4-b]pyridine and Pyrazolo[4,3-b]pyridine Scaffolds in Medicinal Chemistry
A comprehensive guide for researchers, scientists, and drug development professionals on the differential applications and properties of two critical heterocyclic scaffolds.
In the landscape of medicinal chemistry, the pyrazolopyridine core represents a privileged scaffold, forming the basis of numerous biologically active compounds. Among the various isomers, pyrazolo[3,4-b]pyridine and pyrazolo[4,3-b]pyridine have emerged as particularly significant due to their prevalence in kinase inhibitors and other therapeutic agents. This guide provides a detailed head-to-head comparison of these two scaffolds, summarizing their synthesis, structure-activity relationships (SAR), and biological activities, supported by experimental data and protocols to aid in the rational design of novel therapeutics.
Physicochemical and Structural Properties
The arrangement of the nitrogen atoms in the fused ring system imparts distinct electronic and steric properties to each scaffold, influencing their interaction with biological targets. The pyrazolo[3,4-b]pyridine scaffold, with the pyridine nitrogen at position 7, and the pyrazolo[4,3-b]pyridine scaffold, with the pyridine nitrogen at position 7, present different hydrogen bonding patterns and dipole moments, which can significantly impact target binding and pharmacokinetic properties.
Synthesis of the Core Scaffolds
The synthetic routes to these scaffolds are well-established, typically involving the condensation of a pyrazole precursor with a three-carbon synthon to form the pyridine ring, or vice versa.
General Synthesis of Pyrazolo[3,4-b]pyridines
A common method for the synthesis of the 1H-pyrazolo[3,4-b]pyridine core involves the reaction of 5-aminopyrazoles with α,β-unsaturated ketones.[1]
Experimental Protocol: Synthesis of 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines [2]
To a solution of the appropriate α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), a solution of 5-amino-1-phenyl-pyrazole (102 mg, 0.5 mmol) in EtOH (0.5 mL) is added at 25 °C. The reaction mixture is degassed, and ZrCl₄ (35 mg, 0.15 mmol) is added. The mixture is then stirred vigorously at 95 °C for 16 hours. After completion, the mixture is concentrated in vacuo, and CHCl₃ and water are added. The phases are separated, and the aqueous phase is washed twice with CHCl₃. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is then purified by column chromatography.
General Synthesis of Pyrazolo[4,3-b]pyridines
A versatile method for the synthesis of pyrazolo[4,3-b]pyridines utilizes readily available 2-chloro-3-nitropyridines through a sequence of SNAr and modified Japp–Klingemann reactions.[3]
Experimental Protocol: Synthesis of Ethyl 1-aryl-1H-pyrazolo[4,3-b]pyridine-3-carboxylates [3]
To a solution of the corresponding nitroaryl-substituted acetoacetic ester (1 mmol) in MeCN (5 mL), the appropriate aryldiazonium tosylate (1.1 mmol) is added, followed by pyridine (0.08 mL, 1 mmol). The reaction mixture is stirred at room temperature for 5–60 minutes. Subsequently, pyrrolidine (0.33 mL, 4 mmol) is added, and the mixture is stirred at 40 °C for another 15–90 minutes. The reaction mixture is then cooled to room temperature, poured into 50 mL of 1N hydrochloric acid, and extracted with CHCl₃. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography.
Biological Activity and Therapeutic Targets: A Comparative Overview
While both scaffolds are prevalent in kinase inhibitors, their isomeric nature often leads to different target specificities and potencies. A direct comparison of the two scaffolds against the same target in a single study is rare in the literature. However, by examining their activities against various targets, we can infer their differential potential.
Table 1: Comparison of Biological Activities and Targets
| Target Class | Pyrazolo[3,4-b]pyridine | Pyrazolo[4,3-b]pyridine | Key Findings |
| Kinase Inhibitors | Potent inhibitors of TRK, TBK1, FGFR, CDK1, Mps1.[4][5][6][7] | Reported as ITK inhibitors.[3] | The pyrazolo[3,4-b]pyridine scaffold is more extensively explored and validated as a versatile kinase inhibitor scaffold. A study on ITK inhibitors suggested that both indazole and pyrazolo[4,3-b]pyridine scaffolds had similar enzymatic inhibition.[3] |
| Immuno-oncology | Not a primary focus in reviewed literature. | Inhibitors of the PD-1/PD-L1 interaction.[8] | The pyrazolo[4,3-b]pyridine scaffold has shown promise in the development of small molecule immune checkpoint inhibitors. |
| Protein-Protein Interaction Inhibitors | Not a primary focus in reviewed literature. | Inhibitors of the PEX14–PEX5 interaction. | This highlights a distinct application for the pyrazolo[4,3-b]pyridine scaffold beyond kinase inhibition. |
| Other Activities | Anti-leukemic, Topoisomerase IIα inhibitors, affinity for β-amyloid plaques.[5][9] | Limited data available in the reviewed literature. | The pyrazolo[3,4-b]pyridine scaffold has demonstrated a broader range of reported biological activities. |
Structure-Activity Relationship (SAR) Insights
Pyrazolo[3,4-b]pyridine
As kinase inhibitors, the pyrazolo portion of the pyrazolo[3,4-b]pyridine scaffold often acts as a hydrogen bond donor, interacting with the hinge region of the kinase. The pyridine ring is thought to engage in π-π stacking interactions.[4] For instance, in a series of TRKA inhibitors, the pyrazolo[3,4-b]pyridine core was found to be a suitable hydrogen bond center, while the pyridine moiety participated in a π–π stacking interaction with Phe589.[4]
Pyrazolo[4,3-b]pyridine
In the context of PD-1/PD-L1 inhibitors, a series of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives were designed, with one compound showing an IC₅₀ value of 9.6 nM.[8] This indicates the potential of this scaffold for developing potent inhibitors of this crucial immune checkpoint.
Signaling Pathways
The therapeutic effects of compounds based on these scaffolds are a direct consequence of their modulation of specific signaling pathways.
Pyrazolo[3,4-b]pyridine: Targeting Kinase Signaling
Derivatives of this scaffold have been shown to inhibit key kinases in cancer-related pathways. For example, as TRK inhibitors, they block the downstream signaling cascades including Ras/Erk, PLC-γ, and PI3K/Akt, which are involved in cell proliferation, differentiation, and survival.
Caption: TRK Signaling Pathway Inhibition.
Pyrazolo[4,3-b]pyridine: Modulating Immune Response
Small molecule inhibitors of the PD-1/PD-L1 interaction based on the pyrazolo[4,3-b]pyridine scaffold can restore T-cell activity against tumor cells.
References
- 1. Frontiers | Membrane Interactions of the Peroxisomal Proteins PEX5 and PEX14 [frontiersin.org]
- 2. A Novel Pex14 Protein-interacting Site of Human Pex5 Is Critical for Matrix Protein Import into Peroxisomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of PD-1/PD-L1 Pathway: Signaling, Cancer, and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Benchmarking tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate: A Comparative Guide for Drug Discovery Professionals
An In-depth Comparison with Leading Kinase and Topoisomerase Inhibitors
The compound tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate belongs to the pyrazolo[3,4-b]pyridine class of heterocyclic compounds. This scaffold is a well-established "privileged structure" in medicinal chemistry, frequently appearing in the core of various kinase inhibitors.[1] Derivatives of pyrazolo[3,4-b]pyridine have demonstrated significant activity against a range of therapeutically relevant kinases, including Tropomyosin receptor kinases (TRKs), Fibroblast Growth Factor Receptors (FGFRs), and Cyclin-Dependent Kinases (CDKs), as well as other critical cancer targets like Topoisomerase II.[1][2][3]
Given the absence of specific biological data for tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate, this guide provides a framework for its systematic evaluation. We benchmark its potential efficacy against a panel of well-characterized, FDA-approved drugs that target pathways commonly modulated by the pyrazolo[3,4-b]pyridine scaffold. The selected comparators are Larotrectinib and Entrectinib (TRK inhibitors), Palbociclib (CDK4/6 inhibitor), Erdafitinib (pan-FGFR inhibitor), and Etoposide (Topoisomerase II inhibitor).
This guide outlines the essential experimental protocols and presents key performance data for these established drugs, offering a blueprint for the comprehensive assessment of novel compounds like tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate.
Comparative Performance Data
The following tables summarize the in vitro potency of the selected benchmark drugs against their respective primary targets and in cell-based assays. This quantitative data serves as a crucial reference for interpreting the results of future studies on the target compound.
| Compound | Target Kinase | Biochemical IC50 (nM) | Reference |
| Larotrectinib | TRKA | 1 | [4] |
| TRKB | 3 | [4] | |
| TRKC | 5 | [4] | |
| Entrectinib | TRKA | 1 | [4] |
| TRKB | 3 | [4] | |
| TRKC | 5 | [4] | |
| Palbociclib | CDK4/Cyclin D1 | 9-11 | [5] |
| CDK6/Cyclin D1 | 15 | [5] | |
| Erdafitinib | FGFR1 | 1.2 | [6] |
| FGFR2 | 2.5 | [6] | |
| FGFR3 | 3.0 | [6] | |
| FGFR4 | 5.7 | [6] | |
| Etoposide | Topoisomerase II | 59,200 | [3] |
Table 1: Biochemical Potency of Benchmark Inhibitors.
| Compound | Cell Line | Assay Type | Cellular IC50 (µM) | Reference |
| Entrectinib | KM12 (TRKA fusion) | Proliferation | 0.017 | [4] |
| Palbociclib | MCF-7 (ER+) | Proliferation | 0.02 - 0.08 | [7] |
| Erdafitinib | DMS-114 (FGFR1 amp) | Viability (Cell Titer Glo) | Not specified | [6] |
| KATO III (FGFR2 amp) | Viability (MTT) | Not specified | [8] | |
| Etoposide | BGC-823 | Viability (MTT) | 43.74 | [3] |
| HeLa | Viability (MTT) | 209.90 | [3] | |
| A549 | Viability (MTT) | 139.54 | [3] |
Table 2: Cellular Activity of Benchmark Inhibitors.
Signaling Pathways and Experimental Workflows
Visualizing the mechanism of action and the experimental strategies is crucial for understanding the benchmarking process. The following diagrams, rendered in DOT language, illustrate the key signaling pathways and a general workflow for inhibitor characterization.
Caption: TRK receptor signaling and the point of inhibition by Larotrectinib/Entrectinib.
Caption: The Cyclin D-CDK4/6-Rb pathway and Palbociclib's mechanism of action.
Caption: A generalized workflow for the characterization of a novel inhibitor.
Experimental Protocols
Detailed methodologies are essential for reproducible and comparable results. The following are generalized protocols for key assays relevant to the benchmarked drugs.
Biochemical Kinase Activity Assay (e.g., TRK, FGFR, CDK)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
-
Principle: A luminescent ADP-Glo™ assay is commonly used, which quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
-
Materials:
-
Procedure:
-
Prepare serial dilutions of the test compound and benchmark inhibitors in an appropriate solvent (e.g., DMSO).
-
In a 384-well plate, add the diluted compounds.
-
Add the kinase and substrate solution to each well.
-
Initiate the reaction by adding ATP. The final ATP concentration should be near the Km value for the specific kinase.[11]
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and deplete remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[9]
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Calculate percent inhibition relative to a vehicle control and plot against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Topoisomerase II DNA Relaxation Assay
This assay determines a compound's ability to inhibit the relaxation of supercoiled DNA by Topoisomerase II.
-
Principle: Topoisomerase II relaxes supercoiled plasmid DNA. Inhibitors prevent this relaxation. The different DNA topoisomers (supercoiled vs. relaxed) are then separated by agarose gel electrophoresis.[12]
-
Materials:
-
Human Topoisomerase II enzyme.
-
Supercoiled plasmid DNA (e.g., pBR322).
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl2, 5 mM DTT).
-
ATP.
-
Test compound and Etoposide.
-
STEB (Stop Buffer).
-
Chloroform/isoamyl alcohol.
-
Agarose gel and electrophoresis equipment.
-
-
Procedure:
-
On ice, set up reactions containing assay buffer, supercoiled DNA, and ATP.
-
Add serial dilutions of the test compound or Etoposide. Include a no-enzyme control and a solvent (e.g., DMSO) control.[12]
-
Add the Topoisomerase II enzyme to initiate the reaction.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding STEB and chloroform/isoamyl alcohol, followed by vortexing and centrifugation.[12]
-
Load the aqueous phase onto a 1% agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed DNA.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
-
Data Analysis: Quantify the intensity of the supercoiled DNA band. The IC50 is the concentration of the inhibitor that results in 50% inhibition of DNA relaxation compared to the solvent control.
Cell Viability/Proliferation Assay (MTT Assay)
This colorimetric assay is a standard method to assess the cytotoxic or cytostatic effects of a compound on cultured cells.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
Cancer cell lines relevant to the targets (e.g., MCF-7 for CDK4/6, KM12 for TRKA).
-
Cell culture medium and supplements.
-
96-well plates.
-
Test compound and benchmark inhibitors.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or SDS-HCl).[1]
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound or benchmark inhibitors for a specified period (e.g., 72 hours).[13]
-
Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Remove the medium and add 100-130 µL of solubilization solution to dissolve the formazan crystals.[13]
-
Shake the plate for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of viability against the log of the inhibitor concentration and fitting to a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of a compound on cell cycle progression. It is particularly relevant for CDK inhibitors like Palbociclib.
-
Principle: Cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI). The fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G1, S, G2/M).
-
Materials:
-
Treated and control cells.
-
Phosphate-Buffered Saline (PBS).
-
Trypsin-EDTA.
-
Ice-cold 70% ethanol for fixation.
-
Propidium Iodide (PI) staining solution containing RNase A.
-
Flow cytometer.
-
-
Procedure:
-
Culture and treat cells with the test compound or Palbociclib for 24-48 hours.
-
Harvest the cells, wash with PBS, and fix by adding dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.[14]
-
Centrifuge the fixed cells, discard the ethanol, and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[14]
-
Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.
-
-
Data Analysis: Use appropriate software to generate histograms of DNA content and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution of treated cells to control cells to identify any cell cycle arrest.[15]
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. apexbt.com [apexbt.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
- 11. benchchem.com [benchchem.com]
- 12. inspiralis.com [inspiralis.com]
- 13. MTT (Assay protocol [protocols.io]
- 14. benchchem.com [benchchem.com]
- 15. Combining CDK4/6 inhibitors ribociclib and palbociclib with cytotoxic agents does not enhance cytotoxicity | PLOS One [journals.plos.org]
Safety Operating Guide
Proper Disposal of tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed procedures for the safe disposal of tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate, a halogenated heterocyclic compound. Adherence to these protocols is essential to mitigate risks and comply with regulatory standards.
Hazard Profile and Safety Summary
tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is classified as a hazardous substance, necessitating careful handling throughout its lifecycle, including disposal.[1][2] The primary hazards associated with this compound are summarized in the table below.
| Hazard Classification | Description | GHS Hazard Statement |
| Acute Toxicity, Oral | Harmful if swallowed.[3][4] | H302 |
| Acute Toxicity, Dermal | Harmful in contact with skin.[1][4] | H312 |
| Acute Toxicity, Inhalation | Harmful if inhaled.[1][4] | H332 |
| Skin Corrosion/Irritation | Causes skin irritation.[1][3][4] | H315 |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][3][4] | H319 |
| Specific target organ toxicity | May cause respiratory irritation.[3] | H335 |
Immediate Safety and Handling Protocols
Prior to handling or disposal, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) and to be aware of emergency procedures.
Personal Protective Equipment (PPE)
All personnel handling this compound must use the following PPE to prevent exposure:
-
Gloves: Chemical-resistant gloves, such as butyl rubber or Viton®, are required to prevent skin contact.[5] Nitrile gloves are not recommended for pyridine-based compounds.[6]
-
Eye Protection: Safety glasses with side-shields or chemical splash goggles are mandatory.[5] A face shield should also be used where splashing is a risk.[3]
-
Lab Coat: A standard laboratory coat must be worn to protect clothing and skin.[5]
-
Respiratory Protection: All handling of this compound, including waste collection, should be conducted in a well-ventilated area or a certified laboratory chemical fume hood to avoid the inhalation of vapors or dust.[5][6]
Spill Management
In the event of a spill, immediate action is necessary to contain the material and prevent exposure:
-
Evacuate: Evacuate non-essential personnel from the immediate area.[3]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[7]
-
Containment: For small spills, use a non-combustible, inert absorbent material like vermiculite, sand, or earth to soak up the product.[5][7]
-
Collection: Sweep or shovel the absorbed material into a suitable, sealed, and properly labeled container for disposal.[1][3] Use only non-sparking tools if the material is in a flammable solvent.
-
Decontamination: Clean the spill surface thoroughly to remove any residual contamination.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department immediately.[5]
Step-by-Step Disposal Protocol
The disposal of tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate and its contaminated materials must be managed as hazardous waste in accordance with local, state, and federal regulations.[5][8]
Waste Identification and Segregation
-
Classification: All waste containing this compound, including pure substance, solutions, and contaminated lab materials (e.g., pipette tips, gloves, absorbent pads), must be classified as hazardous waste.[5][8]
-
Segregation: This waste must be collected separately from other waste streams.[9] As a fluorinated (halogenated) organic compound, it should be placed in a container designated for halogenated waste.[10][11] Do not mix with incompatible materials such as strong oxidizing agents or acids.[5][6]
Waste Collection and Containerization
-
Container: Collect waste in a designated, sealable, and chemically compatible hazardous waste container (e.g., high-density polyethylene).[5][6][9]
-
Closure: The container must be kept tightly closed when not in use to prevent the release of vapors.[1][9][11]
-
Filling Level: Do not fill waste containers beyond 90% of their capacity to allow for expansion and prevent spills.[9]
Labeling
-
Hazardous Waste Tag: Attach a completed hazardous waste tag to the container as soon as the first drop of waste is added.[6][11]
-
Content Declaration: The label must clearly identify the contents, including the full chemical name "tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate" and its concentration.[11]
-
Hazard Identification: Indicate the associated hazards by checking the appropriate boxes (e.g., Toxic, Irritant).[5][11]
Storage
-
Location: Store the waste container in a designated and secure satellite accumulation area.[5] This area should be well-ventilated.
-
Secondary Containment: The container must be stored in secondary containment to prevent spills from spreading.[11]
-
Segregation: Store away from incompatible materials.[6]
Final Disposal
-
Professional Disposal: The final disposal of this hazardous waste must be handled by a licensed professional waste disposal service.[3] Never pour this chemical down the drain or dispose of it in regular trash.[7]
-
Incineration: The common practice for the disposal of pyridine-based waste is through controlled incineration at high temperatures.[8]
-
Request for Pickup: When the container is full, or you are no longer generating this waste stream, submit a chemical collection request to your institution's EHS department.[6]
Disposal Workflow Diagram
The following diagram illustrates the procedural flow for the proper disposal of tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. aaronchem.com [aaronchem.com]
- 4. tert-Butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. ethz.ch [ethz.ch]
- 10. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
Essential Safety and Handling Protocols for tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling and disposal of tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate, a heterocyclic compound containing pyrazole and pyridine moieties. Adherence to these protocols is critical for minimizing risks and ensuring personal and environmental safety.
Hazard Identification and Personal Protective Equipment (PPE)
According to safety data sheets, tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is harmful if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause skin and eye irritation.[2][1] Therefore, a comprehensive personal protective equipment plan is mandatory for handling this compound. All operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][3]
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Item | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®).[3] | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles.[3] | To protect eyes from splashes. |
| Skin and Body Protection | Standard laboratory coat. | To protect clothing and skin from contamination.[3] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[3] | To avoid inhalation of vapors, dust, or fumes. |
Experimental Workflow and Handling Procedures
Proper handling procedures are crucial to minimize exposure and prevent contamination. The following workflow outlines the key steps for the safe handling of tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate.
Operational and Disposal Plans
Handling:
-
Engineering Controls: Always work within a properly functioning and certified laboratory chemical fume hood.[4] Ensure that an emergency eyewash station and safety shower are readily accessible.[4]
-
Safe Handling Practices: Avoid contact with skin, eyes, and clothing.[5] Do not breathe dust or vapors.[1][6] Avoid the formation of dust and aerosols.[5] Wash hands thoroughly after handling and before breaks.[5]
-
Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[5][4] Keep it away from incompatible materials such as strong oxidizing agents and acids.[3]
Spill Response:
-
Small Spills: For small spills, absorb the material with an inert, non-combustible absorbent like vermiculite or sand.[3]
-
Large Spills: In the event of a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[3]
Waste Disposal:
-
Classification: All waste containing tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate, including unused product, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[2][3]
-
Collection: Collect waste in a designated, properly sealed, and clearly labeled hazardous waste container.[2][3] The label should indicate the contents and associated hazards.
-
Storage: Store waste containers in a designated, well-ventilated, and secure satellite accumulation area.
-
Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal service.[2] Do not pour any waste down the drain.[2][7]
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing. Seek medical attention if irritation persists.[2]
-
Inhalation: Move the person to fresh air.[2] If not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[2] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
By adhering to these stringent safety protocols, researchers can significantly minimize the risks associated with handling tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate and maintain a safe and productive research environment.
References
- 1. tert-Butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. carlroth.com [carlroth.com]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
